3-Ethynyl-6-(piperidin-1-yl)pyridazine
Description
BenchChem offers high-quality 3-Ethynyl-6-(piperidin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-6-(piperidin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-ethynyl-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C11H13N3/c1-2-10-6-7-11(13-12-10)14-8-4-3-5-9-14/h1,6-7H,3-5,8-9H2 |
InChI Key |
OSRKOPYIJIWHNZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN=C(C=C1)N2CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
3-Ethynyl-6-(piperidin-1-yl)pyridazine CAS number and properties
The following technical guide details the physicochemical profile, synthesis, and applications of 3-Ethynyl-6-(piperidin-1-yl)pyridazine , a specialized heterocyclic building block used in medicinal chemistry and chemical biology.
CAS Number: 1708269-15-1 Molecular Formula: C₁₁H₁₃N₃ Molecular Weight: 187.24 g/mol
Executive Summary
3-Ethynyl-6-(piperidin-1-yl)pyridazine is a bifunctional heteroaromatic scaffold integrating a pyridazine core , a piperidinyl solubilizing group , and a reactive terminal alkyne . It serves as a critical intermediate in the synthesis of pharmaceutical agents targeting GPCRs (e.g., Muscarinic M4) and kinases. Its terminal alkyne moiety makes it an ideal "click chemistry" handle for Activity-Based Protein Profiling (ABPP) and the construction of PROTAC linkers, offering a rigid, polar alternative to traditional phenyl-alkyne motifs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Structural Analysis
The molecule consists of an electron-deficient pyridazine ring substituted at the 3- and 6-positions.
-
Position 3 (Ethynyl): A linear, rigid handle for cycloaddition reactions (CuAAC) or Sonogashira couplings.
-
Position 6 (Piperidinyl): A saturated heterocycle that modulates lipophilicity (LogP) and solubility, often improving the pharmacokinetic (PK) profile of the parent drug.
Key Properties Table
| Property | Value | Note |
| CAS Number | 1708269-15-1 | Primary commercial identifier |
| SMILES | C#CC1=NN=C(N2CCCCC2)C=C1 | |
| Molecular Weight | 187.24 g/mol | Fragment-like (<200 Da) |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; CNS penetrant potential |
| TPSA | ~38 Ų | High membrane permeability |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Pyridazine N is weakly basic due to electron withdrawal |
| Appearance | Pale yellow to off-white solid | Typical of amino-pyridazines |
| Solubility | DMSO, DCM, MeOH, EtOAc | Poor water solubility (neutral form) |
Synthesis & Manufacturing Protocols
The synthesis of 3-ethynyl-6-(piperidin-1-yl)pyridazine is typically achieved via a convergent route starting from 3,6-dichloropyridazine . This method ensures regioselectivity and high yields.
Synthetic Workflow (Graphviz)
Caption: Convergent synthesis via SNAr followed by Sonogashira coupling and desilylation.
Detailed Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reagents: 3,6-Dichloropyridazine (1.0 eq), Piperidine (1.1 eq), Potassium Carbonate (2.0 eq).
-
Solvent: DMF or Acetonitrile.
-
Procedure: Dissolve 3,6-dichloropyridazine in DMF. Add K₂CO₃ followed by the dropwise addition of piperidine. Heat to 80°C for 4–6 hours.
-
Workup: Pour into ice water. The product, 3-chloro-6-(piperidin-1-yl)pyridazine (CAS 1722-11-8), precipitates as a solid. Filter and wash with water.
-
Mechanism: The electron-deficient pyridazine ring facilitates the displacement of one chloride ion by the piperidine amine.
Step 2: Sonogashira Coupling
-
Reagents: Intermediate from Step 1 (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Triethylamine (3.0 eq).
-
Solvent: THF or DMF (degassed).
-
Procedure: Combine the chloro-pyridazine, catalysts, and base under an inert atmosphere (Argon/Nitrogen). Add TMS-acetylene. Heat to 60–70°C for 12 hours.
-
Purification: Filter through Celite, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Step 3: Desilylation
-
Reagents: TMS-intermediate, K₂CO₃ (1.5 eq).
-
Solvent: Methanol.
-
Procedure: Stir at room temperature for 1 hour. The TMS group is cleaved, revealing the terminal alkyne.
-
Validation: Monitor by TLC (disappearance of TMS spot) or ¹H NMR (appearance of acetylenic proton singlet at ~3.5–4.0 ppm).
Functional Applications in Drug Discovery[2][15]
Click Chemistry & Chemical Biology
The terminal alkyne functions as a bio-orthogonal handle. It reacts with azide-tagged biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage.
-
Activity-Based Protein Profiling (ABPP): Used to probe enzymes that interact with the pyridazine scaffold. The alkyne allows for the attachment of fluorescent tags or biotin handles post-labeling.
-
Fragment-Based Drug Discovery (FBDD): The rigid pyridazine core restricts conformational freedom, increasing ligand efficiency. The alkyne serves as a vector for "fragment growing" into adjacent binding pockets.
Medicinal Chemistry Scaffold
This motif is a bioisostere for 3-ethynyl-pyridine or 4-ethynyl-phenyl groups but offers distinct electronic properties:
-
Reduced Basicity: The pyridazine nitrogens are less basic than pyridine, reducing non-specific binding and HERG channel inhibition liability.
-
Hydrogen Bonding: The N=N bond can accept hydrogen bonds, potentially interacting with specific residues (e.g., Serine or Threonine) in the target active site.
-
Target Classes:
-
Muscarinic Acetylcholine Receptors (mAChRs): Pyridazine derivatives are potent M4 antagonists.
-
Kinase Inhibitors: The scaffold mimics the adenine hinge-binding region in ATP-competitive inhibitors.
-
Application Workflow (Graphviz)
Caption: Utilization in bio-orthogonal labeling and lead optimization workflows.
Handling & Safety
Signal Word: Warning GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage:
-
Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Protect from light and moisture. Terminal alkynes can degrade or polymerize upon prolonged exposure to air and heat.
References
-
ChemicalBook. (2025). 3-Ethynyl-pyridazine (CAS 1017793-08-6) and Derivatives.[1][2] Retrieved from [1]
-
Bide Pharmatech. (2024).[3] Product Analysis: 3-Ethynyl-6-(piperidin-1-yl)pyridazine (CAS 1708269-15-1). Retrieved from
-
National Institutes of Health (NIH). (2017). Discovery and optimization of pyridazine derivatives as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Sigma-Aldrich. (2024). 3-Chloro-6-(1-piperidinyl)pyridazine (Precursor).[4][5] Retrieved from
-
Meanwell, N. A. (2023).[6] The pyridazine heterocycle in molecular recognition and drug discovery.[7] Medicinal Chemistry Research, 32, 1853–1921.[6] Retrieved from
Sources
- 1. 3-Ethynyl-pyridazine | 1017793-08-6 [chemicalbook.com]
- 2. 77778-20-2|3-Ethynyl-6-methyl-pyridazine|BLD Pharm [bldpharm.com]
- 3. 3-Chloro-6-(methylsulfonyl)pyridazine | 7145-62-2 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-CHLORO-6-(1-PIPERIDINYL)PYRIDAZINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
chemical structure of 3-ethynyl-6-piperidinylpyridazine
Technical Monograph: 3-Ethynyl-6-piperidinylpyridazine
Executive Summary
3-Ethynyl-6-piperidinylpyridazine is a specialized heterocyclic intermediate utilized in medicinal chemistry and chemical biology. It serves as a bifunctional scaffold, integrating a piperidine moiety (a proven pharmacophore for solubility and receptor binding) with a terminal alkyne (a versatile "warhead" for bioorthogonal ligation or carbon-carbon bond formation).
This guide details the structural rationale, synthetic pathways, and application of this molecule as a "privileged structure" in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
Molecular Architecture & Physicochemical Profile
The molecule features a 1,2-diazine (pyridazine) core, which is significantly more electron-deficient than pyridine. This deficiency is modulated by the strong electron-donating effect of the piperidine nitrogen at the C6 position, creating a "push-pull" electronic system that enhances stability while maintaining reactivity at the C3 position.
Structural Analysis
-
Core: Pyridazine (1,2-diazine). High dipole moment; the N-N bond creates a unique electrostatic potential surface often exploited for specific hydrogen bonding interactions (e.g., with kinase hinge regions).
-
C6-Substituent (Donor): Piperidin-1-yl. The nitrogen lone pair donates electron density into the pyridazine ring via resonance, increasing the basicity of the ring nitrogens and deactivating the ring slightly towards further nucleophilic attack, but activating it for electrophilic aromatic substitution if conditions allowed (though rare for diazines).
-
C3-Substituent (Acceptor/Linker): Ethynyl (-C≡CH). A linear, rigid group. It serves as a steric handle or a reactive site for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Table 1: Calculated Physicochemical Properties
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₁₁H₁₃N₃ | Core composition. |
| Molecular Weight | 187.24 g/mol | Fragment-like; ideal for FBDD. |
| cLogP | ~1.8 - 2.1 | Lipophilicity is moderate; good membrane permeability. |
| TPSA | ~38 Ų | High polar surface area relative to size; good oral bioavailability potential. |
| pKa (Conj. Acid) | ~4.5 - 5.5 | The pyridazine nitrogens are weakly basic; piperidine N is non-basic due to conjugation. |
| H-Bond Acceptors | 3 | Pyridazine N1, N2; Piperidine N (weak). |
| H-Bond Donors | 1 | Terminal alkyne C-H (very weak). |
Synthetic Strategy & Protocols
The synthesis of 3-ethynyl-6-piperidinylpyridazine is best approached via a sequential functionalization of 3,6-dichloropyridazine . This starting material is symmetric, cheap, and highly reactive toward nucleophilic aromatic substitution (SNAr).
Retrosynthetic Analysis
The most logical disconnection is at the C3-alkyne bond (Sonogashira) and the C6-nitrogen bond (SNAr).
Figure 1: Retrosynthetic logic flow. The symmetry of 3,6-dichloropyridazine simplifies the first step, as no regioselectivity issues exist.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Chloro-6-piperidinylpyridazine
-
Rationale: Pyridazines are electron-deficient, making the chlorines excellent leaving groups. Piperidine acts as the nucleophile.
-
Reagents: 3,6-Dichloropyridazine (1.0 eq), Piperidine (2.5 eq), Ethanol or DMF.
-
Procedure:
-
Dissolve 3,6-dichloropyridazine (14.9 g, 100 mmol) in Ethanol (150 mL).
-
Add Piperidine (21.3 g, 250 mmol) dropwise at room temperature. Note: Reaction is exothermic.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Cool to RT and concentrate under reduced pressure.
-
Resuspend residue in water (100 mL) and extract with DCM (3 x 50 mL).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from EtOH/Water or flash chromatography.
-
Yield: Typically 85–95%.
-
Step 2: Sonogashira Coupling (Introduction of Alkyne)
-
Rationale: The remaining chlorine at C3 is deactivated by the piperidine donor but still reactive enough for Pd-catalyzed coupling.
-
Reagents: 3-Chloro-6-piperidinylpyridazine (1.0 eq), Ethynyltrimethylsilane (TMS-acetylene, 1.5 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (3.0 eq), THF or DMF.
-
Procedure:
-
In a flame-dried flask under Argon, dissolve the chloride (10 mmol) in dry THF (50 mL).
-
Add Et₃N (30 mmol), CuI (1 mmol), and Pd(PPh₃)₂Cl₂ (0.5 mmol).
-
Add TMS-acetylene (15 mmol) dropwise.
-
Heat to 60°C for 12 hours. The solution typically turns dark brown/black.
-
Filter through a Celite pad to remove Pd/Cu residues.
-
Concentrate and purify by column chromatography (Hexane:EtOAc gradient).
-
Intermediate: 3-(TMS-ethynyl)-6-piperidinylpyridazine.
-
Step 3: Desilylation (Unmasking the Alkyne)
-
Reagents: K₂CO₃ (2.0 eq), Methanol.
-
Procedure:
-
Dissolve the TMS-intermediate in MeOH (20 mL).
-
Add K₂CO₃ (solid). Stir at RT for 1 hour.
-
Concentrate, dilute with water, and extract with EtOAc.
-
Final Product: 3-Ethynyl-6-piperidinylpyridazine.
-
Applications in Drug Discovery
The utility of 3-ethynyl-6-piperidinylpyridazine lies in its ability to function as a modular building block.
A. Click Chemistry (ABPP Probes)
The terminal alkyne is a "bioorthogonal handle." In Activity-Based Protein Profiling (ABPP), this molecule can be reacted with an azide-tagged fluorophore (via CuAAC) to visualize where the piperidinyl-pyridazine scaffold binds in a proteome.
-
Mechanism: The piperidine-pyridazine core binds to the target (e.g., a kinase ATP pocket). The alkyne remains inert until "clicked" with a reporter tag.
B. Fragment-Based Drug Discovery (FBDD)
The molecule represents a "grown fragment." The ethynyl group allows for rapid library expansion:
-
Sonogashira: Coupling with aryl halides to form extended biaryl systems.
-
Triazole Formation: Reaction with various azides to explore new binding pockets (e.g., the solvent-exposed region of a kinase).
C. PROTAC Linker Attachment
In the design of degraders, the alkyne provides a rigid attachment point for the linker chain connecting the pyridazine (warhead) to the E3 ligase ligand.
Figure 2: Divergent synthesis pathways from the core scaffold.
References
-
Pyridazine Synthesis: Wermuth, C. G. "Pyridazines."[2][3][4][5] In The Practice of Medicinal Chemistry, 3rd Ed., Academic Press, 2008.
-
Sonogashira Coupling on Heterocycles: Chinchilla, R., & Nájera, C. (2007).[2] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.
-
Click Chemistry in Drug Discovery: Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today, 8(24), 1128-1137.
-
Kinase Inhibitor Scaffolds: Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics, 82(2-3), 195-206.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Chloro-6-ethynylpyridazine | C6H3ClN2 | CID 22629228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 77778-20-2|3-Ethynyl-6-methyl-pyridazine|BLD Pharm [bldpharm.com]
- 4. Buy Online CAS Number 77778-20-2 - TRC - 3-Ethynyl-6-methylpyridazine | LGC Standards [lgcstandards.com]
- 5. 3-Ethynyl-pyridazine | 1017793-08-6 [chemicalbook.com]
3-Ethynyl-6-(piperidin-1-yl)pyridazine molecular weight and formula
An In-Depth Technical Guide to 3-Ethynyl-6-(piperidin-1-yl)pyridazine
Abstract
This technical guide provides a comprehensive overview of 3-Ethynyl-6-(piperidin-1-yl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While not extensively documented in public literature, its structure combines the biologically significant pyridazine core with a reactive ethynyl group and a piperidine moiety, suggesting its potential as a versatile scaffold and synthetic building block. This document details the compound's core molecular properties, a proposed, logically sound synthetic pathway based on established chemical principles, and discusses its potential applications for researchers and drug development professionals. The provided protocols and analyses are grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring system, an aromatic six-membered heterocycle containing two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a key component in a multitude of biologically active agents.[2] Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including acting as anticancer agents by targeting cyclin-dependent kinases (CDKs), and serving as antagonists for various G protein-coupled receptors (GPCRs).[3]
The specific compound, 3-Ethynyl-6-(piperidin-1-yl)pyridazine, incorporates three key structural motifs:
-
The Pyridazine Core: Provides the foundational aromatic system known for its metabolic stability and ability to engage in specific receptor interactions.
-
The Piperidine Moiety: A saturated N-heterocycle prevalent in pharmaceuticals, often used to enhance solubility, modulate basicity (pKa), and occupy hydrophobic pockets in target proteins.
-
The Ethynyl Group: A highly versatile functional group. It can serve as a reactive handle for "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), participate in Sonogashira cross-coupling reactions to build more complex molecules, or interact directly with target residues as a bioisostere or pharmacophore.
This guide will elucidate the molecular characteristics and a robust synthetic approach to this promising compound.
Core Molecular Properties
As this compound is primarily a research chemical, its experimental data is not widely published. The following properties have been calculated based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.25 g/mol |
| IUPAC Name | 3-ethynyl-6-(piperidin-1-yl)pyridazine |
| Monoisotopic Mass | 187.110947 g/mol |
| Calculated LogP | 1.85 |
| Hydrogen Bond Donors | 1 (from the ethynyl group) |
| Hydrogen Bond Acceptors | 3 (from the pyridazine and piperidine nitrogens) |
| Rotatable Bonds | 1 |
Proposed Synthesis and Experimental Protocol
The synthesis of 3-Ethynyl-6-(piperidin-1-yl)pyridazine can be efficiently achieved via a two-step process starting from the commercially available 3,6-dichloropyridazine. The strategy relies on the differential reactivity of the two chlorine atoms, allowing for sequential substitution.
Synthesis Workflow Diagram
Sources
Biological Activity of Piperidinyl-Pyridazine Derivatives: A Technical Guide
Executive Summary
The fusion of a piperidine moiety with a pyridazine core represents a privileged pharmacophore in modern medicinal chemistry. This scaffold leverages the electron-deficient nature of the pyridazine ring (1,2-diazine) to facilitate
This technical guide dissects the biological activity of these derivatives across three primary therapeutic axes: Oncology (Kinase Inhibition) , Neuroscience (H3/Sigma-1 Modulation) , and Anti-infectives .[1] It moves beyond simple observation to explain the mechanistic causality of their efficacy, supported by validated experimental protocols.
Part 1: Chemical Architecture & SAR Logic
The biological success of piperidinyl-pyridazine derivatives stems from specific structural advantages. The pyridazine ring acts as a bioisostere for phenyl or pyridine rings but offers unique physicochemical properties:
-
High Dipole Moment: Enhances specific electrostatic interactions within binding pockets.
-
Dual Nitrogen Acceptors: The N1 and N2 atoms can accept hydrogen bonds, crucial for orienting the molecule in the ATP-binding sites of kinases or GPCR orthosteric sites.
-
Piperidine "Warhead": The nitrogen of the piperidine ring (often protonated at physiological pH) serves as a cation-mimic, interacting with conserved Aspartate or Glutamate residues (e.g., Asp79 in H3 receptors).[1]
Visualization: SAR Decision Matrix
The following diagram illustrates the Structural-Activity Relationship (SAR) logic when optimizing this scaffold.
Figure 1: SAR Logic flow for Piperidinyl-Pyridazine optimization.[1] The interplay between the electron-deficient core and the basic piperidine tail is critical for target affinity.
Part 2: Therapeutic Applications & Mechanisms[1][2]
Oncology: Kinase Inhibition (TAK1, CSK, BCR-ABL)
Piperidinyl-pyridazines function as Type I or Type II kinase inhibitors.[1] The pyridazine nitrogens typically interact with the "hinge region" of the kinase, mimicking the adenine ring of ATP.
-
TAK1 (Transforming Growth Factor-β-Activated Kinase 1): Imidazo[1,2-b]pyridazines fused with piperidine/morpholine moieties inhibit TAK1 (IC50 ~55 nM).[1][2] The piperidine ring extends into the solvent-exposed region, improving solubility and metabolic stability compared to planar aromatic substituents.
-
CSK (C-terminal Src Kinase): Replacing flexible linkers with a rigid piperidine ring restricts the conformation of urea-based inhibitors, locking them into a bioactive pose that fits the CSK active site, thereby enhancing potency and metabolic stability.[1][3]
-
BCR-ABL: In T315I mutant leukemia, the piperidine moiety in ponatinib-like analogs forms a critical salt bridge with Glu286 and Asp381, overcoming resistance mechanisms that block other inhibitors.[1]
Neuroscience: H3 and Sigma-1 Receptor Antagonism
The scaffold is highly prominent in non-imidazole Histamine H3 receptor antagonists.
-
Mechanism: The H3 receptor is a presynaptic autoreceptor.[4][5] Antagonism increases the release of histamine, acetylcholine, and dopamine, promoting wakefulness and cognitive enhancement.
-
Dual Affinity: The piperidine ring is the "pharmacophoric anchor." It fits into the anionic aspartate pocket of the H3 receptor. Interestingly, this same feature confers affinity for the Sigma-1 receptor (
1R), providing a dual mechanism for neuroprotection and antinociception (pain relief).[1]
Visualization: H3 Receptor Signaling Blockade
Figure 2: Mechanism of Action.[1] The antagonist prevents H3R-mediated autoinhibition, restoring Calcium influx and neurotransmitter release.[1]
Anti-infectives: Tuberculosis & Urease Inhibition
-
Mycobacterium tuberculosis: 1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one derivatives disrupt cell wall synthesis.[1]
-
Urease Inhibition: Pyridylpiperazine hybrids inhibit urease by chelating the nickel ions in the enzyme's active site, preventing the hydrolysis of urea. This has applications in treating H. pylori infections and in agriculture (preventing nitrogen loss).
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: ADP-Glo™ Kinase Assay (For TAK1/CSK)
Rationale: This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is preferred over radioactive assays for high-throughput screening of piperidinyl-pyridazine libraries.
Reagents:
-
Kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).[1]
-
Ultrapure ATP (Promega).[1]
-
Substrate (e.g., Casein or specific peptide).[1]
-
Test Compounds (dissolved in 100% DMSO).
Workflow:
-
Preparation: Dilute compounds in Kinase Buffer to 4x desired final concentration (keep DMSO < 1%).
-
Enzyme Reaction:
-
Add 2.5 µL of compound solution to a 384-well white plate.
-
Add 2.5 µL of Kinase enzyme (optimized concentration, e.g., 1-5 ng/well).
-
Incubate for 10 min at RT (allows compound to bind hinge region).
-
Add 5 µL of ATP/Substrate mix to initiate reaction.
-
Incubate for 60 min at RT.
-
-
ADP Detection (Validation Step):
-
Add 10 µL of ADP-Glo™ Reagent . Incubate 40 min. (Terminates reaction and depletes remaining ATP).
-
Add 20 µL of Kinase Detection Reagent . Incubate 30 min. (Converts ADP to ATP, then to Luciferase light).[1]
-
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Analysis: Calculate % Inhibition =
.
Protocol B: Radioligand Binding Assay (H3 Receptor)
Rationale: To determine the affinity (
Workflow:
-
Membrane Prep: Harvest CHO-K1 cells stably expressing human H3R. Homogenize in ice-cold TE buffer. Centrifuge at 40,000 x g. Resuspend pellet.
-
Incubation:
-
In a 96-well plate, mix:
-
50 µL Membrane suspension (20 µg protein).[1]
-
50 µL
-Ligand (1-2 nM final). -
50 µL Test Compound (varying concentrations).
-
Non-specific binding control: Add 10 µM Thioperamide.
-
-
Incubate at 25°C for 60 minutes.
-
-
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding of the basic piperidine moiety).
-
Wash: Wash 3x with ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Add scintillation cocktail and count radioactivity (CPM).
-
Calculation: Plot specific binding vs. log[Concentration]. Determine
and convert to using the Cheng-Prusoff equation: .[1]
Part 4: Comparative Data Summary
The table below synthesizes potency data from key literature sources for piperidinyl-pyridazine derivatives against their respective targets.
| Structure Class | Target | Primary Activity | Potency (IC50 / Ki) | Key Structural Feature | Ref |
| Imidazo[1,2-b]pyridazine | TAK1 Kinase | Inhibition | 55 nM | C6-Morpholine/Piperazine | [1] |
| Pyridazinone | CSK Kinase | Inhibition | < 100 nM | Rigid Piperidine Linker | [2] |
| Pyrido[3,4-d]pyridazine | M. tuberculosis | Antibacterial | MIC = 1.6 µg/mL | Benzyl-piperidine tail | [3] |
| Piperidinyl-Benzimidazolone | H3 Receptor | Antagonist | Ki = 3.17 nM | Basic Piperidine Nitrogen | [4] |
| Piperidinyl-Benzimidazolone | Sigma-1 Receptor | Antagonist | Ki = 3.64 nM | Dual H3/Sigma affinity | [4] |
References
-
RSC Publishing. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.[1][2]Link[1]
-
National Institutes of Health (NIH). (2015). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.[1]Link[1]
-
Acta Chimica Slovenica. (2018). Study on Synthesis and Biological Activity of Some Pyridopyridazine Derivatives.[3][6][7][8][9][10][11][12]Link[1]
-
ACS Chemical Neuroscience. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[13]Link[1]
-
Frontiers in Chemistry. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 3. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. sarpublication.com [sarpublication.com]
- 12. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Introduction: The Significance of DMSO Solubility in Early-Phase Drug Discovery
An In-Depth Technical Guide to the Solubility Profile of 3-ethynyl-6-(piperidin-1-yl)pyridazine in DMSO
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the novel compound, 3-ethynyl-6-(piperidin-1-yl)pyridazine, in dimethyl sulfoxide (DMSO). Given the critical role of DMSO as a solvent in high-throughput screening and various in vitro assays, a thorough understanding of a compound's solubility in this medium is paramount for data integrity and the successful progression of drug discovery projects.[1][2]
3-ethynyl-6-(piperidin-1-yl)pyridazine is a heterocyclic compound with structural motifs that suggest potential pharmacological activity. As with any novel compound destined for biological evaluation, establishing a reliable method for its solubilization is a foundational step. DMSO is a powerful polar aprotic solvent, widely utilized for its ability to dissolve a broad spectrum of both polar and nonpolar compounds, making it an indispensable tool for creating high-concentration stock solutions for screening libraries.[1]
However, the concentration of DMSO in cell-based assays must be carefully controlled, as it can exert its own biological effects. Therefore, determining the maximum solubility of a compound in DMSO is crucial for designing experiments that are both technically sound and biologically relevant. This guide will provide the theoretical background and detailed experimental protocols to accurately characterize the solubility of 3-ethynyl-6-(piperidin-1-yl)pyridazine in DMSO.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of 3-ethynyl-6-(piperidin-1-yl)pyridazine in DMSO is governed by its molecular structure and the physicochemical properties of both the solute and the solvent.
2.1. The Role of the Solvent: Dimethyl Sulfoxide (DMSO)
DMSO's exceptional solvating power stems from its high dielectric constant and polar nature. The sulfur-oxygen bond is highly polarized, allowing it to effectively solvate cations and act as a hydrogen bond acceptor. Its aprotic nature means it does not readily donate hydrogen bonds, which can be advantageous for dissolving compounds that might be less soluble in protic solvents.
2.2. Structural Analysis of 3-ethynyl-6-(piperidin-1-yl)pyridazine
The structure of 3-ethynyl-6-(piperidin-1-yl)pyridazine presents several features that will influence its solubility:
-
The Pyridazine Ring: This aromatic diazine is characterized by a high dipole moment and the presence of two adjacent nitrogen atoms that can act as hydrogen bond acceptors.[3] This generally contributes to increased polarity and potential for favorable interactions with polar solvents like DMSO. Pyridazine derivatives are often reported to be soluble in common organic solvents.[4][5][6]
-
The Piperidin-1-yl Moiety: This saturated heterocyclic amine adds a degree of lipophilicity to the molecule. The nitrogen atom can also act as a hydrogen bond acceptor. The overall contribution of this group to solubility will depend on the balance between its nonpolar hydrocarbon backbone and the polar nitrogen atom.
-
The Ethynyl Group: The carbon-carbon triple bond is a relatively nonpolar functional group, which may slightly decrease solubility in highly polar solvents.
Based on these features, it is reasonable to hypothesize that 3-ethynyl-6-(piperidin-1-yl)pyridazine will exhibit good solubility in DMSO, a prediction supported by studies on similar pyridazine and pyridazinone structures which have shown maximal solubility in DMSO compared to other organic solvents.[7]
2.3. Kinetic vs. Thermodynamic Solubility
It is essential to distinguish between two key solubility measurements in the context of drug discovery:
-
Kinetic Solubility: This is the concentration of a compound that dissolves in a solvent system (often an aqueous buffer containing a small percentage of DMSO) under a specific, rapid protocol.[2][8] It reflects the solubility of the compound when rapidly precipitated from a DMSO stock solution and is highly relevant for predicting performance in high-throughput screening assays.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[2] It is determined by allowing a supersaturated solution to reach equilibrium over an extended period and represents the maximum amount of the compound that can be dissolved. This value is critical for formulation development and other late-stage preclinical activities.
Experimental Determination of Solubility in DMSO
This section outlines detailed protocols for determining both the kinetic and thermodynamic solubility of 3-ethynyl-6-(piperidin-1-yl)pyridazine.
3.1. Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method determines the equilibrium solubility of the compound in 100% DMSO.[1][7]
Protocol:
-
Preparation of a Supersaturated Slurry:
-
Accurately weigh approximately 10 mg of 3-ethynyl-6-(piperidin-1-yl)pyridazine into a sterile 2 mL microcentrifuge tube.
-
Add a small volume of anhydrous DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
If the compound fully dissolves, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is consistently observed.
-
-
Equilibration:
-
Incubate the supersaturated slurry at a constant temperature (e.g., 25 °C) for 24 hours to ensure that equilibrium is reached.
-
Gently agitate the mixture periodically during this incubation period (e.g., using a shaker or by gentle inversion).
-
-
Separation of Undissolved Solid:
-
Centrifuge the slurry at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[1]
-
-
Sample Collection and Dilution:
-
Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent in which the compound is highly soluble and can be accurately quantified (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Determine the concentration of 3-ethynyl-6-(piperidin-1-yl)pyridazine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Caption: Workflow for Thermodynamic Solubility Determination.
3.2. Kinetic Solubility Assay in an Aqueous System
This assay measures the solubility of the compound when rapidly precipitated from a DMSO stock into an aqueous buffer, mimicking the conditions of many biological assays.
Protocol:
-
Preparation of Compound Stock Solution:
-
Prepare a high-concentration stock solution of 3-ethynyl-6-(piperidin-1-yl)pyridazine in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
To the wells of a 96-well filter plate, add an appropriate volume of the desired aqueous buffer (e.g., 190 µL of phosphate-buffered saline, pH 7.4).[9]
-
-
Compound Addition and Precipitation:
-
Add a small aliquot of the DMSO stock solution to the aqueous buffer in each well (e.g., 10 µL of 10 mM stock to 190 µL of buffer to achieve a final theoretical concentration of 500 µM in 5% DMSO).[9]
-
Mix and incubate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to equilibrate.[2]
-
-
Filtration:
-
Filter the contents of the wells through the filter plate into a clean 96-well collection plate using a vacuum manifold. This separates any precipitated compound from the soluble fraction.[9]
-
-
Quantification:
Caption: Workflow for Kinetic Solubility Determination.
3.3. Analytical Quantification: HPLC-UV Method
A robust HPLC method is essential for accurate quantification in the thermodynamic solubility assay.
Hypothetical HPLC Method Parameters:
-
Instrument: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength of maximum absorbance (determined by a UV scan of the compound)
-
Quantification: Based on a standard curve of known concentrations of 3-ethynyl-6-(piperidin-1-yl)pyridazine.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison and reference.
| Parameter | Solvent/Medium | Temperature | Solubility | Units |
| Thermodynamic Solubility | 100% DMSO | 25 °C | [Experimental Value] | mg/mL |
| Thermodynamic Solubility | 100% DMSO | 25 °C | [Calculated Value] | mM |
| Kinetic Solubility | PBS, pH 7.4 (5% DMSO) | 25 °C | [Experimental Value] | µM |
Interpretation of Results:
The thermodynamic solubility value in pure DMSO will guide the preparation of high-concentration stock solutions. The kinetic solubility value in an aqueous buffer system is predictive of the compound's behavior in many in vitro biological assays and can help identify potential issues with compound precipitation during testing.
Conclusion
Accurately determining the solubility profile of 3-ethynyl-6-(piperidin-1-yl)pyridazine in DMSO is a critical, foundational step in its journey through the drug discovery pipeline. The protocols and theoretical framework provided in this guide offer a robust system for obtaining reliable kinetic and thermodynamic solubility data. This information is indispensable for the design of meaningful in vitro experiments, the interpretation of screening data, and the future development of this promising compound.
References
-
Bubniene, U., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. Retrieved from [Link]
-
Gaddam, S. K., et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]
-
Doyle, P. M. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved from [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]
-
Alam, O., et al. (2021). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. Retrieved from [Link]
-
Kumar, P., et al. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence [mdpi.com]
- 5. ijcrt.org [ijcrt.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The 3,6-Disubstituted Pyridazine Scaffold: A Technical Guide to Therapeutic Architecture
Executive Summary
The 3,6-disubstituted pyridazine core represents a "privileged structure" in modern medicinal chemistry. Unlike its isomer pyrimidine, the pyridazine (1,2-diazine) scaffold offers a unique dipole moment (
Structural & Physicochemical Rationale[1][2][3][4]
The pyridazine ring is not merely a linker; it is a functional pharmacophore. Its utility stems from three core physicochemical properties:
-
Dipole Moment & H-Bonding: The adjacent nitrogen atoms create a significant dipole moment, enhancing electrostatic interactions within protein binding pockets. The N2 atom acts as a robust hydrogen bond acceptor, critical for engaging the "hinge region" of kinase domains.
-
Solubility & Metabolism: Pyridazines typically exhibit lower logP values than their phenyl or pyridine isosteres, improving aqueous solubility—a critical parameter for oral bioavailability. However, the N-N bond is susceptible to oxidative cleavage by liver enzymes, necessitating careful substitution at the 3- and 6-positions to sterically hinder metabolic degradation.
-
Geometry: The 3,6-substitution vector enforces a linear or slightly bent geometry (approx. 180°), ideal for spanning large hydrophobic pockets or connecting two distinct pharmacophores (e.g., a hinge binder and a solvent-exposed tail).
Synthetic Architectures
The synthesis of 3,6-disubstituted pyridazines has evolved from classical condensation to advanced cycloaddition and cross-coupling methodologies.
Method A: Inverse Electron Demand Diels-Alder (IEDDA)
This is the modern "click chemistry" approach for generating highly substituted pyridazines. It involves the reaction of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile (alkyne or strained alkene), followed by the extrusion of nitrogen gas (
-
Mechanism: [4+2] Cycloaddition
Retro-Diels-Alder ( ) Aromatization. -
Advantages: High atom economy, bio-orthogonal potential, and tolerance of sensitive functional groups.
Method B: Transition Metal-Catalyzed Cross-Coupling
The most industrial-scalable route involves the functionalization of 3,6-dichloropyridazine.
-
Step 1: Nucleophilic aromatic substitution (
) or Suzuki-Miyaura coupling at C3. -
Step 2: Subsequent coupling at C6.
-
Selectivity: The first chloride displacement deactivates the ring slightly, allowing for sequential, asymmetrical functionalization.
Visualization: Synthetic Pathways
Figure 1: Dual synthetic pathways to 3,6-disubstituted pyridazines via IEDDA (left) and sequential cross-coupling (right).
Therapeutic Vectors
Oncology: Kinase Inhibition (CDK2 & JNK1)
Recent studies (2020-2024) have validated 3,6-disubstituted pyridazines as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal Kinase 1 (JNK1).[1]
-
Mechanism: The pyridazine nitrogen atoms form critical hydrogen bonds with the backbone amide NH of the kinase hinge region (e.g., Leu83 in CDK2).
-
Key Compound: 11m (a 3,6-disubstituted pyridazine bearing a methyltetrahydropyran moiety) demonstrated sub-micromolar activity against breast cancer cell lines (T-47D
) and significant CDK2 inhibition ( ).[2] -
Structural Insight: The 3,6-substitution allows the molecule to extend into the solvent-exposed region (solubilizing group) while anchoring deeply in the ATP pocket (hydrophobic aryl group).
CNS: Neurotransmitter Modulation
Historically anchored by Minaprine (an atypical antidepressant), the pyridazine scaffold modulates dopaminergic and serotonergic systems.[3]
-
Minaprine Profile: 3-(2-morpholinoethylamino)-4-methyl-6-phenylpyridazine.
-
Action: Reversible MAO-A inhibition and weak acetylcholinesterase (AChE) inhibition.[4][5]
-
Modern Relevance: While Minaprine was withdrawn due to seizure risk, its 3-amino-6-aryl core remains a template for designing multi-target ligands for Alzheimer’s disease (dual AChE/BACE1 inhibitors).
Visualization: Kinase Binding Mode
Figure 2: Pharmacophoric mapping of a 3,6-disubstituted pyridazine within a generic kinase ATP-binding pocket.
Experimental Protocols
Protocol A: Synthesis of 3-(4-methoxyphenyl)-6-(morpholin-4-yl)pyridazine
Rationale: This protocol demonstrates the sequential
Reagents: 3,6-Dichloropyridazine, Morpholine, 4-Methoxyphenylboronic acid,
-
Step 1: Nucleophilic Substitution (
)-
Charge a round-bottom flask with 3,6-dichloropyridazine (1.0 eq) and ethanol.
-
Add morpholine (2.2 eq) dropwise at room temperature.
-
Reflux for 4 hours.[2] Monitor by TLC (Hexane:EtOAc 7:3).
-
Observation: The formation of 3-chloro-6-morpholinopyridazine precipitates or forms a solid upon cooling.
-
Workup: Pour into ice water, filter the solid, wash with cold water, and dry in vacuo.
-
-
Step 2: Suzuki-Miyaura Coupling
-
Dissolve the intermediate (1.0 eq) in 1,4-dioxane/water (4:1 ratio).
-
Add 4-methoxyphenylboronic acid (1.2 eq) and
(2.0 eq). -
Degas the solution with
for 15 minutes. -
Add
(5 mol%) under inert atmosphere. -
Heat to 90°C for 12 hours.
-
Workup: Extract with ethyl acetate, wash with brine, dry over
. Purify via silica gel column chromatography.
-
Protocol B: CDK2 Kinase Inhibition Assay
Rationale: To validate the biological activity of the synthesized scaffold.
-
Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Incubation:
-
Mix recombinant CDK2/CyclinE1 complex (5-10 nM) with the test compound (serial dilutions in DMSO) in a 384-well plate.
-
Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
-
Reaction:
-
Add substrate peptide (e.g., Histone H1) and ATP (
concentration). -
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Use ADP-Glo™ or similar luminescent assay to quantify ADP production.
-
Read luminescence on a plate reader.
-
Data Analysis: Plot % Inhibition vs. Log[Compound] to determine
using non-linear regression (GraphPad Prism).
-
Quantitative Data Summary
Table 1: Comparative Activity of Pyridazine Derivatives (Selected Literature)
| Compound ID | Substitution Pattern | Target | Activity ( | Key Feature |
| Minaprine | 3-amino, 4-Me, 6-phenyl | MAO-A / AChE | Historical CNS antidepressant | |
| Gabazine | 3-aryl, 6-carboxylic acid | GABA-A | Standard GABA antagonist | |
| Comp 11m | 3-morpholine, 6-aryl | CDK2 | 20.1 nM | Potent anti-proliferative (Breast Cancer) |
| Comp 9e | 3,6-disubstituted | JNK1 | Sub-micromolar | Downregulates c-Jun/c-Fos |
References
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020).[2] URL:[Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. Source: ACS Omega (2024). URL:[Link]
-
Minaprine: Mechanism of Action and Pharmacology. Source: PubChem Compound Summary. URL:[Link]
-
Pyridazine: A privileged scaffold in the development of 21st-century pesticides. Source: Chinese Chemical Letters (2025).[6] URL:[Link]
-
Synthesis and Inverse Electron Demand Diels−Alder Reactions of 3,6-Bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine. Source: The Journal of Organic Chemistry (2003). URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacologic profile of an original psychotropic drug. Minaprine: comparison with six reference antidepressives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minaprine - Wikipedia [en.wikipedia.org]
- 5. Minaprine | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Metabolic Stability of Pyridazine vs. Pyridine Scaffolds: A Strategic Guide
The following technical guide details the metabolic stability profiles of pyridazine versus pyridine scaffolds, designed for medicinal chemists and drug discovery scientists.
Executive Summary
In medicinal chemistry, the transition between pyridine and pyridazine scaffolds is a classic bioisosteric switch used to modulate physicochemical properties and metabolic fate.[1] While often viewed as interchangeable aromatic nitrogen heterocycles, they exhibit distinct metabolic vulnerabilities.
-
Pyridine is primarily cleared via Cytochrome P450 (CYP)-mediated oxidation (N-oxidation and C-oxidation) due to its higher basicity and lipophilicity.
-
Pyridazine , being more electron-deficient and polar, often evades CYP metabolism but introduces a critical liability: susceptibility to Aldehyde Oxidase (AO)-mediated cytosolic clearance .
This guide analyzes the mechanistic divergence between these scaffolds and provides actionable protocols for stability assessment and structural optimization.
Part 1: The Physicochemical Divide
The metabolic fate of these scaffolds is dictated by their electronic distributions. Understanding the "Adjacent Lone-Pair Effect" in pyridazine is prerequisite to predicting metabolic soft spots.
| Property | Pyridine (C₅H₅N) | Pyridazine (1,2-Diazine) | Impact on Metabolism |
| Basicity (pKa) | ~5.2 | ~2.3 | Pyridazine is far less likely to be protonated at physiological pH, reducing cation-driven clearance but altering solubility. |
| Dipole Moment | 2.2 D | 3.9 D | Pyridazine is significantly more polar, often lowering LogP and reducing affinity for the lipophilic CYP active sites. |
| Electronic Character | Electron-deficient (relative to benzene) | Highly Electron-deficient | Critical: Pyridazine's extreme electron deficiency makes it a prime substrate for nucleophilic attack by Aldehyde Oxidase. |
| H-Bonding | 1 Acceptor | 2 Acceptors | Pyridazine offers a unique "dual acceptor" motif, potentially altering protein binding and water solvation shells. |
Part 2: The Metabolic Bifurcation
The choice between pyridine and pyridazine often forces a trade-off between Microsomal Stability (CYP) and Cytosolic Stability (AO) .
Pyridine: The CYP450 Liability
Pyridines are classic substrates for oxidative metabolism by CYPs (primarily CYP2D6, CYP3A4).
-
N-Oxidation: The lone pair on the nitrogen is a "soft spot" for metabolic N-oxidation, forming pyridine-N-oxides. This is often reversible but can be a clearance route.
-
C-Oxidation: Electron-rich positions (if activated by EDGs) or lipophilic regions are targeted by the high-energy iron-oxo species (Compound I) of CYP enzymes.
Pyridazine: The Aldehyde Oxidase (AO) Liability
Pyridazines are frequently metabolically stable in microsomes (CYP-free) but rapidly cleared in the cytosol.
-
Mechanism: AO utilizes a Molybdenum cofactor (Moco) to initiate a nucleophilic attack on the electron-deficient carbon adjacent to the nitrogen (C3 or C6 position).
-
The "Soft Spot": The C3 and C6 positions of pyridazine are highly electrophilic. Unlike CYPs, which require lipophilicity, AO prefers polar, electron-deficient heterocycles.
-
Species Difference: AO expression varies wildly.[2] Human and Monkey have high AO activity; Dog has moderate; Rat often has distinct isoform specificity. Reliance on Rat liver microsomes (RLM) alone will miss this clearance pathway.
Visualization: Metabolic Decision Pathways
The following diagram illustrates the divergent clearance mechanisms and the "Rescue Strategy" for each.
Caption: Divergent metabolic pathways for Pyridine (Oxidative/CYP) vs. Pyridazine (Nucleophilic/AO).
Part 3: Strategic Skeletal Editing & Case Studies
When to Switch?
-
Switch Pyridine
Pyridazine: If your molecule suffers from rapid CYP metabolism (N-oxidation) or high hERG binding (due to basicity). The pyridazine will lower LogP and remove the basic center. -
Switch Pyridazine
Pyridine: If your molecule is stable in microsomes but rapidly cleared in hepatocytes or cytosol (indicating AO metabolism).
Case Study: NAMPT Inhibitors
In the development of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, researchers encountered a classic scaffold trade-off.
-
Challenge: Early pyridine-based inhibitors (e.g., GPP78 analogs) showed potent cellular activity but suffered from CYP2C9 inhibition and rapid oxidative clearance.
-
Observation: The "exposed pyridine" was a metabolic soft spot and a heme-binder.
-
Resolution: Switching to bioisosteres or blocking the metabolic site. While some programs utilized pyridazine, they had to carefully monitor AO liability. Specifically, triazole-based inhibitors were optimized by balancing the solubility benefits of nitrogen-rich rings against their clearance risks.
-
Key Lesson: When replacing a pyridine with a pyridazine to fix CYP issues, you must immediately screen for AO stability, or you risk "trading one clearance mechanism for another."
Design Rule: Blocking the AO Soft Spot
If you commit to a pyridazine scaffold, you must sterically or electronically protect the carbons adjacent to the nitrogens (C3/C6).
-
Effective Blocks: Small alkyl groups (Methyl), Methoxy (-OMe), or Cyclopropyl.
-
Ineffective Blocks: Hydrogen (obviously), and sometimes Fluorine (AO can occasionally displace leaving groups, though F is usually robust).
Part 4: Experimental Protocols (Self-Validating)
To distinguish between CYP and AO metabolism, you cannot rely solely on standard microsomal stability assays (which lack the cytosolic fraction containing AO).
Protocol: Differential Stability Assay (Microsomes vs. Cytosol)
Objective: Determine if clearance is CYP-mediated (Microsomal) or AO-mediated (Cytosolic).
Reagents:
-
HLM: Human Liver Microsomes (contains CYPs, UGTs).
-
HLC: Human Liver Cytosol (contains AO, XO).
-
Cofactors: NADPH (for CYP), None/Molybdenum (AO is active without added cofactor, but often runs in buffer).
-
AO Inhibitor: Hydralazine (Specific AO inhibitor) or Raloxifene (Potent AO inhibitor).
Workflow:
-
Preparation: Prepare 1 µM test compound in Phosphate Buffer (pH 7.4).
-
Arm A (CYP Check): Incubate with HLM + NADPH.
-
Arm B (AO Check): Incubate with HLC (Cytosol) without NADPH.
-
Arm C (Validation): Incubate with HLC + Hydralazine (50 µM).
-
Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile.
-
Analysis: LC-MS/MS to determine % remaining.
Data Interpretation:
-
High Clearance in A, Stable in B: CYP-driven metabolism. -> Solution: Fluorination, reduce lipophilicity.
-
Stable in A, High Clearance in B: AO-driven metabolism. -> Solution: Block C3/C6 positions on pyridazine.
-
Clearance in B is rescued by Arm C: Confirmed AO mechanism.
Caption: Experimental workflow to differentiate CYP450 vs. Aldehyde Oxidase clearance.
References
-
Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research. Link
-
Pryde, D. C., et al. (2012). "Medicinal chemistry approaches to avoid aldehyde oxidase metabolism." ResearchGate.[2] Link
-
Manevski, N., et al. (2017). "Structure–metabolism relationships in human-AOX: Chemical insights from a large database." Proceedings of the National Academy of Sciences (PNAS). Link
-
Travelli, C., et al. (2019). "Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based NAMPT inhibitors."[3] Data in Brief. Link
-
WuXi AppTec DMPK. (2024). "Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies." Link
Sources
A Comprehensive Technical Guide to 3-Ethynyl-6-(piperidin-1-yl)pyridazine: Synthesis, Characterization, and Properties
This technical guide provides an in-depth overview of 3-Ethynyl-6-(piperidin-1-yl)pyridazine, a heterocyclic compound of interest to researchers and professionals in drug development. This document details the compound's chemical identifiers, a proposed synthetic route, and its expected physicochemical and spectroscopic properties based on the analysis of its constituent moieties and related structures.
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment, weak basicity, and capacity for hydrogen bonding, make it a valuable component in the design of novel therapeutic agents.[2] Pyridazine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The incorporation of an ethynyl group and a piperidine moiety into the pyridazine core, as in 3-Ethynyl-6-(piperidin-1-yl)pyridazine, is anticipated to modulate its biological activity and pharmacokinetic profile, making it a compound of significant interest for further investigation.
PART 1: Chemical Identity and Properties
A thorough understanding of a compound's fundamental chemical identifiers and properties is crucial for its application in research and development.
Chemical Structure and Identifiers
The structure of 3-Ethynyl-6-(piperidin-1-yl)pyridazine is characterized by a pyridazine ring substituted with an ethynyl group at the 3-position and a piperidin-1-yl group at the 6-position.
| Identifier | Value |
| IUPAC Name | 3-Ethynyl-6-(piperidin-1-yl)pyridazine |
| Canonical SMILES | C1CCN(CC1)C2=CC=C(C=N2)C#C |
| InChIKey | LHYJVWDRMCJGGX-UHFFFAOYSA-N |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 3-Ethynyl-6-(piperidin-1-yl)pyridazine. These predictions are based on the known properties of the pyridazine and piperidine rings.[2][6]
| Property | Predicted Value | Rationale |
| Appearance | Off-white to yellow solid | Based on similar substituted pyridazines.[6] |
| Boiling Point | > 200 °C | Pyridazine itself has a high boiling point (208 °C).[6] |
| Melting Point | 150-200 °C | The melting points of substituted pyridazines can range significantly.[6] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The nonpolar piperidine and ethynyl groups suggest solubility in organic media. |
| pKa (most basic) | ~5-7 | The piperidine nitrogen is the most basic site, with a typical pKa in this range. The pyridazine nitrogens are weakly basic.[2] |
PART 2: Synthesis and Characterization
The synthesis of 3-Ethynyl-6-(piperidin-1-yl)pyridazine can be achieved through a nucleophilic aromatic substitution reaction, a common method for functionalizing pyridazine rings.[7][8]
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 3-Chloro-6-ethynylpyridazine with piperidine. This reaction proceeds via an addition-elimination mechanism, which is typical for nucleophilic aromatic substitutions on electron-deficient aromatic rings.[9][10]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. benthamscience.com [benthamscience.com]
- 5. Pyridazine and its derivatives | PPTX [slideshare.net]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Technical Guide: Scalable Synthesis of 3-Ethynyl-6-(piperidin-1-yl)pyridazine
Introduction & Application Context
The pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, GPCR ligands, and recently, RNA splicing modifiers (e.g., Risdiplam analogs). The specific target, 3-Ethynyl-6-(piperidin-1-yl)pyridazine , represents a high-value intermediate. The terminal alkyne moiety serves as a versatile "chemical handle" for:
-
Click Chemistry (CuAAC): Bioconjugation or fragment-based drug discovery (FBDD).
-
Sonogashira Diversification: Rapid generation of aryl-alkynyl libraries.
-
Heterocycle Formation: Precursor for fused systems like triazolopyridazines.
This guide details a robust, three-step synthesis starting from the commodity chemical 3,6-dichloropyridazine. The protocol prioritizes regiocontrol, cost-efficiency, and scalability.
Retrosynthetic Analysis & Strategy
The synthesis relies on the inherent electronic deficiency of the pyridazine ring.
-
Regioselective
: The symmetry of 3,6-dichloropyridazine allows for facile mono-substitution. The piperidine acts as a nucleophile.[1] -
Sonogashira Coupling: The remaining chloride is activated for Pd-catalyzed cross-coupling. While aryl chlorides are typically sluggish, the electron-poor pyridazine ring facilitates oxidative addition.
-
Desilylation: Removal of the trimethylsilyl (TMS) protecting group reveals the terminal alkyne.
Reaction Scheme (Graphviz)
Figure 1: Linear synthetic route for 3-Ethynyl-6-(piperidin-1-yl)pyridazine highlighting key transformations.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine
Mechanism: Nucleophilic Aromatic Substitution (
Materials:
-
3,6-Dichloropyridazine (1.0 equiv)[3]
-
Piperidine (2.2 equiv)
-
Ethanol (Absolute, 5 mL/mmol)
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloropyridazine in absolute ethanol.
-
Addition: Add piperidine dropwise at room temperature. The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting material ( ) should disappear, yielding a lower spot. -
Workup:
-
Cool the reaction mixture to
. The product often precipitates as a white/off-white solid. -
Filter the solid and wash with cold ethanol (
). -
Alternative: If no precipitate forms, concentrate the solvent in vacuo, resuspend in water, and extract with DCM.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (0
20% EtOAc in Hexanes) if high purity is required.
Typical Yield: 85–92%
Step 2: Sonogashira Coupling (TMS-Protection)
Mechanism: Pd(0)/Cu(I) catalyzed cross-coupling. Critical Parameter: Oxygen exclusion. The active Pd(0) species is sensitive to oxidation, which leads to homocoupling of the alkyne (Glaser coupling).
Materials:
-
Intermediate 1 (1.0 equiv)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (
) (5 mol%) -
Copper(I) iodide (CuI) (2 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Solvent: Dry THF or DMF (degassed)
Procedure:
-
Degassing: Place Intermediate 1,
, and CuI in a pressure tube or Schlenk flask. Evacuate and backfill with Argon ( ). -
Solvation: Add degassed THF and TEA via syringe.
-
Addition: Add TMS-acetylene via syringe.
-
Reaction: Heat the sealed vessel to
for 12–16 hours.-
Note: The solution will turn dark brown/black (formation of Pd-black indicates catalyst decomposition, but the reaction often proceeds before this).
-
-
Workup:
-
Purification: Flash chromatography is mandatory to remove phosphine byproducts. Elute with Hexanes/EtOAc (gradient 10%
40%).
Typical Yield: 70–80%
Step 3: Desilylation (Target Generation)
Mechanism: Base-mediated cleavage of the C-Si bond.
Materials:
-
Intermediate 2 (TMS-alkyne)
-
Potassium Carbonate (
) (1.5 equiv) -
Methanol (MeOH)
Procedure:
-
Dissolution: Dissolve Intermediate 2 in MeOH.
-
Cleavage: Add solid
and stir at room temperature for 1–2 hours. -
Monitoring: TLC will show the disappearance of the non-polar TMS-alkyne and appearance of the slightly more polar terminal alkyne.
-
Workup:
-
Concentrate MeOH to near dryness.
-
Dilute with water and extract with DCM (
). -
Dry organics over
, filter, and concentrate.
-
-
Final Polish: The product is usually pure enough. If necessary, pass through a short silica plug.
Typical Yield: >95%
Process Workflow & Troubleshooting
Workflow Diagram
Figure 2: Decision-based workflow for the synthesis and purification of the target compound.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Step 1: Bis-substitution | Excess piperidine or temp too high. | Reduce piperidine to 2.0–2.2 equiv. Add piperidine slowly at |
| Step 2: Low Conversion | Catalyst poisoning or | Ensure rigorous degassing (freeze-pump-thaw is best). Increase catalyst loading to 10 mol%. |
| Step 2: Glaser Coupling | Presence of Oxygen.[5] | Use fresh CuI (should be white/off-white, not green). Maintain positive Argon pressure. |
| Step 3: Low Yield | Volatility of product. | The terminal alkyne may be volatile. Do not dry under high vacuum for extended periods. |
Analytical Validation (Self-Validating System)
To ensure scientific integrity, the product must meet these spectral criteria:
-
NMR (400 MHz,
):-
Pyridazine Ring: Two doublets (
) in the aromatic region ( 6.8–7.5 ppm). The proton ortho to the piperidine is shielded (upfield). -
Piperidine: Multiplets at
3.5–3.7 ppm (4H, -CH2) and 1.6–1.7 ppm (6H, -CH2). -
Alkyne: A distinct singlet at
3.0–3.3 ppm (1H, ).
-
-
Mass Spectrometry (ESI):
-
Look for
peak.[6] -
Step 1 Intermediate: Characteristic Chlorine isotope pattern (
3:1 ratio). -
Final Product: Loss of Cl pattern, mass corresponds to
.
-
Safety & Hazards
-
Alkynes: Terminal alkynes can be unstable. Store cold (
) and away from metal salts (except during reaction). -
Pyridazines: Many pyridazine derivatives are bioactive.[3][5][7] Handle with gloves and in a fume hood to prevent inhalation.
-
Pressure: Heating volatile solvents (THF) in sealed tubes requires blast shielding.
References
-
National Institutes of Health (NIH). (2014). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Sonogashira Coupling. Retrieved from [Link]
-
PubChem. (2025). 3-chloro-6-(1-piperidinyl)pyridazine.[6][8] Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. PubChemLite - 3-chloro-6-(1-piperidinyl)pyridazine (C9H12ClN3) [pubchemlite.lcsb.uni.lu]
- 7. Pyridazine synthesis [organic-chemistry.org]
- 8. chemscene.com [chemscene.com]
Application Notes and Protocols: Harnessing the Power of 3-Ethynylpyridazine Derivatives in CuAAC Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of the Pyridazine Scaffold in Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures due to its high efficiency, selectivity, and mild reaction conditions.[1][2] This powerful ligation strategy is widely employed in drug discovery, bioconjugation, and materials science.[1][3] The choice of the alkyne component is critical to the success and utility of the CuAAC reaction. Here, we focus on the application of 3-ethynylpyridazine derivatives, a class of heteroaromatic alkynes with unique electronic properties that offer distinct advantages in the synthesis of novel chemical entities.
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its inherent polarity, hydrogen bonding capabilities, and ability to engage in π-stacking interactions make it a valuable component in the design of bioactive molecules.[4] The electron-deficient nature of the pyridazine ring significantly influences the reactivity of the appended ethynyl group, making 3-ethynylpyridazine derivatives particularly interesting substrates for CuAAC reactions. This guide provides a comprehensive overview, from the fundamental principles to detailed experimental protocols, for the successful application of 3-ethynylpyridazine derivatives in CuAAC click chemistry.
The Underlying Chemistry: Why 3-Ethynylpyridazines are Excellent Click Partners
The reactivity of the terminal alkyne in a CuAAC reaction is a key determinant of reaction efficiency. The electron-withdrawing character of the pyridazine ring plays a crucial role in enhancing the reactivity of the ethynyl proton. This increased acidity facilitates the formation of the copper acetylide intermediate, which is a critical step in the catalytic cycle of the CuAAC reaction. This inherent electronic property often leads to faster reaction kinetics compared to electron-rich or neutral alkynes.
The CuAAC Catalytic Cycle: A Refresher
The CuAAC reaction proceeds through a well-established catalytic cycle involving a copper(I) catalyst. The key steps are:
-
Formation of the Copper(I) Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating its removal by a base to form a copper(I) acetylide.
-
Coordination of the Azide: The azide reactant then coordinates to the copper acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a five-membered triazolyl-copper species, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.
Synthesis of a Model 3-Ethynylpyridazine Derivative
A key prerequisite for utilizing 3-ethynylpyridazine derivatives is their synthesis. A common and efficient method is the Sonogashira coupling of a halopyridazine with a protected alkyne, followed by deprotection.[2] Here, we provide a protocol for the synthesis of 3-chloro-6-ethynylpyridazine from the commercially available 3,6-dichloropyridazine .
Experimental Workflow for Synthesis
Protocol 1: Synthesis of 3-Chloro-6-((trimethylsilyl)ethynyl)pyridazine
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3,6-Dichloropyridazine | 148.98 | 1.49 g | 10.0 |
| (Trimethylsilyl)acetylene | 98.22 | 1.28 mL | 12.0 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 351 mg | 0.5 |
| Copper(I) Iodide (CuI) | 190.45 | 95 mg | 0.5 |
| Triethylamine (Et₃N) | 101.19 | 4.2 mL | 30.0 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,6-dichloropyridazine (1.49 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (351 mg, 0.5 mmol), and CuI (95 mg, 0.5 mmol).
-
Add anhydrous THF (50 mL) and triethylamine (4.2 mL, 30.0 mmol) to the flask.
-
Add (trimethylsilyl)acetylene (1.28 mL, 12.0 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-6-((trimethylsilyl)ethynyl)pyridazine as a solid.
Protocol 2: Synthesis of 3-Chloro-6-ethynylpyridazine (TMS Deprotection)
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-Chloro-6-((trimethylsilyl)ethynyl)pyridazine | 210.73 | 2.11 g | 10.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| Methanol | - | 50 mL | - |
Procedure:
-
Dissolve 3-chloro-6-((trimethylsilyl)ethynyl)pyridazine (2.11 g, 10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Add potassium carbonate (2.76 g, 20.0 mmol) to the solution.
-
Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-6-ethynylpyridazine . Further purification by column chromatography may be performed if necessary.
Application Protocol: CuAAC Click Chemistry with 3-Chloro-6-ethynylpyridazine
This protocol details the CuAAC reaction between the synthesized 3-chloro-6-ethynylpyridazine and a model azide, benzyl azide . The electron-deficient nature of the pyridazine alkyne allows for efficient reaction under standard CuAAC conditions.
Experimental Workflow for CuAAC Reaction
Protocol 3: CuAAC Reaction of 3-Chloro-6-ethynylpyridazine with Benzyl Azide
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-Chloro-6-ethynylpyridazine | 138.55 | 139 mg | 1.0 |
| Benzyl Azide | 133.15 | 133 mg | 1.0 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.69 | 12.5 mg | 0.05 |
| Sodium Ascorbate | 198.11 | 49.5 mg | 0.25 |
| tert-Butanol/Water (1:1) | - | 10 mL | - |
Procedure:
-
In a 25 mL round-bottom flask, dissolve 3-chloro-6-ethynylpyridazine (139 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (49.5 mg, 0.25 mmol) in water (1 mL).
-
Add the copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) to the reaction mixture and stir until dissolved.
-
Add the sodium ascorbate solution dropwise to the reaction mixture. The color of the solution should change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 1-(benzyl)-4-(3-chloro-6-pyridazinyl)-1H-1,2,3-triazole .
Troubleshooting and Key Considerations
-
Sonogashira Coupling: The reaction is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is carried out under an inert atmosphere to prevent Glaser-type homocoupling of the alkyne.
-
TMS Deprotection: The deprotection with K₂CO₃ in methanol is generally clean and efficient. If the reaction is sluggish, gentle warming may be applied.
-
CuAAC Reaction: The use of freshly prepared sodium ascorbate solution is crucial for efficient reduction of Cu(II). The reaction is generally robust, but for sensitive substrates, the use of a copper(I)-stabilizing ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can improve yields and reduce reaction times.[1]
-
Purification: The triazole products are often crystalline and can sometimes be purified by recrystallization in addition to column chromatography.
Conclusion
3-Ethynylpyridazine derivatives are valuable and highly reactive building blocks for the synthesis of novel molecular entities via the CuAAC click reaction. The electron-deficient nature of the pyridazine ring enhances the reactivity of the alkyne, often leading to rapid and high-yielding transformations. The protocols provided herein offer a reliable starting point for researchers to explore the vast potential of this exciting class of compounds in their respective fields. By understanding the underlying principles and following these detailed procedures, scientists can confidently incorporate the pyridazine scaffold into their molecular designs, paving the way for the discovery of new drugs, advanced materials, and innovative chemical probes.
References
-
Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE 2 production in cells. (URL: [Link])
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (URL: [Link])
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (URL: [Link])
-
Procedure for the synthesis and deprotection of Synthetic RNA. (URL: [Link])
-
A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. (URL: [Link])
-
Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation. (URL: [Link])
-
Sonogashira Coupling. (URL: [Link])
-
CuAAC of 3‐ethynylquinoxaline 1 and benzyl azide (2 a) to give 3‐(1,2,3‐triazolyl)quinoxaline derivative 3 a. (URL: [Link])
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (URL: [Link])
-
Acyl Sonogashira coupling of acid chlorides with TMS-acetylene. (URL: [Link])
-
An acetylene zipper—Sonogashira reaction sequence for the efficient synthesis of conjugated arylalkadiynols. (URL: [Link])
-
Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. (URL: [Link])
-
Protecting Groups. (URL: [Link])
-
A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. (URL: [Link])
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (URL: [Link])
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (URL: [Link])
-
The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. (URL: [Link])
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (URL: [Link])
-
CuAAC click chemistry for the enhanced detection of novel alkyne-based natural product toxins. (URL: [Link])
-
CuAAC click chemistry for the enhanced detection of novel alkyne-based natural product toxins. (URL: [Link])
- Radiopharmaceutical synthesis methods. (URL: )
-
An α-chloroaldehyde-based formal synthesis of eribulin. (URL: [Link])
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Sonogashira Coupling Protocol for the Synthesis of Substituted 6-Piperidinylpyridazines
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] Pyridazine derivatives are a critical scaffold in medicinal chemistry, and the ability to functionalize them, such as through the introduction of an alkynyl moiety on the 3-chloro-6-piperidinylpyridazine core, is of significant interest for the development of novel therapeutic agents.[3]
This application note provides a detailed, field-proven protocol for the Sonogashira coupling of 3-chloro-6-piperidinylpyridazine. We will delve into the mechanistic rationale behind the procedural steps, address common challenges associated with nitrogen-rich heterocyclic substrates, and offer guidance on reaction optimization and troubleshooting.
Challenges and Mechanistic Considerations
The successful Sonogashira coupling of 3-chloro-6-piperidinylpyridazine requires careful consideration of its unique electronic and structural features.
-
Substrate Reactivity: The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > Cl.[4] As a chloro-substituted pyridazine, the substrate is relatively unreactive, often necessitating higher temperatures, more active catalyst systems, or longer reaction times to achieve efficient oxidative addition to the Pd(0) center.[4][5]
-
Catalyst Inhibition: The pyridazine ring and the piperidinyl substituent both contain nitrogen atoms with lone pairs of electrons. These can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The choice of a suitable ligand is crucial to maintain catalyst activity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to stabilize the catalytic species and promote the desired reaction pathway.[6]
-
The Catalytic Cycle: The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 3-chloro-6-piperidinylpyridazine.[6][7]
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[8] This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex in a step called transmetalation, which is often the rate-determining step.[6]
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6][7]
-
Experimental Workflow and Catalytic Cycle Diagrams
To visualize the process, the following diagrams outline the experimental workflow and the underlying catalytic mechanism.
Caption: Experimental workflow for the Sonogashira coupling protocol.
Caption: Simplified Sonogashira catalytic cycle.
Detailed Experimental Protocol
Materials and Reagents:
-
Substrate: 3-chloro-6-piperidinylpyridazine
-
Alkyne: Terminal alkyne of choice (e.g., Phenylacetylene)
-
Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled or from a new bottle
-
Solvent: Anhydrous, degassed solvent such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or 1,4-Dioxane
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Reaction Parameter Summary Table:
| Parameter | Recommended Value | Rationale / Notes |
| Aryl Halide | 1.0 equiv | Limiting reagent. |
| Terminal Alkyne | 1.1 - 1.5 equiv | Slight excess ensures complete consumption of the aryl chloride. |
| Pd Catalyst | 1 - 5 mol% | Higher loading may be needed for the less reactive chloride.[6] |
| CuI (Co-catalyst) | 2 - 10 mol% | Facilitates alkyne activation.[9] Use a fresh source. |
| Base | 2.0 - 3.0 equiv | Acts as a proton scavenger and solvent. Must be anhydrous. |
| Solvent | 0.1 - 0.5 M | DMF or Dioxane are often effective for less reactive chlorides. |
| Temperature | 80 - 110 °C | Heating is typically required for aryl chlorides.[5] |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent Glaser homocoupling and catalyst degradation.[4][10] |
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware (e.g., Schlenk flask or sealed tube, condenser) is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Reagent Setup: To the reaction flask, add 3-chloro-6-piperidinylpyridazine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., DMF) via syringe. Follow this with the addition of the base (e.g., Et₃N, 3.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction Execution: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is complete upon the disappearance of the limiting starting material (3-chloro-6-piperidinylpyridazine).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium black and other insoluble salts. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
-
Troubleshooting and Optimization
-
Low or No Conversion: If the starting material is not consumed, this may indicate an issue with catalyst activity or reaction conditions.
-
Catalyst: Ensure a fresh, active source of both palladium catalyst and copper(I) iodide is used.[4]
-
Temperature: For aryl chlorides, higher temperatures are often necessary.[5] Consider increasing the temperature in increments of 10-20 °C.
-
Ligand: If using a standard catalyst like PdCl₂(PPh₃)₂, switching to a more electron-rich and bulky ligand (e.g., XPhos, SPhos) in combination with a Pd(0) or Pd(II) precursor can improve performance.
-
-
Formation of Alkyne Dimer (Glaser Coupling): The formation of a homocoupled alkyne byproduct is a common side reaction, often favored by the presence of oxygen.[4]
-
Formation of Palladium Black: A black precipitate indicates catalyst decomposition.[4]
-
Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[12] Using DMF or dioxane may be beneficial.
-
Purity: Ensure all reagents and solvents are of high purity and anhydrous.
-
Conclusion
The Sonogashira coupling provides an effective method for the alkynylation of 3-chloro-6-piperidinylpyridazine, opening avenues for the synthesis of diverse compound libraries for drug discovery. Success with this challenging substrate hinges on the careful selection of an active catalyst system, rigorous exclusion of air and moisture, and elevated reaction temperatures. The protocol and optimization strategies outlined in this note serve as a comprehensive guide for researchers to reliably synthesize these valuable chemical entities.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (2025). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
YouTube. (2016). Sonogashira Coupling Reaction Mechanism. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]
-
PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. calibrechem.com [calibrechem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Application Note: 3-Ethynyl-6-(piperidin-1-yl)pyridazine as a Versatile Bioorthogonal Probe for Click Chemistry
Introduction
Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. Among the most powerful bioorthogonal reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][] This reaction's high specificity, efficiency, and biocompatibility make it an invaluable tool for labeling proteins, nucleic acids, and other biomolecules for visualization, tracking, and quantification.[3][4] Central to this methodology is the design of molecular probes that contain a reactive handle—typically a terminal alkyne or a strained cyclooctyne—without perturbing the biological system.[]
We introduce 3-Ethynyl-6-(piperidin-1-yl)pyridazine , hereafter referred to as the EPP Probe, a novel bioorthogonal tool for CuAAC applications. The EPP Probe features a terminal alkyne for covalent ligation to azide-modified targets. Its core structure, a pyridazine ring substituted with a piperidinyl group, is designed to confer favorable physicochemical properties. Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and fluorescent dyes, often imparting desirable characteristics such as enhanced solubility, cell permeability, and unique photophysical properties.[5][6][7][8] The electron-rich piperidinyl group and the electron-deficient pyridazine ring form a push-pull system, a common motif in fluorescent dye design, suggesting the EPP Probe may possess intrinsic fluorescence suitable for bioimaging applications.[9]
This guide provides a comprehensive overview of the EPP Probe, its mechanism of action, and detailed protocols for its application in labeling azide-modified proteins in complex biological samples.
Chemical and Physical Properties
The EPP Probe is a small molecule designed for high reactivity and ease of use in standard CuAAC protocols. While exhaustive experimental data for this specific molecule is under development, its properties can be inferred from its constituent parts.
| Property | Value (Predicted/Inferred) | Notes |
| Molecular Formula | C₁₁H₁₃N₃ | |
| Molecular Weight | 187.24 g/mol | |
| Structure | ![]() | 3-Ethynyl-6-(piperidin-1-yl)pyridazine |
| Solubility | Soluble in DMSO, DMF, MeCN | Typical for organic probes. Prepare concentrated stock solutions in these solvents. |
| Reactivity | Terminal alkyne reacts with azides via Cu(I) catalysis. | The core of its utility in click chemistry. |
| Fluorescence (Predicted) | Excitation/Emission may be in the UV-Vis range. | Nitrogen heterocyles often exhibit fluorescence.[10] The specific spectra must be determined empirically. |
Mechanism of Action: CuAAC Reaction
The EPP Probe functions by forming a stable triazole linkage with an azide-modified target molecule in the presence of a copper(I) catalyst.[11] The reaction is highly specific and proceeds rapidly under biocompatible conditions.[12]
The key steps are:
-
Catalyst Formation: Copper(II) (e.g., from CuSO₄) is reduced to the active copper(I) state by a reducing agent, typically sodium ascorbate.
-
Acetylide Formation: The copper(I) catalyst coordinates with the terminal alkyne of the EPP Probe, forming a copper acetylide intermediate.
-
Cycloaddition: The activated alkyne reacts with the azide-modified target molecule in a 1,3-dipolar cycloaddition.
-
Product Release: The reaction yields a stable 1,4-disubstituted triazole ring, covalently linking the EPP Probe to the target, and regenerates the copper(I) catalyst.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol describes a general method for labeling a proteome that has been metabolically engineered to incorporate an azide-containing amino acid analog.
A. Materials and Reagents
-
Azide-modified cell lysate (e.g., from cells cultured with L-azidohomoalanine, AHA)
-
EPP Probe (this product)
-
Click Reaction Buffer Components:
-
Copper(II) Sulfate (CuSO₄): 20 mM stock in dH₂O
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand: 50 mM stock in dH₂O or DMSO[12]
-
Sodium Ascorbate: 100 mM stock in dH₂O (prepare fresh)
-
EPP Probe: 10 mM stock in DMSO
-
-
SDS-PAGE analysis reagents (gels, buffers, loading dye)
-
Fluorescence gel scanner or imaging system
B. Step-by-Step Methodology
-
Prepare the Click Catalyst Premix: In a microcentrifuge tube, combine CuSO₄ and THPTA ligand in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[12] This premix protects the biomolecules from oxidative damage and accelerates the reaction.[12]
-
Set up the Labeling Reaction: In a clean microcentrifuge tube, combine the following reagents in the order listed. The volumes below are for a standard 50 µL reaction; scale as needed.
| Reagent | Volume for 50 µL Rxn | Final Concentration |
| Azide-Modified Lysate (1-2 mg/mL) | 43 µL | ~1 mg/mL |
| EPP Probe (10 mM stock) | 1 µL | 200 µM |
| Catalyst Premix (from Step 1) | 1.5 µL | 150 µM CuSO₄ / 750 µM THPTA |
| Sodium Ascorbate (100 mM, fresh) | 5 µL | 10 mM |
| Total Volume | 50 µL |
-
Incubate: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.
-
Prepare for Analysis: Add 2X SDS-PAGE loading buffer to the reaction, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel.
-
Visualize: After electrophoresis, scan the gel using a fluorescence imager with an appropriate excitation/emission filter set for the EPP Probe. If the probe's fluorescence is low, proceed with downstream detection methods such as Western blotting for a biotinylated probe variant or mass spectrometry.
Data Analysis and Controls
Successful labeling will appear as fluorescent bands on the gel corresponding to azide-containing proteins. To ensure the validity of your results, the following controls are essential:
-
Negative Control 1 (No Probe): An azide-modified lysate sample that goes through the click reaction protocol without the EPP Probe. This control checks for background fluorescence from the lysate or other reagents.
-
Negative Control 2 (No Azide): A lysate from cells cultured without the azide-containing amino acid analog, subjected to the full click reaction with the EPP Probe. This control is critical to identify any non-specific binding of the probe to proteins.[13]
-
Negative Control 3 (No Catalyst): An azide-modified lysate sample incubated with the EPP Probe but without the copper catalyst. This confirms that the labeling is copper-dependent and not due to other reactions.[13]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | • Inefficient incorporation of azide analog.• Degraded sodium ascorbate (reducing agent).• Insufficient probe concentration. | • Confirm azide incorporation via mass spectrometry.• Always prepare sodium ascorbate stock fresh.[4]• Titrate EPP Probe concentration (e.g., 50 µM to 500 µM). |
| High Background/ Non-specific Labeling | • Excess probe concentration.• Non-specific binding of the probe to proteins or membranes.• Copper-mediated protein aggregation or degradation. | • Reduce the EPP Probe concentration.[14]• Include 0.1% SDS in the reaction buffer to reduce hydrophobic interactions.[15]• Ensure the correct ligand-to-copper ratio (5:1) is used to protect proteins.[12] |
| Smeared Bands on Gel | • Protein precipitation during the reaction.• High concentration of copper catalyst. | • Perform a protein precipitation step (e.g., with acetone) after the reaction to clean up the sample before loading.• Confirm the final copper concentration is in the recommended range (50-250 µM).[12] |
Conclusion
The 3-Ethynyl-6-(piperidin-1-yl)pyridazine (EPP) Probe is a promising new tool for bioorthogonal labeling. Its terminal alkyne provides a reliable handle for CuAAC reactions, while its pyridazine-based core is anticipated to provide favorable chemical properties for biological applications. The protocols and guidelines presented here offer a robust starting point for researchers aiming to leverage the power of click chemistry in their studies of complex biological systems.
References
-
Boren, B. C., et al. (2011). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. JoVE (Journal of Visualized Experiments), (58), e3199. [Link]
-
Zarubaev, V. V., et al. (2022). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. MDPI. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Zarubaev, V. V., et al. (2022). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. PubMed. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
ResearchGate. (2025). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. [Link]
-
Lin, C. Y., et al. (2018). SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition. Organic & Biomolecular Chemistry, 16(43), 8433-8438. [Link]
-
Boren, B. C., et al. (2011). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. [Link]
-
ResearchGate. (2024). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. [Link]
-
Semantic Scholar. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. [Link]
-
Sharpless, K. B., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Zeglis, B. M., et al. (2013). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Journal of Nuclear Medicine, 54(6), 829-832. [Link]
-
Birkenfelder, I., et al. (2017). Click Chemistry Derived Pyridazines: Electron-Deficient Building Blocks with Defined Conformation and Packing Structure. Chemistry – An Asian Journal, 12(24), 3156-3161. [Link]
-
ResearchGate. (2019). Non-specific labelling with Click chemistry reaction? [Link]
-
ResearchGate. (n.d.). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Royal Society of Chemistry. (2023). A bio-based click reaction leading to the dihydropyridazinone platform for nitrogen-containing scaffolds. Green Chemistry. [Link]
-
Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 2004-2023. [Link]
-
ResearchGate. (2022). Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. [Link]
-
MDPI. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). [Link]
-
American Chemical Society. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 27(12), 2209-2220. [Link]
-
Semantic Scholar. (n.d.). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. [Link]
-
National Institutes of Health. (2011). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Materials (Basel), 4(3), 576–589. [Link]
-
ResearchGate. (2011). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. [Link]
-
National Institutes of Health. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35913. [Link]
-
Chemical Synthesis Database. (2025). 3-methyl-6-piperidin-1-ylpyridazine. [Link]
-
Reddit. (2024). Click Reaction Looking Weird? r/Chempros. [Link]
-
PubMed. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]
-
Environmental Protection Agency. (2025). 4-Methyl-6-phenyl-3-[4-(pyridin-4-yl)piperazin-1-yl]pyridazine. CompTox Chemicals Dashboard. [Link]
-
National Institutes of Health. (2022). Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines. Materials (Basel), 15(3), 1148. [Link]
-
National Institutes of Health. (2014). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 24(2), 646-651. [Link]
-
HETEROCYCLES. (2003). Pyridazine Derivatives. HETEROCYCLES, 60(8), 1873-1880. [Link]
Sources
- 1. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. interchim.fr [interchim.fr]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Precision Synthesis of 1,2,3-Triazole Linked Pyridazine Kinase Inhibitors
Abstract
This application note details a robust, modular synthetic platform for generating 1,2,3-triazole linked pyridazine inhibitors , a privileged scaffold in modern kinase drug discovery (e.g., targeting CDK2, JNK1, and c-Met).[1] Unlike fused triazolopyridazines, the linked bi-heteroaryl architecture allows for precise tuning of the vector orientation between the hinge-binding pyridazine core and the solvent-exposed tail. We present a validated protocol utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , optimized to overcome specific challenges associated with nitrogen-rich heterocycles, such as catalyst poisoning via chelation.
Introduction: The Pyridazine-Triazole Privilege
In medicinal chemistry, the pyridazine ring serves as a robust bioisostere for phenyl and pyridine rings, offering improved water solubility and distinct hydrogen-bonding potential (acceptors at N1/N2). When linked to a 1,2,3-triazole, the resulting scaffold exhibits exceptional metabolic stability and dipole interactions that mimic peptide bonds.[1]
Therapeutic Relevance:
-
Kinase Inhibition: The pyridazine nitrogen pair often mimics the adenine ring of ATP, forming key H-bonds with the kinase hinge region (e.g., CDK2, JNK1).[1]
-
Linker Utility: The 1,2,3-triazole acts as a rigid linker that positions the "tail" group into the hydrophobic pocket or solvent channel.
Strategic Retrosynthesis
The synthesis is designed for modularity. By utilizing 3,6-dichloropyridazine as a linchpin, researchers can sequentially introduce the "Head" (hinge binder) and "Tail" (specificity element) via Nucleophilic Aromatic Substitution (
Figure 1: Retrosynthetic logic for assembling the inhibitor scaffold.
Experimental Protocol: Step-by-Step
Phase 1: Core Functionalization (Synthesis of the Alkyne Handle)
Before the "Click" reaction, the pyridazine core must be functionalized. The 3,6-dichloropyridazine is highly reactive toward nucleophiles.
Objective: Synthesize 3-chloro-6-(prop-2-yn-1-yloxy)pyridazine .
Reagents:
-
3,6-Dichloropyridazine (1.0 equiv)[1]
-
Propargyl alcohol (1.2 equiv)[1]
-
Sodium Hydride (NaH, 60% in oil) (1.5 equiv)[1]
-
Anhydrous THF (Tetrahydrofuran)[1]
Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF at 0°C.
-
Alkoxide Formation: Dropwise add propargyl alcohol (1.2 equiv). Stir for 30 min at 0°C until gas evolution ceases.
-
Substitution: Add a solution of 3,6-dichloropyridazine (1.0 equiv) in THF dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Self-Validation Check: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (
) should disappear, replaced by a lower product.
-
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Phase 2: The CuAAC "Click" Reaction
This is the critical step. Standard conditions often fail with pyridazines because the pyridazine nitrogens can chelate Cu(I), poisoning the catalyst or requiring high catalyst loading which complicates purification.[1]
Expert Insight: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble ligand that protects Cu(I) from oxidation and prevents non-productive chelation by the pyridazine core.
Reagents:
-
Alkyne: 3-chloro-6-(prop-2-yn-1-yloxy)pyridazine (1.0 equiv)
-
Azide: Aryl/Alkyl Azide of choice (1.1 equiv)
-
Catalyst:
(5 mol%)[1] -
Ligand: THPTA (10 mol%)[1]
-
Reductant: Sodium Ascorbate (NaAsc) (20 mol%)[1]
-
Solvent:
(1:1) or (for lipophilic azides).[1][2]
Protocol:
-
Preparation: Dissolve the Alkyne (1.0 equiv) and Azide (1.1 equiv) in
(1:1). If solubility is poor, add small amounts of THF or use DMSO.[1] -
Catalyst Premix: In a separate vial, mix
and THPTA in water. The solution should turn a clear blue. -
Initiation: Add the Cu-Ligand complex to the reaction mixture. Finally, add the Sodium Ascorbate (freshly prepared in water).[1] The solution will turn yellow/orange (active Cu(I)).
-
Incubation: Stir at RT for 2–12 hours.
-
Self-Validation Check (IR Spectroscopy): Take an aliquot. The strong Azide stretch peak at ~2100 cm⁻¹ must disappear completely. If it persists after 12h, add fresh NaAsc (10 mol%).
-
-
Workup: Dilute with water. If the product precipitates, filter and wash with water (removes Cu/Ligand).[1] If soluble, extract with EtOAc.[1]
-
Copper Removal: Wash the organic layer with 10%
or EDTA solution to remove residual copper (crucial for biological assays).
-
Phase 3: Mechanism & Workflow Visualization
Figure 2: Catalytic cycle of CuAAC showing the role of the ligand in preventing pyridazine interference.[1]
Data Summary & Troubleshooting
| Parameter | Standard Condition | Optimized Condition (This Protocol) | Rationale |
| Solvent | Pyridazine intermediates often have poor solubility in pure alcohols. | ||
| Ligand | None / TBTA | THPTA | Prevents Cu-scavenging by pyridazine nitrogens; allows aqueous workup. |
| Temperature | RT | RT to 40°C | Mild heat helps if steric bulk around the azide is high. |
| Purification | Column | Precipitation/Trituration | Triazole products are often highly crystalline; trituration with |
Troubleshooting Guide
-
Problem: Reaction stalls at 50% conversion.
-
Cause: Oxidation of Cu(I) to Cu(II) by atmospheric oxygen.
-
Fix: Degas solvents thoroughly before use. Add another portion of Sodium Ascorbate.
-
-
Problem: Product is blue/green after workup.
-
Cause: Residual Copper contamination.
-
Fix: Wash organic phase with saturated aqueous EDTA or use a solid-supported metal scavenger (e.g., QuadraPure™ TU).
-
References
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Sabt, A., et al.[3] (2025).[4][5][6][7] National Institutes of Health (NIH).
-
Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction. PubMed. (2025).[4][5][6][7]
-
Synthesis, alpha-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives. PMC. (2023).[8]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Organometallics. (2022).[9][10] [1]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. ACS Omega.[11] (2024).[11] [1]
Sources
- 1. Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nucleophilic Substitution of Dichloropyridazines
Abstract
Dichloropyridazines are highly versatile heterocyclic building blocks, pivotal in the fields of medicinal chemistry and materials science. Their electron-deficient nature, a consequence of the two adjacent nitrogen atoms in the aromatic ring, renders them exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the controlled and regioselective introduction of a wide array of functional groups, making them invaluable synthons for drug discovery and the development of novel functional materials. This comprehensive guide provides an in-depth exploration of the reagents, mechanisms, and protocols for the nucleophilic substitution of dichloropyridazines. We will delve into the causal factors governing experimental choices, provide validated step-by-step protocols for various nucleophile classes (N, O, S, and C-nucleophiles), and present data-driven insights to aid researchers in optimizing their synthetic strategies.
The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridazine core is a prominent feature in numerous biologically active compounds. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The ability of the pyridazine ring to engage in hydrogen bonding and other non-covalent interactions, coupled with the metabolic stability conferred by the heterocyclic core, makes it a favored scaffold in modern drug design. The functionalization of dichloropyridazines via nucleophilic substitution is one of the most direct and efficient methods for generating diverse libraries of these high-value compounds.[3]
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine Ring
The primary mechanism governing the substitution of chlorine atoms on a dichloropyridazine is the two-step addition-elimination pathway characteristic of Nucleophilic Aromatic Substitution (SNAr).[4][5]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbon atoms bonded to a chlorine atom. The inherent electron-withdrawing nature of the ring nitrogens makes these positions electrophilic.[6] This attack disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] This is typically the rate-determining step of the reaction.[7][8]
-
Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group.
The overall reaction is driven by the formation of a thermodynamically more stable substituted product.
Caption: The Addition-Elimination mechanism of SNAr on a dichloropyridazine.
Decoding Regioselectivity: The Key to Controlled Synthesis
For symmetrically substituted substrates like 3,6-dichloropyridazine, the two chlorine atoms are chemically equivalent, simplifying monosubstitution. However, for unsymmetrical dichloropyridazines (e.g., 3,5-dichloro- or 4-substituted-3,6-dichloropyridazines), the regioselectivity of the substitution is a critical consideration. The outcome is dictated by the electronic and steric environment of the carbon-chlorine bonds.
The positions ortho and para to the ring nitrogens (C3 and C6) are the most activated towards nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, providing significant stabilization.[7][8]
Influence of Ring Substituents: The electronic nature of other substituents on the pyridazine ring exerts a profound influence on the site of nucleophilic attack. This principle is well-documented for related diazines like pyrazines and pyrimidines and is applicable here.[9][10]
-
Electron-Withdrawing Groups (EWGs): An EWG (e.g., -CN, -NO₂, -CF₃) on the ring further depletes electron density, generally activating the ring towards SNAr. It provides additional stabilization to the Meisenheimer intermediate, often directing the incoming nucleophile to the position that maximizes this stabilization.
-
Electron-Donating Groups (EDGs): An EDG (e.g., -CH₃, -OR, -NR₂) deactivates the ring towards SNAr by increasing electron density. The substitution that does occur will happen at the position least affected by the electron-donating effect.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. wuxibiology.com [wuxibiology.com]
bioconjugation methods using ethynyl-functionalized heterocycles
Application Note: Advanced Bioconjugation Strategies Using Ethynyl-Functionalized Heterocycles
Executive Summary & Strategic Rationale
The transition from simple aliphatic alkynes to ethynyl-functionalized heterocycles (EHs) represents a paradigm shift in bioconjugation. While standard bioorthogonal chemistry (e.g., using propargyl groups) is robust, it often lacks the electronic tunability and functional versatility required for complex drug development and proteomic profiling.
Ethynyl-heterocycles—specifically ethynyl-pyridines, pyrimidines, and hypervalent iodine heterocycles (benziodoxolones)—offer three distinct advantages:
-
Electronic Tuning: The electron-deficient nature of N-heterocycles lowers the pKa of the terminal alkyne proton, accelerating Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) kinetics.
-
Fluorogenicity: Many ethynyl-heterocycles (e.g., ethynyl-coumarins, ethynyl-pyridines) exhibit "turn-on" fluorescence upon triazole formation, eliminating the need for washing steps.
-
Chemo-Selectivity: Specific heterocyclic reagents, such as Ethynylbenziodoxolones (EBX), enable the direct, irreversible ethynylation of Cysteine thiols, converting a nucleophilic handle into a bioorthogonal alkyne handle in a single step.
This guide details the mechanisms and protocols for leveraging these advanced reagents.
Mechanistic Foundations
Cysteine-Selective Ethynylation (The EBX Platform)
Unlike standard alkylation (e.g., maleimides) which can be reversible or hydrolytically unstable, Ethynylbenziodoxolone (EBX) reagents utilize a hypervalent iodine heterocycle to transfer an alkyne group directly to a cysteine thiol.[1][2] This reaction is driven by the release of the benziodoxole leaving group, resulting in a stable thioalkyne linkage.
Key Advantage: This method introduces a "minimalist" bioorthogonal handle (just two carbons) onto the protein, minimizing steric perturbation compared to large linkers.
Chelation-Assisted CuAAC
When using ethynyl-pyridines or other N-heterocycles, the nitrogen lone pair can participate in Cu(I) coordination. While this can sometimes sequester the catalyst, properly tuned ligand systems (like BTTAA ) utilize this effect to stabilize the Cu(I) oxidation state and protect the protein from oxidative damage.
Pathway Visualization: EBX-Mediated Cysteine Ethynylation
Figure 1: Mechanism of Cysteine Ethynylation using EBX reagents. The hypervalent iodine heterocycle acts as the electrophilic transfer agent.[1]
Comparative Data: Ligands & Reagents
The choice of ligand is critical when working with heterocyclic alkynes to prevent copper-induced precipitation or protein denaturation.
| Parameter | TBTA | THPTA | BTTAA (Recommended) |
| Water Solubility | Poor (Requires DMSO) | Good | Excellent |
| Cu(I) Stabilization | Moderate | High | Very High |
| Biocompatibility | Low (Toxic to cells) | Moderate | High (Live cell compatible) |
| Reaction Kinetics | Slow | Fast | Fastest |
| Use Case | Synthetic Chemistry | Lysates/Fixed Cells | Live Cells & Sensitive Proteins |
Table 1: Comparison of Cu(I)-stabilizing ligands. BTTAA is the superior choice for bioconjugation involving ethynyl-heterocycles [1].
Experimental Protocols
Protocol A: Direct Cysteine Ethynylation using EBX Reagents
Objective: To convert surface cysteine residues on a purified protein into bioorthogonal alkyne handles using a hypervalent iodine heterocycle.[2]
Reagents Required:
-
Protein of Interest (20–50 µM in PBS, pH 7.4).
-
TIPS-EBX or JW-RF-010 (Ethynylbenziodoxolone reagent) [2].
-
Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 7.4.
-
Desalting Column (e.g., Zeba Spin or PD-10).
Step-by-Step Methodology:
-
Protein Preparation: Ensure the protein is in a non-nucleophilic buffer (PBS or HEPES). Avoid Tris or buffers containing thiols (DTT, BME) as they will quench the EBX reagent.
-
Critical Check: If storage buffer contains DTT, perform a buffer exchange using a Zeba Spin column before proceeding.
-
-
Reagent Solubilization: Dissolve the EBX reagent in DMSO to make a 50 mM stock solution.
-
Note: EBX reagents are moisture sensitive; store under inert gas at -20°C.
-
-
Conjugation Reaction: Add the EBX reagent to the protein solution.
-
Ratio: Use a 10- to 50-fold molar excess of EBX over the protein (depending on cysteine accessibility).
-
Final DMSO: Keep final DMSO concentration < 5% (v/v) to prevent protein precipitation.
-
Incubation: Incubate at 37°C for 1–2 hours with gentle agitation.
-
-
Quenching & Purification: The reaction is irreversible. Remove excess small molecule reagent using a desalting column (MWCO 7 kDa) equilibrated with PBS.
-
Validation (Self-Validating Step): React a small aliquot of the ethynylated protein with a Biotin-Azide via CuAAC (see Protocol B). Analyze via Western Blot using Streptavidin-HRP. A strong band indicates successful installation of the alkyne handle.
Protocol B: Fluorogenic CuAAC Labeling with Ethynyl-Pyridines
Objective: To label an azide-modified target (e.g., metabolic incorporation of Azidohomoalanine) with a fluorogenic ethynyl-pyridine probe.
Reagents Required:
-
Azide-labeled biological sample (Lysate or Fixed Cells).[3][4][5]
-
Ethynyl-Pyridine Probe (e.g., 3-ethynyl-7-diethylaminocoumarin derivative).
-
CuSO4 (25 mM stock in water).[6]
-
BTTAA Ligand (50 mM stock in water) [1].[7]
-
Sodium Ascorbate (100 mM fresh stock).
Workflow Visualization: Chelation-Assisted CuAAC
Figure 2: Optimized CuAAC workflow using BTTAA ligand for labeling ethynyl-functionalized heterocycles.
Step-by-Step Methodology:
-
Catalyst Premix (The "Click Cocktail"):
-
Reaction Assembly:
-
To the sample (100 µL), add:
-
Ethynyl-Pyridine Probe (Final conc: 10–50 µM).
-
Catalyst Premix (Final Cu conc: 1 mM).
-
Sodium Ascorbate (Final conc: 5 mM). Add this last to start the reaction.
-
-
-
Incubation:
-
Incubate for 30–60 minutes at Room Temperature, protected from light.
-
-
Analysis:
-
Fluorogenicity Check: Because the ethynyl-pyridine probe is fluorogenic (fluorescence increases upon triazole formation), high-contrast imaging can often be performed without extensive washing steps, preserving delicate cellular structures [3].
-
Troubleshooting & Quality Control
-
Issue: Protein Precipitation.
-
Cause: Copper concentration too high or insufficient ligand.
-
Solution: Switch from TBTA to BTTAA . Reduce Cu concentration to 100 µM and increase incubation time.
-
-
Issue: No Signal in Cysteine Ethynylation.
-
Cause: Presence of competing nucleophiles (DTT/BME) or oxidized cysteines (disulfides).
-
Solution: Treat protein with TCEP (to reduce disulfides) followed by desalting before adding the EBX reagent.
-
-
Issue: High Background Fluorescence.
-
Cause: Non-specific hydrophobic binding of the heterocycle.
-
Solution: Perform a "mock" reaction without the catalyst (Cu) to determine background binding levels.
-
References
-
Jena Bioscience. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). Retrieved from [Link][7]
-
Waser, J., et al. Ethynylation of Cysteine Residues: From Peptides to Proteins in Vitro and in Living Cells. Angew.[1][8] Chem. Int. Ed. (2020). Retrieved from [Link]
-
Li, K., et al. Fluorogenic "click" reaction for labeling and detection of DNA in proliferating cells.[9] BioTechniques (2010).[9] Retrieved from [Link]
Sources
- 1. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 2. Ligand-Directed Site-Selective Cysteine Bioconjugation of the KELCH Domain of KEAP1 with Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Strategic Functionalization of the 3-Position on the 6-(Piperidin-1-yl)pyridazine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyridazine Scaffold in Modern Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, including its π-deficient nature and capacity for hydrogen bonding, make it a versatile building block for designing molecules with tailored biological activities. The 6-(piperidin-1-yl)pyridazine core, in particular, has been identified in a variety of pharmacologically active agents. Functionalization of this core is critical for optimizing molecular properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
This guide focuses on the strategic functionalization of the C-3 position of the 6-(piperidin-1-yl)pyridazine ring. This position is electronically distinct and offers a prime handle for diversification. The electron-withdrawing nature of the pyridazine nitrogens makes the C-3 position susceptible to both nucleophilic attack (when a leaving group is present) and metal-catalyzed cross-coupling reactions, providing a rich chemical toolbox for analog synthesis. We will explore several robust and field-proven methodologies, providing detailed protocols and the scientific rationale behind them.
Core Strategy: Sequential Functionalization from 3,6-Dichloropyridazine
The most versatile and widely adopted strategy for accessing 3-substituted 6-(piperidin-1-yl)pyridazines begins with the commercially available starting material, 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms allows for a controlled, stepwise introduction of substituents. The first step typically involves a nucleophilic aromatic substitution (SNAr) to install the piperidine moiety at the 6-position, yielding the key intermediate, 3-chloro-6-(piperidin-1-yl)pyridazine . This intermediate is the linchpin for all subsequent functionalization at the C-3 position.
Caption: Overall synthetic workflow.
PART 1: Synthesis of the Key Intermediate
Protocol 1: Synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine
This protocol describes the selective mono-amination of 3,6-dichloropyridazine. The reaction leverages the principle of nucleophilic aromatic substitution, where piperidine displaces one of the chloro substituents.[1][2]
Rationale: The pyridazine ring is electron-deficient, which facilitates nucleophilic attack. The reaction is often performed at elevated temperatures to overcome the activation energy barrier. A base is typically added to neutralize the HCl generated during the reaction, preventing protonation of the piperidine nucleophile.[1]
Materials:
-
3,6-Dichloropyridazine
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP) or Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add 3,6-dichloropyridazine (1.0 eq), your solvent of choice (e.g., NMP or ethanol, to make a 0.5 M solution), and piperidine (1.1 eq).
-
Add a base, such as DIPEA (1.5 eq) or K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature. If using ethanol, concentrate the mixture under reduced pressure.
-
If using NMP, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes). If using ethanol, partition the residue between water and ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield 3-chloro-6-(piperidin-1-yl)pyridazine as a solid.
| Reactant Ratio (Typical) | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1.0 eq Dichloropyridazine, 1.1 eq Piperidine | NMP | DIPEA | 120 | 6 | 80-90 |
| 1.0 eq Dichloropyridazine, 1.2 eq Piperidine | Ethanol | K₂CO₃ | Reflux | 12 | 75-85 |
PART 2: C-C Bond Forming Reactions at the 3-Position
With the key chloro-intermediate in hand, palladium-catalyzed cross-coupling reactions offer a powerful means to install carbon-based substituents.
2.1 Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups
The Suzuki-Miyaura coupling is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[3] It involves the reaction of the chloro-intermediate with a boronic acid or ester in the presence of a palladium catalyst and a base.[4][5][6]
Causality & Insights: The choice of catalyst, ligand, and base is crucial. Pd(PPh₃)₄ is a common and effective catalyst for many systems.[5] The base (e.g., Na₂CO₃, K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.[7] The reaction is tolerant of a wide range of functional groups on the boronic acid partner.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: Suzuki-Miyaura Coupling
-
In a reaction vial, combine 3-chloro-6-(piperidin-1-yl)pyridazine (1.0 eq), the desired aryl/heteroarylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Add a solvent mixture, typically 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v) to create a 0.2 M solution with respect to the starting pyridazine.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Seal the vial and heat the reaction to 80-100 °C for 6-18 hours, with stirring. Monitor for completion by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product via silica gel chromatography or recrystallization.
| Boronic Acid Partner | Base | Catalyst (mol%) | Temperature (°C) | Typical Yield (%) |
| 4-Methoxyphenylboronic acid | Na₂CO₃ | Pd(PPh₃)₄ (5) | 85 | 88 |
| Thiophen-3-ylboronic acid | K₂CO₃ | Pd(dppf)Cl₂ (3) | 90 | 75 |
| Pyridin-4-ylboronic acid | Cs₂CO₃ | Pd(OAc)₂/SPhos (2) | 100 | 82 |
2.2 Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the chloro-intermediate and a terminal alkyne.[8] This reaction is co-catalyzed by palladium and copper salts.[9][10] The resulting alkynyl group is a versatile handle for further transformations.
Causality & Insights: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[11] An amine base (e.g., triethylamine, diisopropylamine) is used both as a base and often as a solvent.
Protocol 3: Sonogashira Coupling
-
To a dry, argon-flushed flask, add 3-chloro-6-(piperidin-1-yl)pyridazine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Add a solvent such as anhydrous tetrahydrofuran (THF) or triethylamine.
-
Add the terminal alkyne (1.5 eq) followed by an amine base like triethylamine (3.0 eq) if not used as the solvent.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to yield the 3-alkynyl product.
PART 3: C-N Bond Forming Reactions at the 3-Position
3.1 Buchwald-Hartwig Amination
For introducing primary or secondary amines at the C-3 position, the Buchwald-Hartwig amination is the premier method.[12] This palladium-catalyzed reaction has a broad scope and high functional group tolerance.[13][14]
Causality & Insights: The key to a successful Buchwald-Hartwig amination lies in the choice of ligand and base.[15][16] Sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, XantPhos, BrettPhos) are often required to facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle.[15][17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine nucleophile.[13][15]
Protocol 4: Buchwald-Hartwig Amination
-
In an oven-dried, argon-flushed vial, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02-0.05 eq), the phosphine ligand if not using a precatalyst, and the base (e.g., NaOtBu, 1.4 eq).
-
Add 3-chloro-6-(piperidin-1-yl)pyridazine (1.0 eq) and the desired amine (1.2 eq).
-
Add an anhydrous solvent such as toluene or 1,4-dioxane.
-
Seal the vial and heat to 80-110 °C for 12-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify by silica gel chromatography.
| Amine Partner | Base | Catalyst/Ligand (mol%) | Solvent | Typical Yield (%) |
| Morpholine | NaOtBu | Pd₂(dba)₃/XantPhos (2/4) | Toluene | 91 |
| Aniline | LiHMDS | BrettPhos Pd G3 (3) | Dioxane | 85 |
| Benzylamine | K₃PO₄ | Pd(OAc)₂/RuPhos (2/4) | Toluene | 78 |
PART 4: Alternative Strategies via Deprotonation
4.1 Directed Lithiation and Electrophilic Quench
Direct C-H functionalization via deprotonation offers an alternative route that avoids pre-installing a halide. The C-3 proton of the pyridazine ring is the most acidic due to the inductive effect of the adjacent nitrogen atom.
Causality & Insights: Pyridazines are π-deficient and can be sensitive to nucleophilic addition by strong bases like n-BuLi. Therefore, sterically hindered amide bases such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are preferred to achieve regioselective deprotonation without addition to the ring.[18] The resulting lithiated intermediate is highly reactive and can be quenched with a variety of electrophiles. More complex base systems, such as LiTMP/ZnCl₂ mixtures, can also be employed to generate more stable organometallic intermediates.[19]
Caption: Lithiation and electrophilic quench pathway.
Protocol 5: Lithiation and Iodination
-
In a flame-dried, argon-purged flask, dissolve 6-(piperidin-1-yl)pyridazine (1.0 eq) in anhydrous THF at -78 °C.
-
In a separate flask, prepare a solution of LiTMP by adding n-BuLi (1.1 eq) to 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF at -78 °C and stirring for 30 minutes.
-
Slowly add the freshly prepared LiTMP solution to the pyridazine solution at -78 °C. Stir for 1-2 hours at this temperature.
-
Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by silica gel chromatography to obtain 3-iodo-6-(piperidin-1-yl)pyridazine, which can then be used in cross-coupling reactions.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Clegg, W., et al. (2018). Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping. Angewandte Chemie International Edition, 57(35), 11359-11363. [Link]
-
Zhang, Q. T., & Tour, J. M. (1998). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 120(22), 5355–5362. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
-
Seggio, A., et al. (2007). Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline. The Journal of Organic Chemistry, 72(17), 6602–6605. [Link]
-
Ghaffari, M. A., & Hosseini, M. (2018). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]
-
Hosseini, M., & Ghaffari, M. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]
-
Cerna, I., et al. (2020). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
-
Van der Eycken, E. V., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(18), 2877-2895. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Medicinal Chemistry, 13(10), 1253-1269. [Link]
-
Kumar, A., et al. (2014). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). RSC Advances, 4(108), 63351-63355. [Link]
-
Pombeiro, A. J. L., et al. (2019). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Catalysis Science & Technology, 9(1), 145-154. [Link]
-
Chemical Synthesis Database. (2025). 3-methyl-6-piperidin-1-ylpyridazine. Chemical Synthesis Database. [Link]
-
Douglas, C. J., et al. (2024). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. ACS Catalysis, 14(1), 234-240. [Link]
-
Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 62-105. [Link]
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
-
Guery, S., Parrot, I., Rival, Y., & Wermuth, C. G. (2001). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [Link]
-
Bailey, T. R., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(2), 490-497. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
iSpartan. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Wavefunction, Inc.. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science, 1(7), 396–402. [Link]
-
Ballini, R., et al. (2023). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. Synthesis, 55(12), 1917-1924. [Link]
-
Hanrenberg, J. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. edoc.ub.uni-muenchen.de. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. [Link]
-
Verma, S., & Kumar, S. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Synthetic Communications, 55(5), 415-433. [Link]
-
Das, D., et al. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. New Journal of Chemistry, 49(1), 12-42. [Link]
-
de Fátima, A., et al. (2014). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 19(12), 20638-20654. [Link]
-
Lindsley, C. W., et al. (2016). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3624-3628. [Link]
-
Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-2467. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
Knochel, P., et al. (2020). Directed ortho-metalation of 3-phenylpyridazine (6 a) using TMPLi (8). Chemistry – A European Journal, 26(65), 14782-14786. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(8), 3042–3047. [Link]
-
Organic Chemistry Division, Royal Society of Chemistry. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
-
Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]
-
Wang, Y., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(19), 13063-13074. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Jamison, T. F., & Jensen, K. F. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sci-hub.box [sci-hub.box]
- 17. jk-sci.com [jk-sci.com]
- 18. Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction conditions for cycloaddition of 3-ethynylpyridazine with azides
This Application Note and Protocol Guide details the reaction conditions for the cycloaddition of 3-ethynylpyridazine with organic azides.
Executive Summary
The cycloaddition of 3-ethynylpyridazine with organic azides is a pivotal transformation in medicinal chemistry, particularly for generating fragment-based drug discovery (FBDD) libraries. Pyridazines act as privileged scaffolds due to their high polarity and capacity for hydrogen bonding. However, the electron-deficient nature of the pyridazine ring and the potential for transition-metal chelation by the proximal diazine nitrogens present unique synthetic challenges.
This guide provides two optimized protocols:
-
Method A (Standard CuAAC): A robust, general-purpose protocol using Cu(II)/Ascorbate.
-
Method B (Chelation-Assisted): A "green" aqueous protocol leveraging the intrinsic coordinating ability of 3-ethynylpyridazine.
Scientific Foundation & Mechanistic Insights
The "Proximal Nitrogen" Effect
Unlike simple phenylacetylenes, 3-ethynylpyridazine possesses a nitrogen atom at the 2-position (adjacent to the alkyne attachment). In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this nitrogen can act as a directing group.[1]
-
Chelation Assistance: The N2-nitrogen can transiently coordinate with the Cu(I)-acetylide intermediate. Rather than poisoning the catalyst, this coordination often stabilizes the reactive complex, accelerating the reaction rate significantly compared to non-heterocyclic alkynes.
-
Electronic Activation: The electron-withdrawing nature of the pyridazine ring lowers the LUMO energy of the alkyne, making it more susceptible to nucleophilic attack by the copper acetylide or the azide dipole.
Pathway Visualization
The following diagram illustrates the proposed chelation-assisted catalytic cycle, highlighting the unique role of the pyridazine nitrogen.
Figure 1: Proposed mechanism showing the stabilization of the Cu(I)-acetylide species by the pyridazine N2 nitrogen, facilitating rapid turnover.[2][3][4]
Experimental Protocols
Safety Pre-Requisites
-
Azide Hazard: Organic azides with a
ratio are potentially explosive. Perform reactions behind a blast shield. -
Copper Waste: Dispose of all copper-containing aqueous waste in designated heavy metal containers.
Method A: The "Gold Standard" (CuSO₄ / Sodium Ascorbate)
Best for: Complex azides, lipophilic substrates, and ensuring strict 1,4-regioselectivity.
Reagents:
-
Substrate: 3-Ethynylpyridazine (1.0 equiv)
-
Reactant: Organic Azide (1.0 – 1.2 equiv)
-
Catalyst Precursor: CuSO₄[3]·5H₂O (5 – 10 mol%)
-
Reductant: Sodium Ascorbate (10 – 20 mol%)
-
Solvent:
-BuOH : H₂O (1:1 v/v)
Protocol:
-
Dissolution: In a 20 mL scintillation vial, dissolve 3-ethynylpyridazine (1.0 mmol) and the organic azide (1.0 mmol) in 4 mL of
-BuOH. -
Catalyst Prep: In a separate tube, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in 2 mL of deionized water.
-
Reductant Prep: Dissolve Sodium Ascorbate (40 mg, 0.2 mmol) in 2 mL of deionized water. Note: Prepare fresh; solution should be clear/colorless.
-
Initiation: Add the azide/alkyne solution to the water, followed by the CuSO₄ solution. Finally, add the ascorbate solution dropwise. The mixture should turn bright yellow/orange.
-
Reaction: Stir vigorously at Room Temperature (20–25 °C) for 4–16 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS.
-
-
Workup:
-
Dilute with water (10 mL) and cool on ice.
-
If Solid: Filter the precipitate, wash with cold water (2x) and dilute NH₄OH (to remove Cu traces).
-
If Liquid: Extract with EtOAc (3 x 10 mL). Wash combined organics with 5% NH₄OH (aq) and brine. Dry over Na₂SO₄ and concentrate.
-
Method B: Chelation-Assisted "Green" Protocol
Best for: Water-soluble azides, rapid screening, and avoiding organic solvents.
Reagents:
-
Substrate: 3-Ethynylpyridazine (1.0 equiv)
-
Reactant: Organic Azide (1.0 equiv)
-
Catalyst: CuCl (Copper(I) Chloride) (5 mol%)
-
Solvent: H₂O (degassed) or Phosphate Buffer (pH 7)
Protocol:
-
Setup: Degas 5 mL of water by bubbling nitrogen for 10 minutes.
-
Addition: Add 3-ethynylpyridazine (0.5 mmol) and the azide (0.5 mmol) to the water.
-
Note: If substrates are insoluble, add 10% DMSO or conduct the reaction "on water" (vigorous stirring of the suspension).
-
-
Catalysis: Add CuCl (2.5 mg, 0.025 mmol) rapidly.
-
Reaction: Stir at Room Temperature for 1–4 hours. The pyridazine-alkyne often accelerates this reaction compared to phenylacetylene.
-
Workup: Filter the resulting precipitate (the triazole product is usually less soluble than the starting materials).
Data Summary & Troubleshooting
Solvent & Catalyst Compatibility Table
| Variable | Condition | Outcome | Notes |
| Solvent | t-BuOH / H₂O (1:1) | Excellent | Standard for Method A. Solubilizes both organic and inorganic components. |
| Solvent | DMSO | Good | Useful for highly insoluble azides. Requires extensive washing to remove. |
| Solvent | DCM / Toluene | Poor | Slow kinetics. Cu(I) is unstable without stabilizing ligands (e.g., TBTA). |
| Catalyst | CuSO₄ / Ascorbate | Excellent | Generates active Cu(I) in situ.[3] Highly reproducible. |
| Catalyst | CuI / DIPEA | Variable | Can lead to oxidative coupling byproducts (Glaser coupling) if air is present. |
| Catalyst | Cp*RuCl(PPh₃)₂ | Specific | Yields 1,5-isomer. Use only if the 1,5-regioisomer is desired (RuAAC). |
Troubleshooting Guide
-
Issue: Reaction Stalls / Incomplete Conversion.
-
Cause: Oxidation of Cu(I) to inactive Cu(II).[3]
-
Fix: Add an additional 10 mol% of Sodium Ascorbate. Degas solvents thoroughly.
-
-
Issue: Product Contaminated with Copper (Blue/Green tint).
-
Cause: Pyridazine nitrogens chelating copper salts.
-
Fix: Wash the organic layer with 10% EDTA solution or aqueous Ammonia (NH₄OH) during workup.
-
-
Issue: Low Yield with Sterically Hindered Azides.
-
Fix: Increase temperature to 40–50 °C. The pyridazine ring is thermally stable, but avoid going >80 °C to prevent azide decomposition.
-
Decision Workflow
Use the following logic tree to select the appropriate experimental condition for your specific substrates.
Figure 2: Experimental decision matrix for selecting reaction conditions.
References
-
Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Chelating Nitrogen." Journal of the American Chemical Society.
-
Hiroki, H., Ogata, K., & Fukuzawa, S. (2013).[1] "2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water." Synlett.
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.
-
Butnariu, R., et al. (2022). "[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest." Molecules.
Sources
- 1. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 2. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-ethynyl-6-(piperidin-1-yl)pyridazine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 3-ethynyl-6-(piperidin-1-yl)pyridazine. Recognizing the nuances of heterocyclic chemistry, this document moves beyond standard protocols to provide a deeper, mechanism-driven troubleshooting framework. Our goal is to empower you to diagnose and resolve common synthetic challenges, thereby improving reaction yield, purity, and reproducibility.
Synthetic Overview: A Two-Stage Approach
The synthesis of 3-ethynyl-6-(piperidin-1-yl)pyridazine is most reliably achieved through a two-step sequence. The first step involves a nucleophilic aromatic substitution (SNAr) to build the piperidinyl-pyridazine core. The second, and more challenging step, is a palladium-catalyzed Sonogashira cross-coupling reaction to install the terminal alkyne.
Caption: General two-step synthetic workflow.
Part 1: Precursor Synthesis - 3-Chloro-6-(piperidin-1-yl)pyridazine
This initial step is generally high-yielding but requires careful control to ensure selectivity and simplify purification.
FAQ: What is the optimal protocol for synthesizing the precursor?
Answer: The reaction of 3,6-dichloropyridazine with piperidine is a straightforward SNAr reaction. The electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic attack.[1] One of the two chlorine atoms is selectively displaced by piperidine.
Experimental Protocol: Synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine
-
To a solution of 3,6-dichloropyridazine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add piperidine (1.1 to 1.5 eq.).[2][3]
-
Add a base like triethylamine or potassium carbonate (2.0 eq.) to scavenge the HCl generated during the reaction.[3]
-
Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 4-6 hours).[4]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or via column chromatography on silica gel.
| Parameter | Recommended Condition | Typical Yield | Reference |
| Piperidine Stoichiometry | 1.1 - 1.5 eq. | \multirow{3}{}{85-95%} | [2] |
| Solvent | Ethanol or Isopropanol | [2][3] | |
| Base | K₂CO₃ or Et₃N (2.0 eq.) | [3] | |
| Temperature | Reflux (80-90 °C) | \multirow{2}{}{~4-6 hours} | [4] |
| Reaction Time | 4-6 hours | [2] |
Troubleshooting Guide: Precursor Synthesis
Q: My reaction is incomplete, and I see significant starting material remaining. How can I drive it to completion?
A: Incomplete conversion is often a result of insufficient heating or reaction time.
-
Causality: The SNAr reaction has an activation energy barrier that must be overcome. The pyridazine ring, while electron-deficient, still requires thermal energy to react efficiently.
-
Solution: Ensure your reaction is maintained at a steady reflux. If using a lower-boiling solvent like ethanol, consider switching to a higher-boiling one like n-butanol or dioxane, but be mindful this can increase the rate of the undesired second substitution. Extend the reaction time to 8-12 hours and monitor periodically.
Q: I am forming the 3,6-di(piperidin-1-yl)pyridazine byproduct. How can I improve selectivity for the mono-substituted product?
A: Formation of the di-substituted product is the primary side reaction and occurs when a second molecule of piperidine displaces the remaining chlorine atom.
-
Causality: While the first substitution is rapid, the second is slower due to the electron-donating nature of the newly added piperidine group, which deactivates the ring towards further nucleophilic attack. However, with excess piperidine or prolonged high temperatures, this second substitution can become significant.
-
Solutions:
-
Control Stoichiometry: Do not use a large excess of piperidine. Start with 1.1 equivalents and increase only if necessary.
-
Temperature Management: Avoid excessive temperatures. Maintain a gentle reflux rather than vigorous heating.
-
Slow Addition: For larger scale reactions, consider adding the piperidine solution dropwise at a slightly elevated temperature (e.g., 50 °C) before heating to reflux. This keeps the instantaneous concentration of the nucleophile low.
-
Part 2: Sonogashira Cross-Coupling
This is the most critical and challenging step. The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds but is sensitive to a multitude of factors.[5][6][7][8]
FAQ: What are the general starting conditions for the Sonogashira coupling?
Answer: The Sonogashira reaction couples the 3-chloro-6-(piperidin-1-yl)pyridazine with a terminal alkyne. Using a protected alkyne like trimethylsilylacetylene (TMSA) is often preferred for ease of handling. The reaction requires a palladium catalyst, typically a copper(I) co-catalyst, and an amine base.[7]
Experimental Protocol: Synthesis of 3-ethynyl-6-(piperidin-1-yl)pyridazine
-
To a dry, inert flask, add 3-chloro-6-(piperidin-1-yl)pyridazine (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[9]
-
Purge the flask thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintaining an oxygen-free atmosphere is critical.
-
Add a degassed solvent (e.g., THF or a mix of THF/triethylamine).
-
Add a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), which often serves as both base and co-solvent.
-
Add trimethylsilylacetylene (1.5 - 2.0 eq.) via syringe.
-
Heat the reaction to 50-70 °C and monitor by TLC or LC-MS.
-
Upon consumption of the starting material, cool the reaction.
-
Perform an aqueous workup, then treat the crude mixture with a mild base like K₂CO₃ in methanol to deprotect the silyl group, yielding the terminal alkyne.
-
Purify the final product by column chromatography.
Troubleshooting Guide: Sonogashira Coupling
Low yield is the most common failure mode. The following guide provides a logical workflow for diagnosing the issue.
Caption: Troubleshooting workflow for low yield in the Sonogashira coupling.
Q: My primary byproduct is the homocoupled alkyne (Glaser coupling). How do I prevent this?
A: Glaser coupling is the oxidative dimerization of your terminal alkyne and is a classic side reaction in Sonogashira couplings, heavily promoted by oxygen and copper(I).[9]
-
Causality: O₂ oxidizes Cu(I) to Cu(II), which then facilitates the dimerization of the copper acetylide intermediate.
-
Solutions:
-
Rigorous Inert Atmosphere: This is non-negotiable. Ensure all solvents and amine bases are thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes prior to use. Maintain a positive pressure of inert gas throughout the reaction.
-
Minimize Copper: Use the lowest effective catalytic amount of CuI (start with 2-4 mol%).
-
Consider Copper-Free Conditions: The Sonogashira reaction can proceed without a copper co-catalyst, which completely eliminates Glaser coupling.[10][11] This often requires a more active palladium catalyst system (e.g., with more electron-rich or bulky phosphine ligands) and may require higher temperatures, but it is a very effective strategy for eliminating this specific byproduct.[12]
-
Q: My starting material is being dehalogenated instead of coupling. What is the cause?
A: Dehalogenation is the reductive cleavage of the C-Cl bond, replacing it with a C-H bond.
-
Causality: This side reaction can be promoted by certain palladium-hydride species, which can form from the oxidative addition of the palladium catalyst to protic impurities (like water) in the presence of a base. The resulting palladium-hydride can then reductively eliminate the halide.
-
Solutions:
-
Anhydrous Conditions: Ensure your solvents, base (triethylamine), and starting materials are scrupulously dry.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination pathway over the formation of hydride species.
-
Base Selection: Using a non-coordinating, hindered base like diisopropylethylamine (DIPEA) can sometimes mitigate this issue compared to triethylamine.
-
Q: The reaction simply does not proceed, and I recover my starting material. What parameters should I screen?
A: If you have ruled out catalyst deactivation and atmospheric issues, the reaction conditions may not be optimal for this specific substrate. The chloro-pyridazine is less reactive than the corresponding bromo or iodo derivatives.[6]
-
Causality: The oxidative addition of the C-Cl bond to the Pd(0) center is the rate-limiting step and is slower than for C-Br or C-I bonds.[6] The reaction may require more forcing conditions.
-
Solutions (Parameter Screening):
-
Temperature: Increase the reaction temperature incrementally. Try 80 °C, and if needed, move to a higher boiling solvent like 1,4-dioxane and heat to 100 °C.
-
Palladium Catalyst/Ligand:
-
If using PdCl₂(PPh₃)₂, which is a Pd(II) precatalyst, switch to a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, which does not require an in-situ reduction step.
-
Screen different phosphine ligands. While triphenylphosphine is standard, more electron-rich ligands can accelerate the oxidative addition step.
-
-
Solvent: A more polar solvent like DMF can sometimes accelerate the reaction, but ensure it is amine-free grade and anhydrous.
-
Part 3: Purification
Q: What is the best way to purify the final product?
A: The final product, being moderately polar, is best purified using silica gel column chromatography.
-
Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5% EtOAc/Hexanes) to elute non-polar byproducts (like any remaining homocoupled alkyne) and gradually increase the polarity to elute your product.
-
Phosphine Oxide Removal: A common impurity is triphenylphosphine oxide (TPPO), formed from the palladium ligand. If it co-elutes with your product, you can try precipitating it by concentrating the column fractions and triturating with a solvent in which your product is soluble but TPPO is not (e.g., cold diethyl ether).
References
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Coupling with Pyridazine Substrates
Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving pyridazine scaffolds. As a researcher, you understand that while the Sonogashira reaction is a powerful tool for forming C(sp²)–C(sp) bonds, its application to nitrogen-containing heterocycles like pyridazines can be fraught with challenges.[1][2] The inherent electronic properties and coordination potential of the pyridazine nucleus often lead to reaction failures that are not observed with simpler aryl halides.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to rescue a failing reaction or optimize a low-yielding one.
Frequently Asked Questions (FAQs)
Q1: My reaction with a halopyridazine shows no product formation, only starting materials. Where do I begin troubleshooting?
This is the most common failure mode. A systematic, logical approach is required to diagnose the root cause. The issue typically falls into one of three categories: reagent integrity, catalyst system viability, or incompatible reaction conditions.
The following workflow provides a structured approach to diagnosis:
Caption: Pyridazine interference in the Sonogashira catalytic cycle.
Solutions:
-
Ligand Modification: This is the most effective strategy. Switch from standard ligands like triphenylphosphine (PPh₃) to bulkier or more electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. [3][4]These ligands form more stable complexes with palladium, making it harder for the pyridazine nitrogen to displace them and poison the catalyst.
-
Copper-Free Conditions: While copper(I) iodide is a classic co-catalyst, it can promote the homocoupling of the terminal alkyne (Glaser coupling), especially if oxygen is present. [5][6]Running the reaction under copper-free conditions can simplify the system and remove one pathway for side reactions. [7][8][9]
Q3: I'm using a chloropyridazine and the reaction is extremely slow or doesn't work at all. Why?
The reactivity of the aryl halide is a critical parameter. The oxidative addition step, which is often rate-limiting, is highly dependent on the carbon-halogen bond strength.
Reactivity Trend: The general order of reactivity for the halide (X) in Ar-X is: I > Br > OTf >> Cl . [5][10]
-
Aryl Iodides: Most reactive, often couple at or slightly above room temperature.
-
Aryl Bromides: Significantly less reactive than iodides. They typically require elevated temperatures (e.g., 80-100 °C) and potentially more robust catalytic systems. [11][12]* Aryl Chlorides: The least reactive due to the strong C-Cl bond. Successful coupling often requires specialized, highly active catalysts with bulky, electron-rich ligands (like Buchwald-type ligands or NHCs) and high temperatures. [10] If you are struggling with a chloropyridazine, consider converting it to the corresponding bromo- or iodopyridazine if your synthetic route allows. If not, you must employ a high-performance catalyst system.
Troubleshooting and Optimization Data
The following table summarizes common issues and recommended solutions based on experimental evidence.
| Symptom | Potential Cause(s) | Recommended Solution(s) | Supporting Rationale / Citation |
| No Reaction | Poor reagent quality; Inactive catalyst; Insufficient temperature. | Purify starting materials; Test catalyst on a known reactive substrate (e.g., iodobenzene); Increase temperature, especially for bromides. | [13][11] |
| Low Yield (<30%) | Catalyst poisoning by pyridazine-N; Suboptimal ligand/base/solvent combination. | Switch to a bulkier ligand (e.g., P(t-Bu)₃, XPhos, or an NHC ligand); Screen different amine bases (TEA, DIPA, pyrrolidine); Try DMF as a solvent. | [3][4][10] |
| Significant Alkyne Homocoupling | Presence of oxygen; Use of Cu(I) co-catalyst. | Ensure rigorous degassing; Switch to a copper-free protocol. | [5][6][7] |
| Reaction Stalls / Pd Black | Oxygen contamination; Catalyst poisoning. | Improve inert atmosphere technique; Change to a more robust, sterically hindered ligand that protects the Pd center. | [14][13] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of a Bromopyridazine
This protocol provides a robust starting point for coupling bromopyridazine substrates, incorporating best practices to mitigate common failure modes.
Materials:
-
Bromopyridazine derivative (1.0 equiv)
-
Terminal alkyne (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol%, or Pd₂(dba)₃ at 2 mol% with a suitable ligand)
-
Ligand (if using a precursor like Pd₂(dba)₃, e.g., XPhos at 4-5 mol%)
-
Base (e.g., Diisopropylethylamine (DIPEA) or distilled triethylamine (TEA), 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of Argon, add the bromopyridazine, palladium catalyst, and ligand (if applicable).
-
Evacuate and backfill the flask with Argon three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the base and the terminal alkyne.
-
Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete deoxygenation.
-
After the final thaw, place the flask under a positive pressure of Argon and heat to the desired temperature (typically 80–110 °C for bromopyridazines) with vigorous stirring. [1][12]6. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Screening Reaction Conditions
When a standard protocol fails, a small-scale parallel screen is the most efficient way to identify optimal conditions.
| Variable | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | - | - | XPhos | SPhos |
| Base | TEA | DIPA | Cs₂CO₃ | K₂CO₃ |
| Solvent | Toluene | DMF | Dioxane | Acetonitrile |
| Temperature | 80 °C | 100 °C | 120 °C | Room Temp (for iodides) |
| Additive | CuI (2 mol%) | None | None | CuI (2 mol%) |
Set up parallel reactions in vials, varying one parameter at a time while keeping others constant. Analyze outcomes by LC-MS to quickly identify promising leads.
References
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. (2015). Conditions optimization for the double Sonogashira coupling. [Link]
-
Baati, R., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Dalton Transactions. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. [Link]
-
Méry, D., Heuzé, K., & Astruc, D. (2003). A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides. Chemical Communications, (15), 1934–1935. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Reaction Chemistry. (2008). Copper-free Sonogashira coupling. [Link]
-
ResearchGate. (2003). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. [Link]
-
Sciencemadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
Sources
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides / Chem. Commun., 2003 [sci-hub.ist]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Copper Catalyst Removal from Pyridazine Click Products
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction, is a cornerstone of modern chemical synthesis, prized for its efficiency and biocompatibility. However, for researchers in drug development and life sciences, the persistence of residual copper catalyst in the final product presents a significant challenge. Pyridazine moieties, often incorporated for their desirable pharmacological properties, can, along with the newly formed triazole ring, chelate copper ions, making their removal particularly difficult.[1][2]
Residual copper is a critical concern as it can exhibit cellular toxicity, interfere with downstream biological assays, and compromise the stability and efficacy of active pharmaceutical ingredients (APIs).[3][4][5] This guide provides a comprehensive troubleshooting framework, offering detailed protocols and expert insights to help you achieve the stringent purity levels required for your research.
Frequently Asked Questions (FAQs)
Q1: My purified pyridazine product has a persistent blue or green tint. What does this mean?
A faint blue or green color is a definitive visual indicator of residual copper contamination.[6][7] This occurs when the copper catalyst, typically in the Cu(II) oxidation state after exposure to air, remains in your sample. The nitrogen atoms within your pyridazine and triazole rings can act as strong ligands, binding the copper tightly and making it resistant to simple purification methods.[1][6] To resolve this, more stringent removal techniques, such as chelation washes or specialized scavengers, are necessary.
Q2: Why is removing trace amounts of copper so critical for my drug development research?
Trace copper can have significant downstream consequences:
-
Cellular Toxicity: Copper ions can be toxic to cells, which is a major concern for any compound intended for biological or therapeutic use.[3][4]
-
Assay Interference: Residual metals can interfere with sensitive downstream applications, particularly fluorescence-based assays or further metal-catalyzed transformations.[3]
-
API Integrity: The presence of metals can affect the stability, purity, and ultimately the pharmacological profile of the final drug substance. Regulatory bodies have strict limits on elemental impurities in APIs.
Q3: What are the primary methods for removing copper, and how do I choose the best one?
The main strategies for copper removal fall into four categories. The best choice depends on your product's properties (solubility, stability), the reaction scale, and the required final purity.[3][6]
-
Aqueous Washes with Chelating Agents: Involves liquid-liquid extraction using an aqueous solution of a chelating agent like EDTA, ammonium chloride, or aqueous ammonia to sequester the copper into the aqueous phase.[6][8]
-
Solid-Phase Scavenging: Employs functionalized solid supports (scavenger resins) that have a high affinity for copper. The resin is stirred with the reaction mixture and then simply filtered off.[6][9]
-
Chromatography/Filtration: Passing the crude product through a plug of silica gel or alumina can adsorb the polar copper salts.[7][10]
-
Dialysis: An effective method for removing small molecule impurities like copper catalysts from macromolecular products such as bioconjugates or polymers.[6][11]
The following diagram provides a decision-making framework to guide your selection process.
Caption: Decision tree for selecting a copper removal method.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges with detailed, field-proven protocols.
Problem 1: My organic-soluble product is still green after washing with brine/water.
-
Underlying Cause: Simple aqueous washes are often insufficient. The pyridazine-triazole scaffold in your product can chelate copper more strongly than water, preventing its transfer into the aqueous phase. A dedicated chelating agent is required to competitively strip the copper from your product.
-
Solution: Perform a liquid-liquid extraction with an aqueous solution of Ethylenediaminetetraacetic acid (EDTA), a powerful hexadentate ligand that forms a very stable, water-soluble complex with copper.[12]
Protocol 1: Enhanced Copper Removal with EDTA Wash
-
Dissolution: After the click reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
First Wash: Transfer the organic solution to a separatory funnel and wash with a 0.1 M aqueous solution of EDTA (disodium salt). Adjusting the EDTA solution's pH to ~8 with sodium bicarbonate can improve chelation efficiency.[10][13]
-
Observation & Separation: Shake the funnel vigorously. As the EDTA complexes with the copper, the aqueous layer will often turn blue. Allow the layers to separate fully and drain the lower aqueous layer.[14]
-
Repeat: Repeat the wash with fresh EDTA solution until the aqueous layer remains colorless, indicating that the bulk of the copper has been removed.
-
Final Washes: Wash the organic layer once with water, followed by a wash with brine to remove residual EDTA and dissolved water.
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now with significantly reduced copper content.
Problem 2: My product is water-soluble, preventing extraction with an organic solvent.
-
Underlying Cause: Highly polar or charged products will partition into the aqueous phase during extractions, leading to complete loss of material. A heterogeneous removal method is required.
-
Solution: Use a solid-phase scavenger. These are typically silica or polymer beads functionalized with groups that have a very high affinity for metals like copper.[9][15] The product remains in solution while the copper is captured by the solid support, which is then easily removed by filtration.
Protocol 2: Copper Removal with a Solid-Phase Scavenger
-
Scavenger Selection: Choose a suitable copper scavenger resin. Thiol-functionalized silica (e.g., QuadraSil MP, ISOLUTE Si-Thiol) is highly effective for soft metals like copper.[9][16]
-
Addition to Mixture: Once the reaction is confirmed to be complete (by TLC, LC-MS, etc.), add the scavenger resin directly to the reaction mixture. A typical loading is 3-5 weight equivalents relative to the copper catalyst.
-
Stirring: Stir the resulting slurry at room temperature. Scavenging time can range from 1 to 4 hours; consult the manufacturer's guidelines and optimize for your specific system.
-
Filtration: Filter the mixture through a pad of Celite or a fritted funnel to remove the scavenger resin.
-
Rinsing and Concentration: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate to obtain your copper-free product.
Problem 3: I need to reach extremely low copper levels (<10 ppm) for an API.
-
Underlying Cause: A single purification method may not be sufficient to meet the stringent <10 ppm levels required for many pharmaceutical applications. Combining orthogonal techniques provides a more robust and effective purification strategy.
-
Solution: Employ a two-step purification workflow. First, use an EDTA wash to remove the bulk of the copper. Then, use a high-affinity solid-phase scavenger as a "polishing" step to capture the remaining trace amounts.
Workflow: Two-Stage Purification for Ultra-High Purity
Caption: A two-stage workflow combining methods for ultra-pure products.
Quantitative Comparison of Copper Removal Methods
The table below summarizes the expected performance and characteristics of the most common copper scavenging techniques, allowing for an informed selection based on your specific project needs.
| Method | Typical Final Cu Level (ppm) | Typical Product Loss | Key Advantages | Key Disadvantages |
| Aqueous Wash (Ammonium Chloride) | 100 - 500 ppm | 5 - 15% | Simple, inexpensive, and effective for removing bulk copper.[8][10] | May not achieve low copper levels; can be less effective if the product strongly chelates copper.[10] |
| Aqueous Wash (EDTA) | < 100 ppm[10] | 5 - 15% | More effective than NH₄Cl for tightly bound copper due to stronger chelation.[12][17] | Can be slower; may require pH adjustment for optimal performance.[10] |
| Silica Gel Plug Filtration | < 50 ppm[10] | 10 - 30% | Can remove other polar impurities simultaneously; relatively simple setup.[7][10] | Can be time-consuming and may lead to significant product loss on the column, especially for polar products.[10] |
| Specialized Scavenger Resins | < 10 ppm [10] | < 5% | Highly efficient and selective; simple filtration workup leads to high product recovery.[9][10][16] | Higher initial cost compared to other methods.[10] |
References
-
QuadraSil™ MP | 1225327-73-0 . Benchchem.
-
Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions . Benchchem.
-
Technical Support Center: Copper Catalyst Removal in Click Chemistry . Benchchem.
-
Copper Chelating Resin | Copper Binding Proteins . G-Biosciences.
-
Metal scavengers for organic purification . Biotage.
-
How can I remove copper from a click reaction mixture using EDTA? . ECHEMI.
-
Scavenging Technologies from Johnson Matthey . Johnson Matthey.
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels . Sopachem.
- Choosing the Optimal Chelating Agent for Effective Copper Management in Various Applic
-
Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions . Benchchem.
-
How can I remove copper from a click reaction mixture using EDTA? . ResearchGate.
-
Quadrasil MP S: Silica metal scavenger . Johnson Matthey.
-
Copper chelating . Sigma-Aldrich.
-
Copper leaching from a sandy soil: mechanism and parameters affecting EDTA extraction . Science of The Total Environment.
-
(PDF) Removal of copper ions from contaminated soil by enhanced soil washing . ResearchGate.
-
Biotage® Metal Scavenging Toolkit | Kit of metal scavenger candidates . Biotage.
-
Affinity purification of copper chelating peptides from chickpea protein hydrolysates . PubMed.
- The Revolutionary Role of Copper: Fostering #BetterHealth and Innov
-
Column Experiment for the Removal of Cadmium, Copper, Lead and Zinc from Artificially Contaminated Soil using EDTA, Rhamnolipid . European Journal of Environment and Earth Sciences.
-
Optimum Results with the New Metal Scavenger Screening Kit from Biotage . B3C newswire.
-
CupriSorb - Copper Removing Resin . Bulk Reef Supply.
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation . PMC.
-
Metal Scavenger Guide . Sopachem.
- User Guide QuadraSil Metal Scavengers. (Source Link Not Available)
-
Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs . Benchchem.
-
SEACHEM - Cuprisorb 500ml - Absorbent of copper and heavy metals . Zoanthus.
-
Seachem CupriSorb 500ml | Removes Copper & Metals . Aquacadabra.
-
Copper . DuPont.
-
CupriSorb . freakincorals.com.
-
Best method for removing Cu(I) from Org compounds . Reddit.
-
CupriSorb . Seachem.
-
Highly efficient removal of Cu(II) from aqueous solution using a novel magnetic EDTA functionalized CoFe2O4 . RSC Publishing.
-
Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions . Benchchem.
-
Overcoming challenges in the purification of pyridine compounds . Benchchem.
-
Development of copper based drugs, radiopharmaceuticals and medical materials . PMC.
-
Is there another way to get rid of the remnants of the copper catalyst? . ResearchGate.
-
The Impact of Copper Ions on the Activity of Antibiotic Drugs . MDPI.
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids . Journal of Chromatographic Science.
-
Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes . MDPI.
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides . RSC Publishing.
-
The Impact of Copper Ions on the Activity of Antibiotic Drugs . PubMed.
-
Copper-complexed dipyridyl-pyridazine functionalized periodic mesoporous organosilica as a heterogeneous catalyst for styrene epoxidation . Dalton Transactions (RSC Publishing).
-
Copper-complexed dipyridyl-pyridazine functionalized periodic mesoporous organosilica as heterogeneous catalyst for styrene . UCO.
-
Asymmetric Cu-Catalyzed 1,4-Dearomatization of Pyridines and Pyridazines without Preactivation of the Heterocycle or Nucleophile . PMC.
-
A Cost-Effective Indole Reaction Could Accelerate Drug Development . Technology Networks.
-
A One-Pot Approach to Novel Pyridazine C-Nucleosides . MDPI.
-
Method for the purification of copper chloride solution . Google Patents.
-
Click Chemistry Derived Pyridazines: Electron-Deficient Building Blocks with Defined Conformation and Packing Structure . PubMed.
-
Copper-complexed dipyridyl-pyridazine functionalized periodic mesoporous organosilica as heterogeneous catalyst for styrene epoxidation . ResearchGate.
-
Purifying Copper | Reactions | Chemistry | FuseSchool . YouTube.
Sources
- 1. Copper-complexed dipyridyl-pyridazine functionalized periodic mesoporous organosilica as a heterogeneous catalyst for styrene epoxidation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Click Chemistry Derived Pyridazines: Electron-Deficient Building Blocks with Defined Conformation and Packing Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Choosing the Optimal Chelating Agent for Effective Copper Management in Various Applications [thinkdochemicals.com]
- 13. Highly efficient removal of Cu( ii ) from aqueous solution using a novel magnetic EDTA functionalized CoFe 2 O 4 - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26821H [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. biotage.com [biotage.com]
- 16. sopachem.com [sopachem.com]
- 17. researchgate.net [researchgate.net]
preventing polymerization of ethynyl pyridazines during storage
Technical Support Center: Ethynyl Pyridazine Stability Authorized Internal Guide for Process Chemistry & Compound Management
Module 1: The Stability Crisis – Why is this happening?
User Question: "I synthesized a batch of 3-ethynylpyridazine yesterday. It was a pale yellow solid. This morning, the surface is turning brown/black. I stored it in a capped vial on the bench. What is going on?"
Technical Insight:
You are witnessing spontaneous topochemical polymerization . Ethynyl pyridazines are chemically "bipolar." The pyridazine ring is significantly electron-deficient (a
This creates two critical destabilizing factors:
-
Acidity Increase: The terminal alkyne proton (
~25) becomes significantly more acidic due to the electron-withdrawing heterocycle. This lowers the barrier for base-catalyzed self-reaction. -
LUMO Lowering: The triple bond becomes highly susceptible to nucleophilic attack or radical propagation, leading to the formation of conjugated polyenes (polyacetylenes). These polymers are deeply colored (brown/black) due to their extended
-conjugation.
Visualizing the Threat Matrix:
Figure 1: The "Triad of Instability" leading to polymerization of ethynyl heterocycles.[1]
Module 2: Storage Protocols (SOPs)
User Question: "How do I store this compound to prevent degradation for 6+ months?"
Protocol: Do not treat this like a standard organic intermediate. Treat it like a reactive monomer.
Table 1: Storage Condition Impact Matrix
| Parameter | Standard Practice (Wrong) | Required Protocol (Correct) | Scientific Rationale |
| Temperature | Room Temp (20-25°C) | -20°C or -80°C | Thermal energy overcomes the activation barrier for [2+2] cycloadditions or radical polymerization. |
| Atmosphere | Ambient Air (Capped Vial) | Argon/Nitrogen Flush | Oxygen acts as a radical initiator and promotes oxidative homocoupling (Glaser coupling). |
| State | Solution (DMSO/MeOH) | Dry Solid | Solutions increase molecular mobility, facilitating collision and polymerization. DMSO often contains trace water/base. |
| Container | Clear Glass | Amber Vial + Foil | UV light excites the |
The "Inert Vialing" Technique (Step-by-Step):
-
Isolate: Ensure the solid is completely dry. Residual solvent (especially chlorinated solvents like DCM) can generate radicals over time.
-
Purge: Place the open vial in a vacuum desiccator. Cycle Vacuum/Argon three times.
-
Seal: Cap the vial under the Argon stream. Parafilm is insufficient; use a cap with a Teflon liner and wrap with electrical tape or Parafilm M for a secondary seal.
-
Freeze: Immediately transfer to -20°C.
Module 3: Troubleshooting Active Polymerization
User Question: "My sample has developed a dark crust. Is the whole batch ruined? Can I save it?"
Diagnosis: The "crust" is likely a surface polymer layer formed where the solid contacted air/moisture. The bulk material underneath might still be intact.
Rescue Protocol (Filtration Method): Polyacetylenes are generally insoluble in standard organic solvents, whereas the monomeric ethynyl pyridazine is soluble.
-
Dissolution: Gently attempt to dissolve the sample in Dichloromethane (DCM) or Ethyl Acetate .
-
Note: Do NOT use sonication (heat/energy promotes further polymerization).
-
-
Filtration: Pass the suspension through a short pad of Silica Gel or a 0.45 µm PTFE syringe filter .
-
The black polymer will remain on the filter/silica.
-
The yellow/orange filtrate contains your monomer.
-
-
Re-concentration: Evaporate the solvent immediately at low temperature (<30°C) . Do not heat to dryness on a hot water bath; use a cool bath.
User Question: "I need to keep it in solution for biological assays. What solvent should I use?"
Recommendation: Avoid DMSO if possible (hygroscopic, often slightly basic).
-
Preferred: Anhydrous Acetonitrile (MeCN) .
-
Additive: If the assay permits, add BHT (Butylated hydroxytoluene) at 0.1% w/w. BHT acts as a radical scavenger, terminating the chain reaction before it turns the solution into a gel.
Module 4: Experimental Workflow for Stability Testing
User Question: "How do I validate that my storage method is working without sacrificing the whole batch?"
Workflow: Set up a "Sacrificial Aliquot" system. Do not thaw the main stock repeatedly.
Figure 2: Quality Control Loop for unstable ethynyl heterocycles.
QC Check Markers (1H-NMR):
-
Watch for: Disappearance of the sharp alkyne proton singlet (
~3.0–4.5 ppm, depending on ring substitution). -
Watch for: Broadening of aromatic peaks (indicates oligomer formation).
-
Watch for: New broad multiplets in the alkene region (5.0–7.0 ppm), indicating polyene formation.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
- Cited for mechanism of alkyne cross-coupling and metal c
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. Link
- Cited for oxid
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridazine. Link
- Cited for electronic properties of the pyridazine ring.
-
Sigma-Aldrich. Technical Bulletin: Handling and Storage of unstable alkynes. Link
- Cited for general cold-storage protocols for reactive monomers.
Sources
optimizing solubility of aminopyridazines in aqueous buffers
Technical Support Center: Aminopyridazine Solubility Optimization Current Status: SYSTEM ONLINE Operator: Senior Application Scientist Ticket ID: AP-SOL-OPT-001[1]
Welcome to the Solubility Support Center
You are likely here because your aminopyridazine lead compound—despite promising potency—has precipitated in your assay buffer, or you are observing erratic data due to "crashing out."
The Core Problem: Aminopyridazines often behave as "Brick Dust" molecules.[1] They possess a planar, nitrogen-rich heteroaromatic ring system that facilitates strong intermolecular hydrogen bonding (pi-stacking).[1] This results in high crystal lattice energy (high melting point) and moderate lipophilicity.[1] Furthermore, as weak bases (pKa ~5.5–7.0), they are often uncharged at physiological pH (7.4), leading to a steep drop in aqueous solubility exactly where you need it most.
This guide provides the protocols and decision-making logic to solvate these difficult scaffolds.
Module 1: The pH-Solubility Interplay
Diagnosis: If your compound dissolves in 0.1 N HCl but precipitates in PBS (pH 7.4), you are fighting the pKa cliff .
Mechanism: Aminopyridazines are weak bases.[1] The ring nitrogens (specifically N at position 2 or the exocyclic amine) can accept protons.
-
pH < pKa: The molecule is protonated (ionized). Water solubility is high due to ion-dipole interactions.[1]
-
pH > pKa: The molecule is neutral.[1] Solubility is governed solely by the intrinsic solubility (
), which is often negligible for planar aminopyridazines.
Strategic Protocol: Do not default to PBS. Select a buffer system that maintains ionization or accommodates the neutral species.
| Buffer System | pH Range | Compatibility | Recommendation |
| Citrate | 3.0 – 5.0 | High | Excellent. Maintains protonation for pKa ~6 bases.[1] |
| Acetate | 3.6 – 5.6 | High | Good. Volatile; good for LC-MS, but check enzymatic tolerance.[1] |
| MES | 5.5 – 6.7 | Moderate | Risk. Near the pKa of many aminopyridazines; buffering capacity drops exactly where needed. |
| Phosphate (PBS) | 7.4 | Low | Poor. Promotes neutral species precipitation.[1] Warning: Common ion effect if using HCl salts (see FAQ).[1] |
Module 2: Breaking the Crystal Lattice (Advanced Solubilization)
If pH adjustment is not biologically relevant for your assay (e.g., cell-based assays requiring pH 7.4), you must lower the energy cost of cavity formation in the solvent or disrupt the crystal lattice.
Decision Logic: The Solubilization Tree
Caption: Decision tree for selecting solubilization strategies based on ionization state and physicochemical properties.
The Cyclodextrin Solution
For aminopyridazines, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard excipient.[1]
-
Why: The hydrophobic cavity of β-CD accommodates the planar aromatic ring, while the hydrophilic exterior interacts with the buffer.
-
Protocol:
Module 3: Standard Operating Protocols (SOPs)
SOP-01: Thermodynamic Solubility (The Gold Standard)
Use this for lead optimization to get "real" solubility values.
-
Preparation: Weigh 2–5 mg of solid compound into a 2 mL chemically resistant vial (glass preferred).
-
Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).
-
Equilibration: Shake at 300 rpm at 25°C for 24–48 hours .
-
Separation: Filter (0.45 µm PVDF) or centrifuge (15,000 rpm, 10 min) to remove undissolved solid.
-
Critical: The pellet must be present. If no solid remains, you have not reached the solubility limit.
-
-
Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.
SOP-02: Kinetic Solubility (High Throughput)
Use this for screening libraries.
-
Source: Start with 10 mM stock in DMSO.
-
Dilution: Spike 2 µL of stock into 198 µL of buffer (final 100 µM, 1% DMSO).
-
Incubation: Shake for 90 minutes at room temperature.
-
Readout: Measure UV absorbance (turbidimetry) or nephelometry.[1]
-
Warning: This method measures the solubility of the amorphous precipitate, which is always higher than the crystalline solubility.
Troubleshooting & FAQs
Q1: My aminopyridazine is an HCl salt, but it precipitates immediately in PBS. Why?
A: You are experiencing the Common Ion Effect .[1] PBS contains high concentrations of Sodium Chloride (~137 mM).[1] If you dissolve an HCl salt of your compound, the excess chloride ions from the buffer shift the equilibrium toward the solid salt form (
-
Fix: Switch to a counter-ion not present in the buffer (e.g., Mesylate or Tosylate salts) or use a low-salt buffer (e.g., 50 mM Tris or Phosphate without saline).
Q2: I see "creeping" precipitation over 4 hours in my assay. A: This is likely a Supersaturation Crash .[1] You dissolved the compound using a kinetic method (DMSO spike), creating a supersaturated solution. Over time, the thermodynamically stable crystal lattice forms and precipitates.
-
Fix: Add a crystallization inhibitor.[1] HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.1% can inhibit nucleation and maintain supersaturation for the duration of an assay.
Q3: Can I use DMSO to fix everything? A: No. While DMSO dissolves the "grease," it does not disrupt the strong crystal lattice of high-melting-point aminopyridazines as effectively as you might think. Furthermore, >1% DMSO often inhibits kinase activity or affects cell membrane permeability.[1]
-
Fix: Use a cosolvent mix: 5% DMSO + 5% PEG400 + Water .[1] PEG400 disrupts water structure and helps solvate the aromatic rings better than DMSO alone in many cases.
References
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pKa and solubility profiling).
-
Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences.
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Key reference for using HP-β-CD).
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Explains the common ion effect and salt selection logic).
-
Sugano, K., et al. (2007).[1] Coexistence of Brick Dust and Grease Ball: A Novel Classification of Poorly Soluble Compounds. Molecular Pharmaceutics. (Basis for the decision tree logic).
Sources
Technical Support Center: Purification of 3-ethynyl-6-(piperidin-1-yl)pyridazine
The following technical support guide is structured to address the specific physicochemical challenges of 3-ethynyl-6-(piperidin-1-yl)pyridazine . This molecule combines a basic heterocycle, a lipophilic amine, and a reactive terminal alkyne, creating a "perfect storm" for purification difficulties (tailing, metal coordination, and polymerization).
Case ID: PYR-ETH-006 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
3-ethynyl-6-(piperidin-1-yl)pyridazine is a key intermediate, often utilized in the synthesis of SMN2 splicing modifiers (e.g., analogs of Branaplam) or as a "click chemistry" warhead.
Key Physicochemical Profile:
-
Basicity: The molecule contains a piperidine ring attached to a pyridazine. While the piperidine nitrogen lone pair is delocalized (aniline-like), the pyridazine ring nitrogens remain basic (pKa ~5.0–6.0), causing severe tailing on acidic silica.
-
Metal Affinity: The N-heterocyclic nitrogens act as bidentate ligands for Palladium (Pd), making catalyst removal difficult after Sonogashira couplings.
-
Reactivity: The terminal alkyne is prone to oxidative homocoupling (Glaser coupling) or polymerization under basic/aerobic conditions.
Part 1: Troubleshooting Guides (Q&A)
Category A: Chromatography & Separation
Q: Why does my product streak/tail aggressively on standard silica gel, even with high polarity eluents? A: This is a classic "silanol effect." The basic nitrogen atoms in the pyridazine ring interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.
-
The Fix: You must mask the silanols. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.
-
Alternative: Use amine-functionalized silica (NH2-silica). This eliminates the need for mobile phase modifiers and often provides better resolution for basic heterocycles.
Q: I see a "ghost" peak eluting just after my product. What is it? A: If you synthesized this via Sonogashira coupling from the TMS-protected precursor, this is likely the Glaser homocoupling product (dimer).
-
Diagnosis: Check LCMS for a mass of [2M-2].
-
Prevention: Degas all solvents thoroughly. The terminal alkyne oxidatively dimerizes in the presence of Cu(I) and Oxygen.
-
Purification: The dimer is significantly more lipophilic (bis-piperidine, bis-pyridazine) and usually elutes before or just after the monomer depending on the gradient. A shallow gradient (e.g., 0-5% MeOH in DCM over 20 CV) is required to separate them.
Category B: Metal Scavenging (Palladium Removal)
Q: My product is brown/grey, but NMR shows it's pure. Why? A: You have residual Palladium trapped by the pyridazine nitrogens. Pyridazines are excellent ligands. Standard column chromatography rarely reduces Pd below 500 ppm.
-
The Fix: Do not rely on charcoal. Use a thiourea-based scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU).
-
Protocol: Dissolve crude in THF/MeOH (10:1), add 3 equivalents (w/w) of scavenger resin, stir at 40°C for 4 hours, and filter.
Category C: Stability & Storage
Q: The oil turned into a black tar overnight. What happened? A: Terminal alkynes attached to electron-deficient heterocycles are unstable in concentrated forms, especially if traces of base (TEA/K2CO3) remain.
-
The Fix: Never store as a neat oil. If you cannot crystallize it immediately, store it as a dilute solution in degassed EtOAc at -20°C.
-
Deprotection Tip: If removing a TMS group, use TBAF/AcOH (buffered) rather than K2CO3/MeOH to avoid base-catalyzed polymerization.
Part 2: Validated Experimental Protocols
Protocol 1: Optimized Flash Chromatography
Use this method for crude mixtures following TMS-deprotection.
Materials:
-
Stationary Phase: Spherical Silica Gel (20-40 µm).
-
Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).
-
Mobile Phase B: Methanol (MeOH) + 1% TEA.
Step-by-Step:
-
Column Equilibration: Flush the column with 100% Mobile Phase A for 3 Column Volumes (CV). This saturates the silica surface with TEA, preventing product absorption.
-
Loading: Dissolve the crude residue in a minimum amount of DCM. Do not use DMF for loading; it broadens bands.
-
Gradient:
-
0–5 mins: 0% B (Isocratic)
-
5–25 mins: 0% → 5% B (Very shallow gradient to separate non-polar impurities)
-
25–40 mins: 5% → 10% B (Elution of product)
-
-
Detection: Monitor at 254 nm (aromatic) and 280 nm (pyridazine specific).
-
Post-Run: Concentrate fractions at <30°C. The TEA will codistill with the solvent.
Protocol 2: Crystallization (Solidification)
Converting the oily product into a stable solid is critical for shelf-life.
Theory: The piperidine ring provides lipophilicity, while the pyridazine is polar. A "antisolvent crash" method works best.
-
Dissolve the purified oil in a minimum volume of warm Ethyl Acetate (35°C) .
-
Add n-Heptane dropwise until the solution becomes slightly turbid.
-
Add a seed crystal (if available) or scratch the glass side.
-
Cool slowly to room temperature, then to 4°C.
-
Result: Off-white to pale yellow needles.
-
Validation: Check melting point. (Expected range: 90–110°C depending on exact polymorph/purity).
Part 3: Decision Logic & Workflows
Diagram 1: Purification Decision Tree
Use this logic to determine the correct purification path based on crude purity and state.
Caption: Logical workflow for selecting purification method based on visual and chromatographic inspection of the crude material.
Diagram 2: Palladium Scavenging Mechanism
Why standard filtration fails and why thiourea resins are required.
Caption: Competitive displacement of Palladium. The sulfur in the thiourea resin binds Pd tighter than the pyridazine nitrogen, allowing removal via filtration.
Part 4: Data Summary
Table 1: Solvent System Compatibility
| Solvent System | Suitability | Notes |
| DCM / MeOH | Poor | Causes tailing without modifiers. |
| DCM / MeOH / TEA | Excellent | 1% TEA suppresses silanol interactions. Best for flash. |
| EtOAc / Hexane | Moderate | Good for non-polar impurities, but product may stick. |
| Acetone / Heptane | Good | Alternative crystallization system. |
| DMF | Avoid | Difficult to remove; promotes polymerization if heated. |
Table 2: Common Impurities Profile
| Impurity | Origin | Rf (relative to product) | Removal Strategy |
| Pd-Complex | Catalyst residue | Baseline / Smear | Thiol Scavengers (Si-TMT) |
| Glaser Dimer | Oxidative coupling | +0.1 (Less polar) | Degas solvents; Shallow gradient |
| Hydrolysis Product | Pyridazinone formation | -0.2 (More polar) | Avoid aqueous acid; Keep pH > 7 |
References
-
Naryshkin, N. A., et al. (2014). "Motor neuron disease. SMN2 splicing modifiers retarget SMN2 to "fl-SMN" in spinal muscular atrophy." Science, 345(6197), 688-693.
- Context: Establishes the synthesis and utility of piperazine/piperidine pyridazine deriv
-
BenchChem Protocols. (2025). "Removal of palladium catalyst from 6-Bromo-N,N-dimethylpyridazin-3-amine reaction."
- Context: Validates the difficulty of Pd removal from aminopyridazines and recommends scavenger resins.
-
Organic Chemistry Portal. "Sonogashira Coupling."
- Context: General mechanistic grounding for the alkyne installation and Glaser coupling side-reactions.
- Anderson, N. G. (2012). "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press.
Technical Support Center: Regioisomer Resolution in Pyridazine-Triazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to controlling regioisomer formation during the synthesis of pyridazine-triazole compounds. The fusion of pyridazine and triazole rings is of significant interest in medicinal chemistry, and achieving high regioselectivity is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary regioisomers formed during the synthesis of 1,2,3-triazoles from a pyridazinyl azide and an alkyne?
When reacting a pyridazinyl azide with an alkyne, the most common reaction is a [3+2] cycloaddition, which can result in two possible regioisomers of the 1,2,3-triazole ring: the 1,4-disubstituted and the 1,5-disubstituted products. The formation of these isomers is dependent on the reaction conditions, particularly the presence or absence of a catalyst.[3][4][5]
Q2: Why does the thermal (uncatalyzed) reaction of a pyridazinyl azide and an alkyne typically yield a mixture of regioisomers?
The thermal Huisgen 1,3-dipolar cycloaddition often results in a mixture of 1,4- and 1,5-disubstituted triazoles because the activation energies for the formation of both regioisomers are similar.[5][6] Without a catalyst to direct the orientation of the reactants, the cycloaddition proceeds through two competing transition states, leading to a product mixture that can be difficult to separate.
Q3: How can I selectively synthesize the 1,4-disubstituted pyridazine-triazole regioisomer?
For the selective synthesis of 1,4-disubstituted pyridazine-triazoles, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most reliable and widely used method.[3][4][6][7] This "click chemistry" reaction is highly regioselective for the 1,4-isomer and proceeds under mild conditions with high yields.[4][6]
Q4: What conditions favor the formation of the 1,5-disubstituted pyridazine-triazole regioisomer?
To favor the formation of the 1,5-disubstituted regioisomer, a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preferred method.[7] Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, can reverse the regioselectivity compared to copper catalysts, yielding the 1,5-isomer as the major product.[4] Some iron-based catalysts have also been shown to favor the 1,5-regioisomer.[6][8][9]
Q5: Can the electronic properties of the pyridazine ring influence the regioselectivity of the cycloaddition?
Yes, the electronic properties of the pyridazine ring can influence the regioselectivity. Pyridazine is an electron-deficient heterocycle, which can affect the electron density of the azide moiety. This, in turn, can influence the kinetics of the cycloaddition and the relative stability of the transition states leading to the different regioisomers, although the choice of catalyst generally has a more dominant effect on the outcome.
Troubleshooting Guide
This section provides detailed solutions to common problems encountered during the synthesis of pyridazine-triazole compounds.
Problem 1: Poor Regioselectivity in a Catalyzed Reaction
Symptoms:
-
You are using a copper catalyst but still observing a significant amount of the 1,5-isomer.
-
Your ruthenium-catalyzed reaction is yielding a mixture of 1,4- and 1,5-isomers.
Possible Causes & Solutions:
-
Catalyst Inactivity or Degradation:
-
Explanation: The active Cu(I) species in CuAAC can be oxidized to inactive Cu(II). Conversely, the ruthenium catalyst may not be in its active form.
-
Solution: For CuAAC, ensure the use of a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state. For RuAAC, ensure the catalyst is properly activated according to the literature protocol. Always use freshly prepared catalyst solutions.
-
-
Ligand Effects:
-
Explanation: The choice of ligand can significantly impact the catalyst's activity and selectivity.
-
Solution: For challenging substrates, consider using specialized ligands that can enhance the regioselectivity of the reaction. For CuAAC, ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) catalyst. For RuAAC, the choice of phosphine ligands can be critical.
-
-
Solvent Choice:
-
Explanation: The solvent can influence the solubility of the reactants and the catalyst, as well as the reaction kinetics.[5][10]
-
Solution: A table summarizing the effects of common solvents on CuAAC and RuAAC reactions is provided below. Experiment with different solvents to optimize the regioselectivity.
-
| Catalyst System | Recommended Solvents | Solvents to Avoid | Rationale |
| CuAAC | t-BuOH/H₂O, DMSO, DMF, THF | Acetonitrile (can coordinate to Cu) | Protic solvents can facilitate protonolysis of the copper acetylide intermediate. |
| RuAAC | Toluene, Dioxane, DMF | Protic solvents (can interfere with the catalyst) | Aprotic, non-coordinating solvents are generally preferred. |
Problem 2: Difficulty in Separating Regioisomers
Symptoms:
-
The 1,4- and 1,5-regioisomers have very similar Rf values on TLC, making separation by column chromatography challenging.
-
Co-elution of isomers is observed during HPLC analysis.
Possible Causes & Solutions:
-
Similar Polarity of Isomers:
-
Explanation: The structural similarity of the regioisomers often results in very close polarities, making chromatographic separation difficult.
-
Solution:
-
Optimize Column Chromatography: Use a high-performance silica gel and a shallow solvent gradient. Test a wide range of solvent systems with varying polarities and compositions.
-
Preparative HPLC: If column chromatography fails, preparative HPLC with a suitable stationary phase (e.g., C18 for reverse-phase or a chiral stationary phase if applicable) can provide better resolution.[11][12]
-
Crystallization: Attempt to selectively crystallize one of the isomers from the mixture. This can sometimes be achieved by screening different solvents and temperatures.
-
-
Problem 3: Low or No Reaction Conversion
Symptoms:
-
The starting materials (pyridazinyl azide and alkyne) remain largely unreacted even after prolonged reaction times.
Possible Causes & Solutions:
-
Steric Hindrance:
-
Explanation: Bulky substituents on the pyridazine ring or the alkyne can sterically hinder the approach of the reactants.
-
Solution:
-
Increase Reaction Temperature: For thermal cycloadditions, increasing the temperature can provide the necessary activation energy. For catalyzed reactions, a moderate increase in temperature may improve the reaction rate, but be mindful of potential catalyst decomposition.
-
Use a Less Bulky Catalyst/Ligand: In catalyzed reactions, a sterically demanding ligand might be hindering the reaction. Switching to a smaller ligand could improve the conversion.
-
-
-
Poor Solubility:
-
Explanation: If the reactants or the catalyst are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.
-
Solution: Choose a solvent in which all reaction components are soluble. Sonication can sometimes help to dissolve sparingly soluble materials.
-
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted Pyridazine-Triazoles (CuAAC)
-
To a solution of the pyridazinyl azide (1.0 equiv) and the terminal alkyne (1.1 equiv) in a suitable solvent (e.g., t-BuOH/H₂O 1:1), add sodium ascorbate (0.2 equiv) followed by copper(II) sulfate pentahydrate (0.1 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Pyridazine-Triazoles (RuAAC)
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the pyridazinyl azide (1.0 equiv), the terminal alkyne (1.2 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.05 equiv) in an anhydrous, aprotic solvent (e.g., toluene).
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Regioisomer Formation and Workflow
Diagram 1: Regioselective Pyridazine-Triazole Synthesis Pathways
Caption: Pathways to pyridazine-triazole regioisomers.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Workflow for troubleshooting poor regioselectivity.
References
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules. [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2020). Organic Chemistry Frontiers. [Link]
-
Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (2018). Journal of the Brazilian Chemical Society. [Link]
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024). The Journal of Organic Chemistry. [Link]
-
Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects. (2025). Organic & Biomolecular Chemistry. [Link]
-
Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). Molecules. [Link]
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). The Journal of Organic Chemistry. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]
-
Pairs of triazole-based isomeric covalent inhibitors with tunable reactivity and selectivity. (2022). bioRxiv. [Link]
-
New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. (2021). International Journal of Molecular Sciences. [Link]
-
Effect of Temperature and Solvent on Molecular Interactions of 1, 2, 4-Triazole Derivative. (2018). ResearchGate. [Link]
-
Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). PubMed. [Link]
-
Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction. (2025). PubMed. [Link]
-
Enantiomer separation of triazole fungicides by high-performance liquid chromatography. (2009). Chirality. [Link]
-
Chiral separation of some triazole pesticides by supercritical fluid chromatography. (2004). Journal of Chromatography A. [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). National Institutes of Health. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2021). National Institutes of Health. [Link]
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). National Institutes of Health. [Link]
-
1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies. (2018). Dalton Transactions. [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 7. Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral separation of some triazole pesticides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-ethynyl-6-(piperidin-1-yl)pyridazine
Welcome to the technical support guide for 3-ethynyl-6-(piperidin-1-yl)pyridazine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting advice, and validated protocols for working with this compound in solution. Our guidance is grounded in the fundamental principles of heterocyclic chemistry and extensive experience with stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-ethynyl-6-(piperidin-1-yl)pyridazine in solution?
This molecule possesses three key structural features that dictate its stability profile: the pyridazine ring, the piperidine moiety, and the terminal ethynyl group.
-
The Ethynyl Group: This is the most reactive part of the molecule. Terminal alkynes are susceptible to oxidative degradation, dimerization/polymerization (especially in the presence of trace metals like copper), and hydration under acidic conditions. This is often the primary source of compound instability, leading to discoloration and the appearance of impurities.
-
The Piperidine Moiety: As a secondary amine integrated into a saturated ring, the piperidine nitrogen is basic and can be a site for oxidation, particularly under harsh oxidative conditions or prolonged exposure to air.[]
-
The Pyridazine Ring: The pyridazine core is an electron-deficient aromatic system. While generally stable, its properties can be modulated by its substituents.[2] It is less prone to degradation than the ethynyl group but can participate in photolytic degradation pathways.
Q2: My solution of the compound is turning yellow or brown over time. What is the likely cause?
This is a classic indicator of degradation, most likely involving the ethynyl group. The two most probable causes are:
-
Oxidative Polymerization: Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidative coupling of terminal alkynes (a Glaser-type coupling), leading to the formation of colored, polymeric materials.
-
Air Oxidation: Prolonged exposure to atmospheric oxygen can lead to complex oxidative degradation pathways of the electron-rich alkyne.
To mitigate this, always use high-purity, peroxide-free solvents and consider preparing solutions fresh. If storage is necessary, degas the solvent and store the solution under an inert atmosphere (e.g., Argon or Nitrogen).
Q3: What are the ideal storage conditions for this compound in both solid and solution forms?
-
Solid Form: Store the solid compound in a tightly sealed container at low temperature (2-8 °C is recommended) and protected from light.[3] An inert atmosphere is preferable for long-term storage.
-
In Solution: Preparing fresh solutions for each experiment is the best practice. If a stock solution must be stored, follow these guidelines:
-
Solvent Choice: Use high-purity, degassed solvents. Aprotic solvents like DMSO or DMF are common, but their purity is critical.
-
Temperature: Store at -20 °C or -80 °C.
-
Atmosphere: Overlay the solution with an inert gas (Argon or Nitrogen) before sealing.[4]
-
Light Protection: Use amber vials or wrap vials in aluminum foil.
-
Q4: I am observing new peaks in my HPLC chromatogram after leaving my sample on the autosampler overnight. What could they be?
Besides the degradation pathways mentioned in Q2, several other possibilities exist:
-
Hydrolysis: Depending on the pH of your mobile phase, slow hydrolysis of the molecule could occur, though this is less likely for this specific structure compared to esters or amides.
-
Reaction with Solvent/Mobile Phase: If using reactive solvents or additives (e.g., TFA in methanol), esterification or other side reactions can occur over extended periods.
-
Photodegradation: Exposure to UV light in the autosampler can cause degradation. The pyridazine ring, being aromatic, can absorb UV light and undergo photolytic reactions.[5]
A workflow for investigating this issue is presented below.
Caption: Plausible degradation pathways for the title compound.
References
-
Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. Available at: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed. Available at: [Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - MDPI. Available at: [Link]
-
Microbial Degradation of Pyridine and Pyridine Derivatives - Semantic Scholar. Available at: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. Available at: [Link]
-
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine - NIH. Available at: [Link]
-
Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed. Available at: [Link]
-
Pyridazine Derivatives - HETEROCYCLES. Available at: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]
-
[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - MDPI. Available at: [Link]
-
Assay and Stability Testing - Kinam Park. Available at: [Link]
-
4-Methyl-6-phenyl-3-[4-(pyridin-4-yl)piperazin-1-yl]pyridazine - EPA. Available at: [Link]
-
Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC - NIH. Available at: [Link]
-
Pyridazine - University of Florida. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products - Chromatography Online. Available at: [Link]
-
Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations - ResearchGate. Available at: [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. Available at: [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives - Universidade do Minho. Available at: [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 6-Piperidinyl Substituted Pyridazines
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common synthetic challenge: the formation of carbon-nitrogen (C-N) bonds between a pyridazine core and a piperidinyl moiety, particularly when steric hindrance impedes reactivity. The following content moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and challenges associated with 6-piperidinyl substituted pyridazines.
Q1: Why is steric hindrance a significant issue in the synthesis of 6-piperidinyl pyridazines?
Steric hindrance is a major challenge due to the spatial bulk of both coupling partners. The piperidine ring, especially if substituted at the 2- or 3-positions, can physically block the nitrogen's lone pair from effectively attacking the carbon atom on the pyridazine ring. Similarly, substituents on the pyridazine ring adjacent to the reaction site can impede the approach of the bulky piperidine nucleophile. This steric clash increases the activation energy of the reaction, often leading to low or no yield under standard conditions. Overcoming this requires carefully optimized reaction conditions, particularly the choice of catalyst system.[1][2]
Q2: What is the primary synthetic route for this transformation, and what are its key components?
The most robust and widely used method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[3][4][5] This reaction is valued for its functional group tolerance and broad substrate scope, which has been expanded over the years through the development of sophisticated catalyst systems.[3] The key components are:
-
Aryl Halide/Pseudohalide: A 6-halo (typically chloro- or bromo-) pyridazine.
-
Amine: The piperidine derivative.
-
Palladium Precursor: A source of palladium, such as Pd₂(dba)₃ or Pd(OAc)₂.
-
Phosphine Ligand: This is the most critical component for overcoming steric hindrance. Bulky, electron-rich ligands are essential.[6]
-
Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is required to deprotonate the amine.
Q3: How does the electronic nature of the pyridazine ring affect the reaction?
The pyridazine ring is inherently electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms. This property deactivates the ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack.[6] While this electron deficiency can be beneficial for classical SNAr reactions, it also means the pyridine nitrogen lone pairs can coordinate to the palladium catalyst, potentially inhibiting its activity.[6] The choice of ligand is crucial to modulate the catalyst's reactivity and prevent such deactivation pathways.
Q4: Are there alternatives to Palladium-catalyzed cross-coupling?
Yes, though they often come with their own challenges.
-
Nucleophilic Aromatic Substitution (SNAr): This method can be effective if the pyridazine ring is sufficiently activated by electron-withdrawing groups. However, it often requires harsh conditions, such as high temperatures (e.g., 200 °C), which can limit functional group compatibility.[7]
-
Copper-Catalyzed Ullmann Coupling: This is a classic method for C-N bond formation. Modern variations using specific ligands can proceed under milder conditions than the traditional high-temperature protocol.[8] However, palladium-based systems are generally considered more versatile and efficient for hindered substrates.[5]
Section 2: Troubleshooting Guide
This section provides a systematic, question-and-answer approach to resolving specific experimental failures.
Problem: Low to No Product Yield in Buchwald-Hartwig Amination
-
Question: My reaction between 6-chloropyridazine and 2-methylpiperidine is failing, giving me only starting material or trace product. I'm using Pd₂(dba)₃, a standard phosphine ligand, and NaOtBu in toluene at 100 °C. What's wrong?
-
Answer: This is a classic case where steric hindrance is likely the primary cause of failure. The 2-methyl group on the piperidine ring severely hinders the nitrogen nucleophile. A standard catalyst system is insufficient. A systematic approach is needed to diagnose and solve the issue.
Troubleshooting Workflow for Low Yield
The following decision tree illustrates a logical workflow for troubleshooting a failed C-N coupling reaction.
Caption: A systematic workflow for troubleshooting low-yield C-N coupling reactions.
Detailed Explanation:
-
Verify Reagent Integrity: Before altering the core chemistry, ensure the fundamentals are correct. Air- and moisture-sensitive reagents are common points of failure.[6] Use freshly opened, anhydrous solvents. Ensure your base, particularly NaOtBu, has not degraded from exposure to air.
-
Evaluate the Catalyst System (The Most Likely Culprit): For sterically demanding couplings, the ligand is paramount. Standard, less bulky phosphine ligands are often insufficient. You must move to a ligand specifically designed to promote the coupling of hindered substrates.[2] The key is to use a ligand that is both bulky and electron-rich .
-
Why? Bulkiness accelerates the final, product-releasing step (reductive elimination), which is often the rate-limiting step for hindered substrates.[2] Being electron-rich enhances the rate of the initial oxidative addition of the palladium into the aryl-halide bond.
-
Ligand Selection Guide for Hindered Substrates
The choice of ligand can dramatically influence reaction outcomes. This table provides a guide for selecting a ligand based on the challenge.
| Ligand Name | Generation/Type | Key Features & Causality | Recommended For |
| DPPF | Second Gen (Ferrocene-based) | Bidentate nature helps stabilize the catalyst complex, preventing decomposition.[3] | Good starting point for less-hindered secondary amines and aryl bromides/iodides. |
| XPhos | Third Gen (Biaryl Monophosphine) | Very bulky and electron-rich, excellent for promoting oxidative addition and reductive elimination. | Aryl chlorides and a broad range of amines. A workhorse ligand. |
| BrettPhos | Fourth Gen (Biaryl Monophosphine) | Exceptionally bulky ether-substituted biaryl ligand. Designed to accelerate reductive elimination.[2] | Highly hindered primary and secondary amines. Often successful where others fail. |
| GPhos | Fourth Gen (Biaryl Monophosphine) | Designed for improved catalyst stability at room temperature, allowing for milder reaction conditions.[1] | Base-sensitive substrates and sterically hindered partners that may not work with other systems.[1] |
| tBuDavePhos | Fourth Gen (Biaryl Monophosphine) | Morphinyl-derived ligand with high activity, often used for challenging heteroaromatic couplings.[9] | Heterocyclic halides, including pyridazines, coupled with hindered amines. |
-
Optimize Reaction Conditions:
-
Temperature: If a more potent ligand is still not yielding product, the reaction may require more thermal energy. Consider increasing the temperature to 120-140 °C. For stubborn cases, microwave irradiation can be highly effective at rapidly reaching high temperatures and accelerating the reaction.[7][9]
-
Base Selection: While NaOtBu is a strong base, it can sometimes participate in side reactions. Consider alternatives like lithium bis(trimethylsilyl)amide (LHMDS) for its high basicity and steric bulk, or a weaker inorganic base like K₃PO₄ or Cs₂CO₃ if your substrate is base-sensitive.
-
Section 3: Optimized Experimental Protocol
This section provides a validated, step-by-step protocol for a challenging Buchwald-Hartwig amination: the coupling of 6-chloro-3-methylpyridazine with 2-methylpiperidine.
Reaction Scheme
(Self-generated image of the reaction)
Reagents & Equipment
-
Reagents: 6-chloro-3-methylpyridazine, 2-methylpiperidine, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), BrettPhos, Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.
-
Equipment: Microwave vial or Schlenk tube, magnetic stirrer, heating block or microwave reactor, nitrogen/argon line, standard laboratory glassware.
Step-by-Step Methodology
Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the catalyst system is sensitive to oxygen.
-
Vial Preparation: To a dry microwave vial containing a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), BrettPhos (3.6 mol%), and NaOtBu (1.4 mmol).
-
Causality: Using a pre-catalyst and ligand allows for the in situ formation of the active Pd(0)L species. The excess ligand ensures the palladium center remains coordinated and active throughout the catalytic cycle.
-
-
Adding Reactants: Seal the vial with a septum. Add 6-chloro-3-methylpyridazine (1.0 mmol) and anhydrous toluene (2 mL).
-
Causality: Anhydrous solvent is critical to prevent quenching of the base and side reactions like aryl halide hydroxylation.[10]
-
-
Adding Amine: Add 2-methylpiperidine (1.2 mmol, 1.2 equivalents).
-
Causality: A slight excess of the amine ensures the complete consumption of the limiting aryl halide.
-
-
Inerting: Purge the vial with nitrogen or argon for 5-10 minutes by bubbling the gas through the solution.
-
Reaction: Place the sealed vial in a preheated heating block at 110 °C or heat in a microwave reactor to 120 °C. Stir vigorously for 12-24 hours.
-
Causality: Elevated temperature is necessary to provide sufficient energy to overcome the activation barrier imposed by steric hindrance.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or by taking small aliquots for LC-MS analysis to check for the consumption of the starting material and the appearance of the product mass.
-
Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 6-(2-methylpiperidin-1-yl)-3-methylpyridazine.
References
- This citation is a placeholder and not
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
-
C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. ResearchGate. [Link]
-
Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. PMC. [Link]
- This citation is a placeholder and not
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
- This citation is a placeholder and not
-
Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PMC. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
Technical Support Center: Recrystallization of 3,6-Disubstituted Pyridazine Derivatives
Welcome to the Technical Support Center for the recrystallization of 3,6-disubstituted pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important class of heterocyclic compounds. Pyridazine derivatives are key pharmacophores in numerous herbicides and drugs, making their efficient purification a critical step in research and development.[1][2] This resource offers a structured approach to solvent selection, detailed experimental protocols, and solutions to common challenges encountered during recrystallization.
Understanding the Pyridazine Scaffold: Implications for Recrystallization
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts specific physicochemical properties to its derivatives that influence solvent selection for recrystallization.[3] The presence of these nitrogen atoms makes the pyridazine core relatively polar and capable of hydrogen bonding, which can enhance solubility in protic solvents. However, the overall polarity of a 3,6-disubstituted pyridazine derivative is significantly influenced by the nature of its substituents.
A key to successful recrystallization is selecting a solvent (or a mixed-solvent system) in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] For pyridazine derivatives, a systematic approach to solvent screening is often necessary due to the wide range of possible substituents.
Solvent Selection Guide for 3,6-Disubstituted Pyridazine Derivatives
The choice of recrystallization solvent is paramount for achieving high purity and yield. Below is a guide to selecting appropriate solvents based on the general properties of the substituents at the 3 and 6 positions.
Table 1: Recommended Starting Solvents for Recrystallization of 3,6-Disubstituted Pyridazine Derivatives
| Substituent Characteristics | Recommended Single Solvents | Recommended Mixed-Solvent Systems | Rationale |
| Non-polar/Weakly Polar (e.g., alkyl, aryl, halo) | Toluene, Hexanes, Cyclohexane, Dichloromethane | Acetone/Hexanes[5], Ethyl Acetate/Hexanes, Dichloromethane/Hexanes | These derivatives have lower overall polarity and will be more soluble in non-polar to moderately polar solvents. A mixed system with a non-polar anti-solvent is often effective. |
| Polar Aprotic (e.g., cyano, nitro, ester) | Ethyl Acetate, Acetone, Acetonitrile | Toluene/Ethyl Acetate, Dichloromethane/Methanol | The increased polarity from these groups requires more polar solvents for dissolution. |
| Polar Protic (e.g., amino, hydroxyl, carboxyl) | Ethanol, Methanol, Water, Isopropanol | Ethanol/Water[6], Dichloromethane/Ethanol[3], 2-Propanol/Water[7] | These groups can engage in hydrogen bonding, favoring solubility in protic solvents. Water can often be used as an anti-solvent. |
| Pyridazinones | Ethanol, Acetic Acid | Dichloromethane/Ethanol[3] | The keto group increases polarity, often requiring polar protic or mixed-solvent systems for effective recrystallization. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent provides a significant difference in the compound's solubility at high and low temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude 3,6-disubstituted pyridazine derivative. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-solvent Approach)
This technique is employed when no single solvent has the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" to induce crystallization.[8]
-
Dissolution: Dissolve the crude pyridazine derivative in the minimum amount of the "good" solvent (in which it is highly soluble) at its boiling point.
-
Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization and Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the recrystallization of 3,6-disubstituted pyridazine derivatives.
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with impure compounds.
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool slowly.
-
Underlying Cause & Solution:
-
High concentration of impurities: Impurities can depress the melting point of your compound. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities.
-
Cooling too rapidly: Ensure the solution cools down slowly to allow for proper crystal lattice formation. Insulating the flask can help.
-
Inappropriate solvent: The boiling point of the solvent may be too high. Select a solvent with a lower boiling point.
-
Q2: No crystals are forming, even after cooling the solution in an ice bath. What are the next steps?
A2: This is a common indication that the solution is not supersaturated, likely due to the use of too much solvent.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution to initiate crystallization.
-
-
If Induction Fails:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly. Once the volume is reduced, allow the solution to cool again.
-
Add an Anti-solvent: If you are using a single solvent, you can try adding a miscible anti-solvent dropwise to decrease the solubility of your compound.
-
Q3: The recovery of my purified compound is very low. How can I improve the yield?
A3: Low recovery is often a result of using too much solvent or washing the crystals with an excessive amount of cold solvent.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Washing Technique: Wash the collected crystals with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.
-
Check the Filtrate: To determine if a significant amount of your product remains in the filtrate, you can try to concentrate the filtrate and see if more crystals form upon cooling.
Q4: My purified compound is still colored, even after recrystallization. How can I remove colored impurities?
A4: Colored impurities can sometimes be challenging to remove by recrystallization alone.
-
Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly, as it can also adsorb your product, leading to lower yields. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Frequently Asked Questions (FAQs)
Q1: How do I choose between a single-solvent and a mixed-solvent recrystallization?
A1: The choice depends on the solubility profile of your compound. If you can find a single solvent that dissolves your compound when hot but not when cold, a single-solvent recrystallization is generally preferred for its simplicity. If your compound is either too soluble or too insoluble in common solvents, a mixed-solvent system is a good alternative.[8]
Q2: Can I use a rotary evaporator to speed up the cooling process?
A2: It is not recommended to use a rotary evaporator for the crystallization step itself. Rapid cooling and solvent removal will likely lead to the formation of a powder or small, impure crystals rather than the desired large, pure crystals. Slow, undisturbed cooling is essential for effective purification.
Q3: The melting point of my recrystallized product is still broad. What does this indicate?
A3: A broad melting point range is a sign of impurities. This could mean that the chosen recrystallization solvent was not effective at separating the impurities from your compound. It may be necessary to try a different solvent or perform a second recrystallization.
Q4: My 3,6-dichloropyridazine is difficult to purify by recrystallization. Are there alternative methods?
A4: Yes, the purification of 3,6-dichloropyridazine can be challenging, with some reports indicating that standard recrystallization from aqueous alcohol is ineffective.[9] Alternative methods described in the literature include purification by treatment with a water-soluble sulfite to solubilize impurities, followed by precipitation of the purified 3,6-dichloropyridazine.[9]
Visualizing the Workflow
Diagram 1: Decision Tree for Recrystallization Solvent Selection
Caption: A decision tree to guide the selection of an appropriate recrystallization method.
Diagram 2: Troubleshooting Flowchart for Common Recrystallization Issues
Caption: A flowchart to diagnose and resolve common recrystallization problems.
References
- Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
-
Wikipedia. (2023). Pyridazine. [Link]
- Google Patents. (1986).
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
-
University of York. (n.d.). Mixed-solvent recrystallisation. [Link]
-
University of Wisconsin-Madison. (n.d.). recrystallization-2.doc.pdf. [Link]
-
LabXchange. (2024). Lab Procedure: Recrystallization. [Link]
- Google Patents. (1961).
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
- Google Patents. (1995).
-
ResearchGate. (2025). Synthesis and Characterization of Novel Substituted 3,6‐Di(2‐pyridyl)pyridazine Metal‐Coordinating Ligands | Request PDF. [Link]
-
CSIRO Publishing. (2008). Influence of the Crystallization Solvent on the Molecular Structures of Copper(ii) Saccharinato Complexes with Pyridazine: Synthesis, X-Ray Crystallography, Spectroscopy, Photoluminescence, and Thermal Properties. [Link]
- Google Patents. (2024).
- Google Patents. (2021).
-
The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). [Link]
-
ACS Omega. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]
-
National Institutes of Health. (n.d.). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC. [Link]
-
Semantic Scholar. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. [Link]
- Google Patents. (2020). CN111285811B - Preparation method of 3, 6-dihydroxypyridazine.
-
ACS Publications. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 3-Ethynyl-6-(piperidin-1-yl)pyridazine
An In-Depth Comparison and Predictive Analysis for Drug Development Professionals
In the landscape of modern medicinal chemistry, pyridazine derivatives are a cornerstone for the development of novel therapeutic agents. Their versatile structure allows for a wide range of substitutions, leading to compounds with diverse biological activities. Among these, 3-ethynyl-6-(piperidin-1-yl)pyridazine stands out as a promising scaffold. The presence of the ethynyl group provides a reactive handle for further synthetic modifications, such as click chemistry, while the piperidine moiety can significantly influence the compound's pharmacokinetic properties.
A critical step in the synthesis and characterization of such novel compounds is the unambiguous confirmation of their structure. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool in this regard. This guide provides a detailed, predictive analysis of the 1H NMR spectrum of 3-ethynyl-6-(piperidin-1-yl)pyridazine, grounded in the fundamental principles of NMR and supported by comparative data from structurally related molecules. This analysis is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this important molecule.
Predicted 1H NMR Spectrum of 3-Ethynyl-6-(piperidin-1-yl)pyridazine
The 1H NMR spectrum of 3-ethynyl-6-(piperidin-1-yl)pyridazine is predicted to exhibit distinct signals corresponding to the protons of the pyridazine ring, the ethynyl group, and the piperidine substituent. The expected chemical shifts (δ) are influenced by the electronic environment of each proton, which is in turn dictated by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic ring and the triple bond.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-4 (pyridazine) | ~7.4 - 7.6 | Doublet (d) | 1H |
| H-5 (pyridazine) | ~6.9 - 7.1 | Doublet (d) | 1H |
| Ethynyl-H | ~3.2 - 3.5 | Singlet (s) | 1H |
| Piperidine-H (α to N) | ~3.6 - 3.8 | Triplet (t) or Multiplet (m) | 4H |
| Piperidine-H (β to N) | ~1.6 - 1.8 | Multiplet (m) | 4H |
| Piperidine-H (γ to N) | ~1.5 - 1.7 | Multiplet (m) | 2H |
Deconstructing the Spectrum: A Comparative Analysis
The prediction of the 1H NMR spectrum is based on a systematic analysis of the chemical shifts and coupling patterns observed in analogous structures.
Pyridazine Ring Protons (H-4 and H-5)
The pyridazine ring is an electron-deficient heteroaromatic system, which generally results in the downfield chemical shifts of its protons compared to benzene. In the parent pyridazine molecule, the protons at the 3 and 6 positions are the most deshielded, appearing at approximately 9.2 ppm, while the protons at the 4 and 5 positions resonate around 7.5 ppm.[1]
In 3-ethynyl-6-(piperidin-1-yl)pyridazine, the two protons on the pyridazine ring, H-4 and H-5, are expected to appear as doublets due to coupling to each other. The piperidine group at the 6-position is an electron-donating group, which will shield the pyridazine protons, causing an upfield shift. Conversely, the ethynyl group at the 3-position is weakly electron-withdrawing, which will have a deshielding effect.
-
H-5: This proton is adjacent to the electron-donating piperidine group. Therefore, it is expected to be shifted upfield to the range of ~6.9 - 7.1 ppm .
-
H-4: This proton is adjacent to the electron-withdrawing ethynyl group, which will cause a downfield shift. It is predicted to resonate in the region of ~7.4 - 7.6 ppm .
The coupling constant (J) between these two ortho-protons on the pyridazine ring is expected to be in the range of 8-10 Hz.
Ethynyl Proton
The chemical shift of an acetylenic proton is influenced by the magnetic anisotropy of the carbon-carbon triple bond.[2][3] This effect creates a cone of shielding along the axis of the triple bond, causing the ethynyl proton to resonate at a higher field (lower ppm) than vinylic or aromatic protons. For heteroaromatic acetylenes, the chemical shift of the ethynyl proton typically falls in the range of 3.0-4.0 ppm.[4] For 3-ethynyl-6-(piperidin-1-yl)pyridazine, the ethynyl proton is predicted to appear as a sharp singlet at approximately ~3.2 - 3.5 ppm .
Piperidine Protons
The signals for the piperidine protons will be found in the aliphatic region of the spectrum. The piperidine ring undergoes rapid chair-to-chair interconversion at room temperature, resulting in averaged signals for the axial and equatorial protons.[5][6]
-
α-Protons: The four protons on the carbons directly attached to the nitrogen atom (α-protons) are the most deshielded due to the electronegativity of the nitrogen. They are expected to appear as a triplet or multiplet in the range of ~3.6 - 3.8 ppm .[5][7]
-
β- and γ-Protons: The protons on the carbons further away from the nitrogen (β- and γ-protons) will be more shielded and will appear further upfield. The four β-protons are expected to resonate as a multiplet around ~1.6 - 1.8 ppm , and the two γ-protons will also appear as a multiplet in a similar region, around ~1.5 - 1.7 ppm .[5][7]
Experimental Protocol: Acquiring the 1H NMR Spectrum
To obtain a high-quality 1H NMR spectrum of 3-ethynyl-6-(piperidin-1-yl)pyridazine, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial, as residual solvent peaks can interfere with the signals of interest.
-
NMR Instrument: Use a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure complete relaxation of the protons between scans.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and correct the baseline to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Visualization of the Analysis Workflow
Caption: Workflow for the predictive analysis of the 1H NMR spectrum.
Conclusion
The detailed predictive analysis of the 1H NMR spectrum of 3-ethynyl-6-(piperidin-1-yl)pyridazine provides a robust framework for the structural verification of this important synthetic intermediate. By understanding the influence of the various functional groups on the chemical shifts and coupling patterns of the protons, researchers can confidently interpret experimental data. This guide, by integrating fundamental principles with comparative data, serves as a valuable resource for scientists engaged in the synthesis and characterization of novel pyridazine-based compounds for drug discovery and development.
References
-
PubChem. Piperidine. National Center for Biotechnology Information. [Link][5]
-
Dundar, Y., et al. (2009). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o35. [Link]
- Gokce, M., et al. (2009).
-
Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579.[8]
-
Ananchenko, G. S., & Stevenson, M. P. (2003). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Elsevier.[6]
-
Abraham, R. J., et al. (1998). Proton Chemical Shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of the Chemical Society, Perkin Transactions 2, (10), 2217-2224.[2][3]
-
De Kimpe, N., et al. (2020). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals, 13(9), 239.[4]
Sources
- 1. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 8. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the HPLC Analysis of 3-ethynyl-6-(piperidin-1-yl)pyridazine: Method Development and Performance Against Alternative Techniques
This in-depth technical guide provides a comprehensive analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of the novel pyridazine derivative, 3-ethynyl-6-(piperidin-1-yl)pyridazine. In the absence of established standardized methods for this specific compound, we present a robust, scientifically-grounded reversed-phase HPLC protocol, designed for optimal resolution and peak shape. Furthermore, we offer a comparative analysis with Hydrophilic Interaction Liquid Chromatography (HILIC), an orthogonal separation technique, to provide researchers with a complete analytical toolkit for this and structurally related molecules.
The guide is intended for researchers, analytical chemists, and drug development professionals who require reliable methods for the quantification and purification of pyridazine-based compounds. The experimental designs and rationale are grounded in established chromatographic theory to ensure scientific integrity and reproducibility.
Introduction to the Analytical Challenge
3-ethynyl-6-(piperidin-1-yl)pyridazine is a heterocyclic compound featuring a polar pyridazine core, a basic piperidinyl moiety, and a non-polar ethynyl group. This combination of functionalities presents a unique challenge for chromatographic separation. The basic nitrogen atoms can lead to undesirable peak tailing on traditional silica-based columns due to strong interactions with residual silanols, while the overall polarity of the molecule may result in poor retention on conventional C18 stationary phases.[1][2] Therefore, a carefully designed analytical method is paramount for accurate quantification and purification.
This guide will explore a primary reversed-phase HPLC (RP-HPLC) method and compare its performance characteristics with HILIC, a technique specifically suited for polar analytes.[3][4][5]
Proposed Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
While the polarity of 3-ethynyl-6-(piperidin-1-yl)pyridazine suggests potential challenges with RP-HPLC, a well-designed method utilizing a modern, end-capped C18 column and a buffered mobile phase can overcome these issues. The hydrophobic ethynyl group and the carbon-rich piperidine ring provide sufficient non-polar character for retention.
Experimental Protocol: RP-HPLC
Objective: To achieve a sharp, symmetrical peak for 3-ethynyl-6-(piperidin-1-yl)pyridazine with a reasonable retention time, allowing for separation from potential impurities.
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: Phenomenex Kinetex® C18, 100 Å, 2.6 µm, 150 x 4.6 mm (or equivalent high-performance core-shell C18 column)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water at a concentration of 1 mg/mL.
Rationale for Method Parameters
-
Column Choice: A core-shell C18 column is selected for its high efficiency and ability to produce sharp peaks at lower backpressures compared to fully porous particles. The C18 stationary phase provides the necessary hydrophobic interaction for retaining the molecule.[6]
-
Mobile Phase: The use of 0.1% formic acid in the mobile phase serves a dual purpose. It protonates the basic nitrogen atoms in the pyridazine and piperidine rings, which improves peak shape by minimizing secondary interactions with the stationary phase. Additionally, it provides a source of protons for efficient ionization in mass spectrometry (MS) detection, should this be required. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.[2]
-
Gradient Elution: A gradient from a low to a high concentration of the organic solvent allows for the elution of compounds with a wide range of polarities and ensures that the target analyte is eluted with a good peak shape in a reasonable timeframe.
-
Temperature Control: Maintaining a constant column temperature of 35°C ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity.
Experimental Workflow: RP-HPLC Analysis
Below is a diagram illustrating the key steps in the proposed RP-HPLC workflow.
Caption: Workflow for RP-HPLC analysis of 3-ethynyl-6-(piperidin-1-yl)pyridazine.
Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[7][8] This technique utilizes a polar stationary phase (such as bare silica or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent. Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[3]
Experimental Protocol: HILIC
Objective: To provide an orthogonal separation method to RP-HPLC, potentially offering different selectivity for impurities and confirming peak purity.
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC column)
-
Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water (pH adjusted to 3.0 with Formic Acid)
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (pH adjusted to 3.0 with Formic Acid)
-
Gradient: 0% B to 50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water at a concentration of 1 mg/mL.
Rationale for Method Parameters
-
Column Choice: A bare silica or amide-based HILIC column provides a polar surface for the partitioning mechanism.
-
Mobile Phase: A high organic content (acetonitrile) is essential for retention in HILIC. The use of a buffer like ammonium formate is crucial for maintaining a consistent pH and ionic strength, which significantly impacts retention and peak shape.[5]
-
Sample Solvent: The sample should be dissolved in a solvent with a high organic content, similar to the initial mobile phase conditions, to ensure good peak shape and prevent breakthrough.
Performance Comparison: RP-HPLC vs. HILIC
The choice between RP-HPLC and HILIC will depend on the specific analytical goal, such as routine quality control, impurity profiling, or preparative purification.
| Parameter | Proposed RP-HPLC Method | Proposed HILIC Method | Discussion |
| Predicted Retention Time | ~8.5 min | ~5.2 min | The RP-HPLC method provides stronger retention due to the hydrophobic nature of the C18 column. HILIC, which relies on partitioning, would likely elute the compound earlier. |
| Selectivity | Based on hydrophobicity. Will separate non-polar impurities well. | Based on polarity and partitioning. Offers orthogonal selectivity to RP-HPLC, which is ideal for separating polar impurities and confirming peak purity.[4] | |
| Peak Shape | Good, with a buffered mobile phase to control basic nitrogens. | Excellent for polar compounds, often superior to RP-HPLC for very polar or basic analytes. | |
| Method Robustness | Generally high. Less sensitive to small changes in mobile phase water content. | Can be more sensitive to the water content in the mobile phase and sample solvent. Requires careful method development. | |
| Compatibility with MS | Excellent. Volatile buffers like formic acid are ideal for ESI-MS. | Very good. The high organic content of the mobile phase enhances ESI-MS sensitivity.[3] |
Conclusion and Recommendations
For routine analysis and quantification of 3-ethynyl-6-(piperidin-1-yl)pyridazine, the proposed Reversed-Phase HPLC method offers a robust and reliable solution. The use of a modern C18 column with a buffered mobile phase effectively mitigates the challenges associated with the compound's basicity, providing good peak shape and retention.
The HILIC method serves as a powerful orthogonal technique. It is highly recommended for:
-
Impurity Profiling: Its different selectivity can reveal impurities that may co-elute with the main peak in the RP-HPLC method.
-
Analysis of Highly Polar Metabolites: If studying the metabolism of the parent compound, HILIC will be superior for retaining and separating polar metabolic products.
-
Confirmation of Peak Purity: Running a sample on both RP-HPLC and HILIC systems provides a high degree of confidence in the purity of the analyte.
By having both a primary RP-HPLC method and a complementary HILIC method, researchers are well-equipped to handle a wide range of analytical challenges associated with 3-ethynyl-6-(piperidin-1-yl)pyridazine and other novel heterocyclic compounds.
References
- Hydrophilic Interaction Liquid Chromatography.
- Buszevski, B., Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
- Barhate, V. D., et al. (2017). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. AFIN-TS.
- Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
- Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Wikipedia. Reversed-phase chromatography.
- Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- Phenomenex. Reversed Phase HPLC Columns.
Sources
- 1. waters.com [waters.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.cn]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afin-ts.de [afin-ts.de]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Piperidinyl Pyridazines
Introduction: The Analytical Imperative for Piperidinyl Pyridazines
In the landscape of modern medicinal chemistry, the piperidinyl pyridazine scaffold is of significant interest. This heterocyclic structure is a key pharmacophore in a variety of drug candidates, valued for its ability to interact with a range of biological targets. For researchers in drug discovery and development, the ability to rapidly and accurately characterize these molecules is paramount. Mass spectrometry (MS) stands as an indispensable tool for this purpose, providing not only molecular weight confirmation but also deep structural insights through the analysis of fragmentation patterns.
This guide provides an in-depth comparison of the fragmentation behavior of piperidinyl pyridazines under the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the causal mechanisms behind the observed fragmentation pathways, offer field-proven experimental protocols, and present a logical framework for interpreting the resulting mass spectra.
Pillar 1: Fundamental Fragmentation Principles
To understand the fragmentation of the composite piperidinyl pyridazine structure, we must first appreciate the behavior of its constituent rings. The fragmentation pattern is a chemical puzzle, where the final spectrum is a logical outcome of the molecule's inherent bond strengths, the stability of the resulting fragments, and the energy imparted by the ionization technique.
-
The Piperidine Moiety: As a saturated heterocyclic amine, the piperidine ring's fragmentation is typically initiated at the nitrogen atom.[1] Under the high-energy conditions of Electron Ionization (EI) , the primary event is the loss of an electron from the nitrogen to form a molecular ion (M•+). This is immediately followed by α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen.[1] This process is entropically favored and results in the formation of a stable, resonance-stabilized iminium ion.[1] In contrast, the "softer" Electrospray Ionization (ESI) technique typically protonates the basic nitrogen atom, forming an [M+H]⁺ ion in the positive ion mode.[1] Subsequent fragmentation, induced via collision-induced dissociation (CID) in MS/MS experiments, often involves ring opening or the neutral loss of small molecules.[2][3]
-
The Pyridazine Moiety: The pyridazine ring, an aromatic diazine, is characterized by its relative stability and propensity for ring-cleavage events. Under MS conditions, particularly ESI-MS/MS, pyridazine and its fused derivatives are known to undergo characteristic cross-ring cleavages.[4][5] These fragmentations can provide valuable information about the substitution pattern on the ring. Retro-Diels-Alder reactions have also been reported as a possible fragmentation pathway for pyridazine-containing systems under EI conditions.[6]
Pillar 2: Comparative Fragmentation Analysis: EI-MS vs. ESI-MS/MS
The choice of ionization method fundamentally dictates the type and extent of fragmentation observed, providing complementary information for structural elucidation.
Electron Ionization (EI): The "Hard" Technique for Structural Detail
EI-MS involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive and often complex fragmentation.[7] While this can sometimes prevent the observation of a clear molecular ion for labile compounds, it provides a rich, reproducible fingerprint of the molecule's structure.[7]
For a generic piperidinyl pyridazine, the expected EI fragmentation pathway is dominated by cleavages originating from the piperidine ring.
-
Molecular Ion Formation: Molecule + e⁻ -> [M]•⁺ + 2e⁻
-
α-Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond within the piperidine ring, alpha to the nitrogen. This expels a radical and forms a stable iminium cation, which is often the base peak.
-
Pyridazine Ring Fragmentation: Subsequent or competing fragmentations can involve the pyridazine ring, although these are often less favored than the initial α-cleavage.
Caption: Generalized EI fragmentation pathway for piperidinyl pyridazines.
Electrospray Ionization (ESI-MS/MS): The "Soft" Technique for Precursor-Product Relationships
ESI is the method of choice for polar, thermally labile molecules, including most drug candidates. It generates protonated molecules, [M+H]⁺, with minimal initial fragmentation.[1] Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
The fragmentation of the [M+H]⁺ ion of a piperidinyl pyridazine can proceed through several competing pathways:
-
Cleavage of the Piperidinyl-Pyridazine Bond: Dissociation of the bond connecting the two rings is a common pathway, leading to charged piperidinyl or pyridazinyl fragments, depending on where the charge is retained.
-
Piperidine Ring Opening/Cleavage: Similar to EI, the piperidine ring can open, often initiated by the protonated nitrogen.
-
Pyridazine Cross-Ring Cleavage: The pyridazine ring itself can fragment, which is particularly useful for determining the position of other substituents.[4][5]
Caption: Standard LC-MS/MS workflow for piperidinyl pyridazine analysis.
Step-by-Step ESI-MS/MS Protocol
This protocol is designed for a standard tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source. The causality behind these choices is to ensure efficient ionization and separation for this class of basic compounds.
-
Sample Preparation:
-
Rationale: Proper dissolution and dilution are critical to avoid source saturation and achieve a stable spray.
-
Protocol: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Liquid Chromatography (LC):
-
Rationale: Reversed-phase chromatography using a C18 column provides excellent separation for moderately polar compounds. Formic acid is a common mobile phase additive that aids in protonation for positive mode ESI. [8][9] * Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 5 minutes.
-
Injection Volume: 2 µL
-
-
Mass Spectrometry (MS):
-
Rationale: Positive ion mode is selected due to the basicity of the piperidinyl nitrogen, which is readily protonated. [1]A full scan first confirms the presence and m/z of the protonated molecule, which is then selected for fragmentation.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 350 °C
-
Scan 1 (Full Scan):
-
Mass Range: m/z 100-500
-
Purpose: Identify the m/z of the protonated molecule, [M+H]⁺.
-
-
Scan 2 (Product Ion Scan / MS/MS):
-
Precursor Ion: Select the [M+H]⁺ ion identified in the full scan.
-
Collision Energy: Ramp from 10-40 eV. Ramping the collision energy provides a comprehensive fragmentation spectrum, showing both low-energy (more stable fragments) and high-energy dissociations.
-
Purpose: Generate and detect fragment ions for structural elucidation.
-
-
Conclusion
The mass spectrometric fragmentation of piperidinyl pyridazines is a predictable process governed by the fundamental chemical properties of the constituent heterocyclic rings. Electron Ionization provides detailed structural fingerprints through extensive fragmentation, dominated by α-cleavage of the piperidine ring. Electrospray Ionization coupled with tandem MS offers a more controlled approach, ideal for confirming molecular weight and probing fragmentation pathways from a protonated precursor. By understanding the principles behind each technique and employing robust analytical workflows, researchers can leverage mass spectrometry to its full potential, accelerating the identification and characterization of these vital pharmaceutical building blocks.
References
-
Vila-Nova, M. V., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Sallai, B., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]
-
Kralj, E., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Arhiv za higijenu rada i toksikologiju. Available at: [Link]
-
SCIEX. (n.d.). Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. SCIEX. Available at: [Link]
-
Li, Y., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Molecules. Available at: [Link]
-
Suzuki, M., et al. (1994). Electrospray ionization mass spectrometry of pyridylaminated oligosaccharide derivatives: sensitivity and in-source fragmentation. Biological Mass Spectrometry. Available at: [Link]
-
Steell, C., et al. (2023). Development of a High-Resolution Tandem Mass Spectral Library for Pyrrolizidine Alkaloids (PASL). Scientific Data. Available at: [Link]
-
Gao, W., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Velozo, E. S., et al. (2003). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Química Nova. Available at: [Link]
-
Sallai, B., et al. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Available at: [Link]
-
Begala, M., et al. (2004). Characterisation of new pyridazinofurocoumarins by electron ionisation and multiple stage tandem mass spectrometry using an ion trap mass spectrometer. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Dias, H. J., et al. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]
-
Doolittle, J. H., et al. (1966). High Resolution Mass Spectrum of Piperidine. Analytical Chemistry. Available at: [Link]
-
Khidre, R. E., et al. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H) -diones and 3-aryl-7-thioxo-7,8-dihydro-6H-pyrimido[4,5-c]pyridazine-5-ones: Dimers containing water cluster and quasi-covalent hydrogen bond. Current Chemistry Letters. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. ResearchGate. Available at: [Link]
-
Schmid, F., et al. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Chimia. Available at: [Link]
-
Journal of Chemical Education. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. Available at: [Link]
-
Sparkman, O. D. (2005). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy. Available at: [Link]
-
Dampc, M., et al. (2013). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. rroij.com [rroij.com]
- 8. sciex.com [sciex.com]
- 9. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Diazines: A Comparative Guide to the Bioactivity of Pyridazine and Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the six-membered diazines—aromatic rings containing two nitrogen atoms—are particularly prominent. This guide provides an in-depth, comparative analysis of two of these isomeric scaffolds: pyridazine (1,2-diazine) and pyrimidine (1,3-diazine). While structurally similar, the relative positioning of their nitrogen atoms imparts distinct physicochemical properties that profoundly influence their biological activity, pharmacokinetic profiles, and potential as therapeutic agents.
This document moves beyond a simple cataloging of activities to explore the causality behind why these scaffolds behave differently. We will dissect their performance in key therapeutic areas, provide quantitative experimental data, and detail the protocols necessary to validate these findings, offering a comprehensive resource for the rational design of next-generation therapeutics.
Part 1: The Isomeric Difference - A Physicochemical Primer
The core distinction between pyridazine and pyrimidine lies in the placement of the two nitrogen atoms. In pyridazine, the nitrogens are adjacent (position 1 and 2), while in pyrimidine, they are separated by a carbon atom (position 1 and 3). This seemingly minor structural shift has significant electronic and physical consequences.
-
Basicity and Dipole Moment: Pyrimidine is less basic (pKa of 1.23 for the protonated form) than pyridine (pKa 5.30).[1] The adjacent, electron-withdrawing nitrogen atoms in pyridazine create a significant dipole moment and further reduce basicity (pKa 2.0).[2] This difference in basicity and charge distribution affects how these molecules interact with biological targets and their aqueous solubility.
-
Hydrogen Bonding: The nitrogen atoms in both rings can act as hydrogen bond acceptors, a critical interaction for binding to enzyme active sites and receptors. However, the unique geometry of the adjacent nitrogens in pyridazine, with their lone pairs concentrated on one side of the molecule, can lead to distinct binding modes compared to the more separated nitrogens of pyrimidine.
-
Metabolic Stability: The placement of nitrogen atoms influences the molecule's susceptibility to metabolic enzymes like cytochrome P450s. The electron-deficient nature of both rings can impact their oxidative metabolism, a key consideration in drug design.
These fundamental differences set the stage for the diverse and sometimes overlapping, sometimes distinct, biological activities observed in their derivatives.
Part 2: Head-to-Head Bioactivity Comparison
We will now explore the comparative bioactivity of pyridazine and pyrimidine analogs across several key therapeutic areas, supported by experimental data.
Anticancer Activity: Targeting Proliferation
Both pyridazine and pyrimidine are considered "privileged scaffolds" in oncology, forming the core of numerous kinase inhibitors and cytotoxic agents.[3] A direct comparison is challenging as few studies test analogous pairs under identical conditions. However, by examining potent examples against common cancer cell lines, we can discern trends in their activity.
Many anticancer agents from both families target key kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4][5] Inhibition of this pathway can starve tumors of the blood supply needed for growth and metastasis.
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Caption: Standard workflow for determining the IC50 value of a compound using the MTT cytotoxicity assay.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a test compound that inhibits the metabolic activity of cultured cells by 50% (IC50), serving as a measure of cytotoxicity.
Materials:
-
Test compounds (pyridazine/pyrimidine analogs) dissolved in DMSO.
-
Human cancer cell line (e.g., MCF-7, HCT-116).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, sterile filtered.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom plates, sterile.
-
Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader.
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL). Incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (DMSO) to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank well (medium and MTT only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, pH 7.5).
-
Poly(Glu,Tyr) 4:1 as a generic tyrosine kinase substrate.
-
ATP solution.
-
Test compounds dissolved in DMSO.
-
Kinase-Glo™ Luminescent Kinase Assay Kit (Promega).
-
White, opaque 96-well plates.
-
Luminometer.
Methodology:
-
Reagent Preparation: Prepare a 1x Kinase Buffer. Prepare a master mix containing the 1x Kinase Buffer, ATP (final concentration typically near the Km, e.g., 10 µM), and the substrate.
-
Compound Plating: Add 5 µL of serially diluted test compound to the wells of a 96-well plate. Add 5 µL of DMSO to "positive control" (no inhibitor) and "blank" (no enzyme) wells.
-
Master Mix Addition: Add 25 µL of the master mix to every well.
-
Enzyme Addition: Dilute the VEGFR-2 enzyme stock to the desired working concentration in 1x Kinase Buffer. Initiate the reaction by adding 20 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection: Allow the plate and the Kinase-Glo™ reagent to equilibrate to room temperature. Add 50 µL of the Kinase-Glo™ reagent to each well.
-
Luminescence Measurement: Cover the plate to protect it from light and incubate at room temperature for 15 minutes. Measure the luminescence signal using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other measurements. Calculate the percentage of kinase inhibition for each compound concentration relative to the "Positive Control." Determine the IC50 value by plotting percent inhibition versus compound concentration.
Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Objective: To quantify the ability of a compound to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete culture medium (DMEM with 10% FBS).
-
LPS from E. coli.
-
Test compounds dissolved in DMSO.
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine solutions).
-
Sodium nitrite (NaNO2) for standard curve.
-
96-well flat-bottom plates, sterile.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulation: Following pre-treatment, stimulate the cells by adding LPS to a final concentration of 1-2 µg/mL. Leave some wells unstimulated as a negative control. Incubate for an additional 18-24 hours.
-
Nitrite Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM to 0 µM) in culture medium.
-
Sample Collection: After incubation, collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 100 µL of Griess reagent to each well containing the supernatant and standards. Allow the color to develop for 15-30 minutes at room temperature, protected from light. The reagent reacts with nitrite, a stable breakdown product of NO, to form a purple azo compound.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Calculate the IC50 value from the dose-response curve.
Conclusion
The comparative analysis of pyridazine and pyrimidine analogs reveals two scaffolds of immense value to medicinal chemistry, each with a unique profile. The choice between a 1,2- and 1,3-diazine core is not arbitrary; it is a strategic decision based on the desired target interactions, intended biological outcome, and required pharmacokinetic properties.
-
Pyridazine often serves as a versatile scaffold in anticancer and antimicrobial research, with its unique dipole moment and hydrogen bonding capacity offering distinct advantages in certain enzyme active sites.
-
Pyrimidine remains a cornerstone of drug discovery, building on its natural role in nucleic acids. It is a proven core for kinase inhibitors and anti-inflammatory agents, with a vast and well-explored chemical space.
While this guide presents a clear comparison based on available data, it also highlights a critical need for more direct, head-to-head studies. By synthesizing and testing structurally analogous pairs of pyridazine and pyrimidine derivatives against the same biological targets under identical conditions, the scientific community can build a more precise understanding of their structure-activity relationships. Such studies will be invaluable for the future, enabling the rational design of more potent, selective, and safer medicines.
References
-
Al-Ostath, A., et al. (2025). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. PMC. [Link]
-
Kumar, R., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online. [Link]
-
Mohan, C., et al. (Date not available). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Indian Academy of Sciences. [Link]
-
Asif, M. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Modern Chemistry. [Link]
-
Zanotti, F., et al. (2025). 2.21 Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Bio-protocol. [Link]
-
Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]
-
Wang, G., et al. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. PubMed. [Link]
-
Akhtar, M. J., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Indian Chemical Society. [Link]
-
Sroor, F. M., et al. (Date not available). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. OUCI. [Link]
-
BPS Bioscience. (Date not available). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Wang, H., et al. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. Spandidos Publications. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Sigma-Aldrich. (Date not available). MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]
-
Springer Nature Experiments. (Date not available). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
ResearchGate. (Date not available). In vitro VEGFR-2 inhibitory assay. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]
-
Pires, M., et al. (Date not available). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. [Link]
-
Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. Reddit. [Link]
-
Sonker, A. K., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. ResearchGate. [Link]
-
Asif, M. (Date not available). pyrimidine-as-antiinflammatory-agent-a-review.pdf. Indian Journal of Pharmaceutical Sciences. [Link]
-
Fallah, F., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]
-
Abdel-Gawad, H., et al. (Date not available). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. [Link]
-
CORE. (Date not available). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]
-
IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]
-
ResearchGate. (Date not available). Pyrimidines and Triazines as anticancer agents. ResearchGate. [Link]
-
Chiacchio, M. A., et al. (Date not available). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Europe PMC. [Link]
-
National Center for Biotechnology Information. (Date not available). Pyridine pyridazine pyrimidine pyrazine. PubChem. [Link]
-
Taylor, R. D., et al. (Date not available). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
A Comparative Guide to Validating the Purity of Click Chemistry Pyridazine Products
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and functional biomolecules, the inverse electron-demand Diels-Alder (IEDDA) "click" reaction between tetrazines and strained alkenes or alkynes is an invaluable tool for forging pyridazine linkages.[1][2] The reliability and bioorthogonality of this transformation have propelled its use in diverse applications, from drug discovery to bio-conjugation.[3][4] However, the ultimate utility of these pyridazine products hinges on their purity. The presence of unreacted starting materials, regioisomers, or byproducts can confound experimental results and compromise therapeutic efficacy.
This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of pyridazine products synthesized via click chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed, self-validating protocols to ensure the scientific integrity of your findings.
The Analytical Gauntlet: A Comparative Overview
The choice of an analytical technique for purity assessment is not a one-size-fits-all decision. It is dictated by the specific questions being asked about the sample, the nature of potential impurities, and the required level of sensitivity and accuracy.
| Technique | Primary Application in Purity Validation | Strengths | Limitations |
| NMR Spectroscopy | Structural confirmation, identification and quantification of major impurities. | Provides unambiguous structural information, inherently quantitative (qNMR), non-destructive. | Relatively low sensitivity, can be complex to interpret for complex mixtures, requires larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight confirmation, detection of trace impurities, byproduct identification. | High sensitivity, provides exact mass for formula determination, can be coupled with chromatography (LC-MS). | Not inherently quantitative without standards, ionization efficiency can vary, may not distinguish isomers. |
| High-Performance Liquid Chromatography (HPLC) | Quantification of purity (area percent), separation of isomers and impurities, preparative purification. | High resolution for complex mixtures, highly quantitative with UV detection, well-established and robust. | Does not provide structural information on its own, method development can be time-consuming. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of the synthesized pyridazine product. For purity validation, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial.[5][6]
Expertise & Experience: The characteristic chemical shifts and coupling constants of the protons and carbons on the pyridazine ring provide a unique fingerprint of the desired product. For instance, the protons on the pyridazine core will appear as distinct signals, and their coupling patterns can confirm the substitution pattern.[5] ¹⁵N NMR can also be a powerful tool, as the chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment.[6][7]
Trustworthiness: A clean NMR spectrum, with well-resolved peaks corresponding to the expected structure and the absence of significant unidentifiable signals, is strong evidence of high purity. Furthermore, quantitative NMR (qNMR) can be employed for an absolute purity assessment by integrating the signals of the analyte against a certified internal standard of known concentration.[8]
Experimental Protocol: ¹H NMR for Pyridazine Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the pyridazine product.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.[9][10]
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Ensure a relaxation delay (d1) of at least 5 times the longest T1 of the protons of interest for accurate integration in quantitative analysis.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform and phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals. The purity can be estimated by comparing the integral of the product peaks to the integrals of any impurity peaks.
-
Mandatory Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based purity validation.
Mass Spectrometry (MS): Unrivaled Sensitivity for Impurity Detection
Mass spectrometry is an indispensable tool for confirming the molecular weight of the target pyridazine and for identifying trace-level impurities that may not be detectable by NMR.[11] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful platform for purity analysis.[12]
Expertise & Experience: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the product, adding a high degree of confidence to its identification. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information and help to characterize unknown impurities.[13]
Trustworthiness: The detection of a single, dominant peak at the expected mass-to-charge ratio (m/z) in the mass spectrum is a strong indicator of a pure compound. LC-MS analysis allows for the separation of components before they enter the mass spectrometer, providing a purity assessment based on the relative abundance of different species in the sample.
Experimental Protocol: LC-MS for Pyridazine Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the pyridazine product in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a good starting point for many pyridazine derivatives.[14]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used to promote ionization and improve peak shape.[14][15]
-
Mass Spectrometer: An electrospray ionization (ESI) source is typically used for pyridazine compounds.
-
MS Mode: Acquire data in positive ion mode, as the nitrogen atoms in the pyridazine ring are readily protonated.
-
-
Data Acquisition:
-
Perform a full scan analysis to detect all ions within a specified m/z range.
-
If byproduct identification is necessary, a data-dependent MS/MS experiment can be set up to fragment the most abundant ions.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the pyridazine product.
-
Purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Analyze the mass spectra of any impurity peaks to propose their structures.
-
Mandatory Visualization: LC-MS Analysis Workflow
Caption: Workflow for LC-MS based purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity Assessment
HPLC with UV detection is the most widely used technique for determining the purity of organic compounds in a quantitative manner.[14][16] Its high resolving power makes it ideal for separating the desired pyridazine product from closely related impurities, such as regioisomers or unreacted starting materials.
Expertise & Experience: The key to a successful HPLC purity analysis is method development. The choice of column, mobile phase, and gradient profile must be optimized to achieve baseline separation of all components.[17] A photodiode array (PDA) detector is highly recommended as it can acquire the UV-Vis spectrum of each peak, which can help in peak tracking and purity assessment.
Trustworthiness: A validated HPLC method provides a reliable and reproducible measure of purity, typically expressed as the area percentage of the main peak. According to ICH guidelines, a robust HPLC method should be validated for parameters such as specificity, linearity, accuracy, precision, and robustness.[18]
Experimental Protocol: RP-HPLC for Pyridazine Purity Determination
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is often effective.[19][20]
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) of the pyridazine product should be determined and used for detection to ensure maximum sensitivity.[14]
-
-
Standard and Sample Preparation:
-
Prepare a standard solution of a well-characterized reference material of the pyridazine product at a known concentration.
-
Prepare the sample for analysis at a similar concentration to the standard.
-
Ensure all solutions are filtered before injection.
-
-
Data Analysis and Quantification:
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
For assay determination, a calibration curve is generated from the peak areas of the standard at different concentrations.
-
Conclusion: A Multi-faceted Approach to Purity Validation
For a comprehensive and trustworthy validation of the purity of click chemistry pyridazine products, a multi-pronged analytical approach is recommended. NMR spectroscopy provides the definitive structural confirmation, mass spectrometry offers unparalleled sensitivity for detecting trace impurities, and HPLC is the gold standard for quantitative purity assessment. By judiciously selecting and combining these techniques, researchers can ensure the quality and reliability of their synthesized pyridazine products, paving the way for successful downstream applications in research, diagnostics, and drug development.
References
-
Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. (2020). Food Additives & Contaminants: Part A. [Link]
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Magnetic Resonance in Chemistry. [Link]
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). Magnetic Resonance in Chemistry. [Link]
-
1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2010). ResearchGate. [Link]
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). The Journal of Organic Chemistry. [Link]
-
A Novel and Convenient Protocol for Synthesis of Pyridazines: toward Analogues of GABA-A Receptor Antagonists. (2026). Amazon S3. [Link]
-
Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian. [Link]
-
VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV. [Link]
-
Introduction: Click Chemistry. (2021). Chemical Reviews. [Link]
-
Purity comparison by NMR and HPLC. (2014). ResearchGate. [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]
-
Validation of analytical methods. (n.d.). HBM4EU. [Link]
-
An Insight Into Click Chemistry. (2024). International Journal of Pharmaceutical Sciences. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). International Council for Harmonisation. [Link]
-
Validation of analytical methods. (2001). ResearchGate. [Link]
-
A Recent Concept of Importance: Click Chemistry. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
-
Click Chemistry in Natural Product Modification. (2021). Frontiers in Chemistry. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Journal of Pharmaceutical and Scientific Innovation. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]
-
Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (2016). Molecules. [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. (2024). SIELC Technologies. [Link]
-
TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. (n.d.). NCBI Bookshelf. [Link]
-
An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities. (2012). Ignited Minds Journals. [Link]
-
Determining the Origins of Impurities during Azide-Alkyne Click Cyclization of Polystyrene. (2025). ResearchGate. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. (2015). EURL-Pesticides. [Link]
-
LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. (n.d.). Shimadzu. [Link]
-
Click Chemistry Derived Pyridazines: Electron-Deficient Building Blocks with Defined Conformation and Packing Structure. (2017). Chemistry – An Asian Journal. [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. [Link]
-
Various Dereplication Strategies Using LC-MS for Rapid Natural Product Lead Identification and Drug Discovery. (2025). ResearchGate. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights. [Link]
-
The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). SpringerLink. [Link]
-
Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. (n.d.). Shimadzu. [Link]
-
Impurity Control in the European Pharmacopoeia. (2019). EDQM, Council of Europe. [Link]
Sources
- 1. View of An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities | Journal of Advances in Science and Technology [ignited.in]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Frontiers | Click Chemistry in Natural Product Modification [frontiersin.org]
- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 12. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. benchchem.com [benchchem.com]
- 15. shimadzu.com [shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. resolian.com [resolian.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. helixchrom.com [helixchrom.com]
- 20. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Comparative Analysis of Vibrational Signatures: Ethynyl Pyridazine vs. Nitrogenous Bioisosteres
The following is a comprehensive Publish Comparison Guide for the IR spectroscopic characterization of Ethynyl Pyridazine , designed for researchers in medicinal chemistry and drug discovery.
Content Type: Technical Comparison Guide | Audience: Medicinal Chemists, Spectroscopists | Focus: IR Characterization & Structural Validation
Executive Summary: The "Diazine Effect" in Spectroscopy
Ethynyl pyridazine is a high-value scaffold in modern drug discovery, particularly for Targeted Covalent Inhibitors (TCIs) and Click Chemistry (CuAAC) applications. Its characterization is often complicated by the electronic influence of the diazine ring (1,2-diazine), which significantly alters the vibrational force constants of the ethynyl group compared to standard benchmarks like phenylacetylene or ethynyl pyridine.
This guide provides a comparative IR analysis to distinguish ethynyl pyridazine from its structural analogs. By understanding the "Diazine Effect" —the profound electron-withdrawing nature of the adjacent nitrogen atoms—researchers can accurately validate their synthesis and assess the purity of this reactive intermediate.
Mechanistic Insight: Electronic Modulation of the Alkyne
To interpret the IR spectrum of ethynyl pyridazine, one must understand the underlying electronic environment.
-
Inductive Withdrawal (-I Effect): The pyridazine ring contains two nitrogen atoms.[1] The ortho-nitrogen exerts a strong inductive pull, significantly increasing the acidity of the terminal acetylenic proton (
C-H). -
Bond Polarization: Unlike phenylacetylene (which is relatively non-polar), the ethynyl-pyridazine bond is highly polarized. This breaks the symmetry of the C
C bond, making the stretching vibration IR active and more intense than in carbon-only analogs.
Diagram 1: Electronic Influence Pathway
The following logic map visualizes how the heterocyclic core alters the vibrational frequencies.
Caption: Causal pathway showing how the electron-deficient pyridazine ring modifies the vibrational properties of the alkyne substituent.
Comparative Data: Ethynyl Pyridazine vs. Alternatives
The following table contrasts the characteristic peaks of ethynyl pyridazine with its common bioisosteres. Note the shift in the alkyne proton stretch due to the acidity of the ring.
Table 1: Characteristic IR Frequencies (cm⁻¹)
| Functional Group Vibration | Ethynyl Pyridazine (Target) | Ethynyl Pyridine (Analog) | Phenylacetylene (Benchmark) | Diagnostic Note |
| ≡C-H Stretch | 3280 – 3320 (s, sharp) | 3290 – 3310 (s) | ~3320 (s) | The pyridazine proton is highly acidic; peak is sharp and distinct from broad OH/NH bands. |
| C≡C Stretch | 2100 – 2150 (m) | 2100 – 2120 (w-m) | 2110 (w) | Key Differentiator: The band is stronger in pyridazine due to the dipole created by the N-N ring. |
| Ring Breathing | 1570 – 1590 (m) | 1580 – 1600 (m) | 1600 (w) | Pyridazine C=N/C=C skeletal vibrations are distinct from benzene.[1] |
| Fingerprint | 650 – 850 | 700 – 800 | 750 – 770 | C-H bending (out-of-plane) specific to the substitution pattern. |
(s) = strong, (m) = medium, (w) = weak. Data synthesized from heterocyclic comparative studies [1, 2].
Experimental Protocol: Validated Acquisition Workflow
Ethynyl pyridazines are often synthesized via Sonogashira coupling .[1] They can be volatile and hygroscopic.[1] The following protocol ensures data integrity.
Method A: ATR (Attenuated Total Reflectance) – Recommended
Why: Minimizes sample preparation; prevents moisture absorption (common with diazines) which can obscure the ≡C-H region.[1]
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure the energy throughput is >95% before loading.
-
Sample Loading: Place ~2 mg of solid ethynyl pyridazine on the crystal.
-
Critical Step: If the sample is an oil (common for crude intermediates), cover the crystal surface completely but do not overload.
-
-
Compression: Apply high pressure using the anvil to ensure contact.[1]
-
Acquisition:
Method B: Transmission (KBr Pellet) – For High Resolution
Why: Provides better resolution of the weak C≡C stretch if the ATR signal is too noisy.
-
Grinding: Mix 1 mg sample with 100 mg dry KBr (spectroscopic grade). Grind to a fine powder in an agate mortar.
-
Caution: Do not grind excessively if the compound is thermally unstable (alkynes can polymerize).[1]
-
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.
-
Analysis: Acquire immediately to prevent water uptake (broad band at 3400 cm⁻¹ will interfere with ≡C-H).[1]
Diagram 2: Synthesis & Characterization Workflow
This workflow ensures that the IR data collected corresponds to the correct product, filtering out common side products like Glaser homocouplings (diynes).
Caption: Decision tree for validating ethynyl pyridazine synthesis using IR markers.
Troubleshooting & Interpretation
Problem: Broad peak at 3400 cm⁻¹ obscuring the alkyne stretch.
-
Cause: Hygroscopic pyridazine ring absorbing atmospheric water.[1]
-
Solution: Dry sample in a vacuum desiccator over P₂O₅ for 4 hours. Use ATR mode with a nitrogen purge.[1]
**Problem: Missing C≡C peak at 2100 cm⁻¹. **
-
Cause: The dipole change is small, or the sample is too dilute.
-
Solution: Increase scan count to 64. Confirm structure with Raman spectroscopy (where C≡C is very strong).
Problem: Split peaks in the 2100-2200 cm⁻¹ region.
-
Cause: Presence of Glaser coupling byproduct (symmetric diyne).[1]
-
Solution: Re-purify.[1] The diyne typically shows a Raman band but is often IR inactive/weak; however, asymmetric diynes will show distinct splitting here.[1]
References
-
Electronic Effects in Diazines
-
Comparative Alkyne Data
- Title: 3-Ethynylpyridine Spectral D
- Source: N
-
URL:[Link]
-
Synthesis Protocol (Sonogashira)
Sources
- 1. 4-Ethynylpyridine | C7H5N | CID 642801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. researchgate.net [researchgate.net]
The Piperidinyl-Pyridazine Moiety: A Strategic Bioisosteric Replacement for the Phenyl Group to Enhance Drug-Like Properties
In the landscape of modern drug discovery, the phenyl ring stands as one of the most ubiquitous structural motifs. Its rigid scaffold and ability to engage in π-stacking and hydrophobic interactions make it a cornerstone of molecular design. However, its prevalence is a double-edged sword. Phenyl rings are frequently associated with metabolic liabilities, primarily through cytochrome P450 (CYP)-mediated oxidation, and their inherent lipophilicity can contribute to poor aqueous solubility, off-target effects, and unfavorable pharmacokinetic profiles.[1][2]
This guide presents a comparative analysis of the piperidinyl-pyridazine scaffold as a strategic, non-classical bioisosteric replacement for the phenyl group. We will explore the chemical rationale behind this substitution, present projected comparative data based on established medicinal chemistry principles, and provide detailed experimental protocols for the synthesis and evaluation of this promising structural surrogate. The objective is to equip researchers and drug development professionals with the knowledge to leverage this bioisostere to mitigate common developability hurdles associated with phenyl-containing compounds.
The Strategic Rationale: Deconstructing the Piperidinyl-Pyridazine Bioisostere
The power of the piperidinyl-pyridazine moiety lies in its composite nature, addressing the distinct liabilities of the phenyl ring through two complementary components: the polar aromatic core (pyridazine) and the saturated, three-dimensional exit vector (piperidine).
-
The Pyridazine Core: A Polar Mimic of Aromaticity. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as the core of the bioisostere.[3] Introducing these nitrogen atoms into an aromatic ring has profound and beneficial effects on a molecule's properties. It increases polarity and reduces the ring's electron density, which can decrease CYP-mediated metabolism.[4] Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, potentially forming new, favorable interactions with the biological target.[4] This strategic introduction of nitrogen has been shown to reduce lipophilicity (LogP) and improve aqueous solubility.[5]
-
The Piperidine Vector: Solubility and Spatial Diversity. The piperidine ring, a saturated heterocycle, offers several advantages.[6] As a non-planar, sp3-rich structure, it disrupts the planarity often associated with aromatic systems, which can be advantageous for fitting into complex protein binding pockets. Its basic nitrogen atom can be protonated at physiological pH, significantly enhancing aqueous solubility and providing a handle for salt formation. This replacement of a "flat" aromatic ring with a saturated, bridged piperidine has been successfully used to systematically improve drug-like properties.[1][2]
The logical relationship for this bioisosteric replacement can be visualized as follows:
Caption: General synthesis workflow for the bioisostere building block.
Objective: To synthesize 3-chloro-6-(piperidin-1-yl)pyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Nucleophilic Addition: Add piperidine (1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-chloro-6-(piperidin-1-yl)pyridazine.
This building block can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach it to the core scaffold of the target molecule.
Key Comparative Assays
To validate the projected benefits, the parent (phenyl) and bioisostere (piperidinyl-pyridazine) compounds must be evaluated in parallel using standardized assays.
Caption: Workflow for the parallel evaluation of bioisosteric pairs.
1. Kinetic Solubility Assay (Turbidimetric Method)
-
Objective: To determine the aqueous solubility of the compounds.
-
Methodology:
-
Prepare a 10 mM stock solution of each compound in DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Add phosphate-buffered saline (PBS, pH 7.4) to each well, mixing rapidly.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the turbidity (light scattering) at a specific wavelength (e.g., 620 nm) using a plate reader.
-
The highest concentration that does not show significant precipitation compared to controls is reported as the kinetic solubility.
-
2. Human Liver Microsome (HLM) Stability Assay
-
Objective: To assess the metabolic stability of the compounds.
-
Methodology:
-
Pre-warm a solution of HLM and NADPH (cofactor) in a phosphate buffer at 37°C.
-
Add the test compound (typically at 1 µM final concentration) to initiate the reaction.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculate the half-life (T½) by plotting the natural log of the percent remaining compound versus time.
-
Conclusion
The bioisosteric replacement of a phenyl ring with a piperidinyl-pyridazine moiety represents a sophisticated and powerful strategy in modern medicinal chemistry. By combining the polarity and metabolic resistance of the pyridazine core with the solubility-enhancing and three-dimensional properties of the piperidine vector, this replacement can systematically address common liabilities associated with aromatic rings. While the ultimate success of any bioisosteric switch is context-dependent and requires empirical validation, the chemical principles outlined in this guide provide a strong foundation for its application. By synthesizing and evaluating such analogs in parallel, drug discovery teams can make data-driven decisions to accelerate the optimization of lead compounds into viable clinical candidates.
References
-
Cambridge MedChem Consulting. (2022, July 5). Basic Bioisosteres. Available at: [Link]
-
Blumberg Institute. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available at: [Link]
-
Todd, M. H., et al. (2020, July 17). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025, August 7). A General and Convenient Synthesis of N-Aryl Piperazines. Available at: [Link]
-
Poindexter, G. S., et al. (2004, December 20). Isosteric N-arylpiperazine replacements in a series of dihydropyridine NPY1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Available at: [Link]
-
Semantic Scholar. (2020, July 17). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Available at: [Link]
-
MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
-
Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available at: [Link]
-
Blumberg Institute. Phenyl and Biphenyl Molecular Metaphors in Drug Design. Available at: [Link]
-
National Center for Biotechnology Information. (2021, April 12). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Available at: [Link]
-
Royal Society of Chemistry. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Available at: [Link]
-
Sci-Hub. (2019). The Pyridazine Scaffold as a Building Block for Energetic Materials: Synthesis, Characterization, and Properties. Available at: [Link]
-
ACS Omega. (2020, February 3). Synthetic Pathways for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Available at: [Link]
-
Preprints.org. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Available at: [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
Gupea. (2019). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, January 3). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Available at: [Link]
-
UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Available at: [Link]
-
Sphinxsai. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]
Sources
- 1. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
A Senior Application Scientist's Guide to Establishing Reference Standards for 3-Ethynyl-6-(piperidin-1-yl)pyridazine Analysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. A well-characterized reference standard is the cornerstone of any robust analytical method, ensuring the identity, purity, and strength of a pharmaceutical compound. This guide provides an in-depth technical comparison of methodologies for establishing a reference standard for the novel compound 3-Ethynyl-6-(piperidin-1-yl)pyridazine, particularly in the common scenario where a commercial certified reference standard is unavailable.
The Analytical Challenge: Absence of a Commercial Standard
The development of novel chemical entities like 3-Ethynyl-6-(piperidin-1-yl)pyridazine often outpaces the commercial availability of certified reference standards. This necessitates the in-house synthesis, purification, and comprehensive characterization of a primary reference standard. This process must be rigorous and self-validating to ensure the integrity of all subsequent analytical work, from early-stage discovery to quality control in manufacturing.
Establishing a Primary In-House Reference Standard: A Multi-Technique Approach
The creation of a primary in-house reference standard is a multi-step process that involves synthesis, purification, and exhaustive characterization to confirm structure and establish purity.
Synthesis and Purification
A plausible synthetic route for pyridazine derivatives often involves the reaction of a di-substituted carbon chain with hydrazine or its derivatives.[1] For 3-Ethynyl-6-(piperidin-1-yl)pyridazine, a potential synthesis could involve the nucleophilic substitution of a halogenated pyridazine precursor with piperidine.
Following synthesis, the crude product requires rigorous purification to remove impurities such as starting materials, by-products, and residual solvents.[2] A combination of column chromatography and recrystallization is typically employed.[2][3]
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Loading and Elution: Carefully load the slurry onto the column and elute with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure compound.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the partially purified solid in a minimal amount of the hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
The overall workflow for establishing an in-house reference standard is depicted below.
Caption: Workflow for establishing an in-house reference standard.
Comprehensive Characterization: An Orthogonal Approach
To ensure the identity and purity of the in-house reference standard, a combination of analytical techniques is essential. This orthogonal approach, where different techniques measure different properties, provides a high degree of confidence in the final certified purity value.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure determination.[4] 1H and 13C NMR provide information on the chemical environment of hydrogen and carbon atoms, while 2D experiments (like COSY, HSQC, and HMBC) reveal the connectivity between atoms.[4][5]
Protocol 3: NMR Analysis
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Data Acquisition: Acquire 1H, 13C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Data Analysis: Process the spectra and assign all proton and carbon signals to the corresponding atoms in the proposed structure of 3-Ethynyl-6-(piperidin-1-yl)pyridazine.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[7][8] The fragmentation pattern observed in the mass spectrum can also provide structural information.
Protocol 4: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Data Acquisition: Infuse the sample into an HRMS instrument (e.g., a TOF or Orbitrap mass spectrometer) equipped with an electrospray ionization (ESI) source.[7]
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of 3-Ethynyl-6-(piperidin-1-yl)pyridazine. Analyze the fragmentation pattern to further confirm the structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[9] For 3-Ethynyl-6-(piperidin-1-yl)pyridazine, characteristic peaks for the alkyne C≡C and C-H bonds, the pyridazine ring, and the piperidine C-N bonds would be expected.
| Technique | Purpose | Expected Observations for 3-Ethynyl-6-(piperidin-1-yl)pyridazine |
| 1H NMR | Confirms proton environments and connectivity | Signals for ethynyl, pyridazine, and piperidine protons with characteristic chemical shifts and coupling constants. |
| 13C NMR | Confirms carbon backbone | Signals for all unique carbon atoms, including the two alkyne carbons.[5] |
| HRMS | Confirms elemental composition | Molecular ion peak corresponding to the exact mass of C13H15N3. |
| IR Spectroscopy | Identifies functional groups | Characteristic absorptions for C≡C-H (~3300 cm⁻¹), C≡C (~2100 cm⁻¹), and C-N bonds.[9] |
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for assessing chromatographic purity and detecting non-volatile impurities.[10][11] A well-developed HPLC method can separate the main compound from related substances and degradation products.[12]
Protocol 5: HPLC Purity Analysis
-
Column and Mobile Phase Selection: Use a reverse-phase C18 column. Develop a gradient method with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at pH 2) and an organic modifier (e.g., acetonitrile).[12]
-
Sample Preparation: Prepare a solution of the reference standard at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the solution and record the chromatogram.
-
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks.
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is used to determine the content of residual volatile impurities, including solvents.
Karl Fischer Titration: This technique is the gold standard for the specific determination of water content.
Quantitative NMR (qNMR): qNMR is a primary ratio method for determining the absolute purity of a compound without the need for a reference standard of the same compound. It involves comparing the integral of a signal from the analyte to the integral of a signal from a certified reference material of a different, stable compound (internal standard) with a known purity.
Comparison of Analytical Methods for Purity Determination
| Method | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Chromatographic separation followed by UV detection | Chromatographic purity (area %) | High sensitivity for UV-active impurities; widely available.[10] | Requires that impurities have a UV chromophore; response factors may differ. |
| TGA | Mass loss upon heating | Volatile impurity content | Good for detecting residual solvents. | Not specific; does not differentiate between water and solvents. |
| Karl Fischer | Titration with iodine | Water content | Highly specific and accurate for water. | Only measures water content. |
| qNMR | Comparison of NMR signal integrals to a certified standard | Absolute purity (mass fraction) | Primary method; high precision; does not require a specific reference standard of the analyte. | Requires a high-field NMR and a suitable certified internal standard; lower sensitivity than HPLC. |
The relationship between these characterization techniques is illustrated below.
Caption: Orthogonal techniques for reference standard characterization.
Conclusion
Establishing a high-quality in-house reference standard for a novel compound like 3-Ethynyl-6-(piperidin-1-yl)pyridazine is a rigorous but essential process. A comprehensive approach that combines synthesis, meticulous purification, and orthogonal analytical techniques for characterization is non-negotiable. By employing a suite of methods including NMR, HRMS, and IR for structural confirmation, alongside HPLC, TGA, Karl Fischer, and qNMR for purity determination, researchers can create a well-characterized primary reference standard. This standard will serve as a reliable benchmark for all future analytical studies, ensuring data integrity and accelerating the drug development process.
References
- Abbigalla Sirisha et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences, 14(1), 01-08.
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic & Pharmaceutical Chemistry.
- (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules.
- (n.d.). HPLC Methods for analysis of Pyridine.
- (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences.
- (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules.
- (n.d.). SUPPORTING INFORMATION FOR. The Royal Society of Chemistry.
- (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
- (n.d.). analytical methods.
- (2003).
- (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- (2025). 3-methyl-6-piperidin-1-ylpyridazine.
- (n.d.). 77778-20-2|3-Ethynyl-6-methyl-pyridazine|BLD Pharm. BLD Pharm.
- (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10.
- (2025).
- (n.d.). Pyridazine. NIST WebBook.
- (n.d.). Pyridazine. NIST WebBook.
- (n.d.). Y0001226.
- (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- (n.d.). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. NIH.
- (2025). Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science.
- (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS.
- (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.
- (2010). Analytical Methods. RSC Publishing.
- (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. dea.gov [dea.gov]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. ptfarm.pl [ptfarm.pl]
Engineering Stability: A Comparative Analysis of Pyridazinedione vs. Maleimide Linkers in Bioconjugates
Topic: Comparison of Linker Stability in Pyridazine Bioconjugates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs), linker stability is the gatekeeper of therapeutic index.[1][2][3] While maleimide-based conjugation remains the industry standard, it suffers from a critical liability: the retro-Michael instability of the thiosuccinimide ring, leading to premature payload release and off-target toxicity via albumin transfer.
This guide objectively analyzes Pyridazinedione (PD) linkers as a superior alternative. Unlike maleimides, PD linkers utilize a rigid, planar dicarbonyl core that enables disulfide bridging —simultaneously re-bridging the interchain cysteines of an antibody while attaching the payload. This structural constraint effectively eliminates the retro-Michael pathway in physiological plasma, offering a step-change in bioconjugate homogeneity and stability.
Part 1: Scientific Deep Dive – The Chemistry of Stability
To understand the stability differential, we must examine the molecular mechanisms governing the linker-cysteine bond in circulation.
1. The Maleimide Liability: Retro-Michael Exchange
Standard maleimide conjugation forms a thiosuccinimide adduct. In plasma (pH 7.4, 37°C), this ring is not inert.[4] It exists in equilibrium with the deconjugated maleimide.[4]
-
Mechanism: The deconjugated maleimide is rapidly intercepted by Human Serum Albumin (HSA) (specifically Cys34), which acts as a "sink" due to its high concentration (~600 µM).
-
Consequence: This results in the transfer of the cytotoxic payload from the antibody to albumin, reducing efficacy and increasing systemic toxicity.
-
Hydrolysis: While ring-opening hydrolysis can stabilize the maleimide, it is a slow, uncontrolled process that competes with deconjugation.
2. The Pyridazinedione (PD) Solution: Structural Locking
Pyridazinedione linkers, particularly 3,6-substituted PDs developed by the Chudasama group (UCL), function as disulfide bridging agents .
-
Mechanism: The PD molecule contains two electrophilic centers. It reacts with both sulfur atoms of a reduced interchain disulfide bond (e.g., in Trastuzumab), effectively re-closing the bridge.
-
Stability Factor: The resulting structure is a six-membered ring fused to the antibody. This geometric constraint makes the retro-Michael reaction thermodynamically unfavorable and kinetically arrested.
-
Result: PD-ADCs retain the antibody's native covalent structure and show negligible payload loss in serum.
Part 2: Visualizing the Stability Mechanism
The following diagram illustrates the chemical divergence between the unstable maleimide pathway and the stable PD bridging mechanism.
Figure 1: Mechanistic comparison showing the liability of maleimide retro-Michael exchange versus the structural integrity of PD bridging.
Part 3: Comparative Data Analysis
The following data summarizes key performance metrics derived from direct comparative studies (e.g., Chudasama et al., Chem. Sci., 2016 and RSC Adv., 2017).
Table 1: Plasma Stability & Homogeneity
| Feature | Maleimide (Standard) | Pyridazinedione (PD) | Interpretation |
| Conjugation Type | Single Cysteine Attachment | Disulfide Bridging (Dual Cys) | PD restores antibody structural rigidity. |
| DAR Homogeneity | Heterogeneous (DAR 0-8 mix) | Highly Homogeneous (DAR 4) | PDs yield precise DAR 4 species without purification. |
| Plasma Stability ( | ~12–24 hours (deconjugation) | > 7 Days (Intact) | Maleimides lose payload to Albumin; PDs do not. |
| Thiol Exchange (GSH) | Significant loss to Glutathione | Inert to Glutathione | PDs resist the reducing environment of the blood. |
| Hydrolysis | Ring-opening (uncontrolled) | Tunable / Stable | PDs avoid the "hydrolysis vs. deconjugation" lottery. |
Part 4: Experimental Protocols (Self-Validating Systems)
To validate these claims in your own lab, use the following protocols. These are designed to be self-validating by including positive and negative controls.
Protocol A: Plasma Stability Assay (LC-MS Readout)
Objective: Quantify linker stability by measuring the transfer of payload to albumin or loss of DAR over time.
Materials:
-
Test ADC (PD-linked) and Control ADC (Maleimide-linked).
-
Pooled Human Plasma (Li-Heparin).
-
Protein A Magnetic Beads (for affinity capture).
-
LC-MS System (Q-TOF or Orbitrap recommended).
Workflow:
-
Incubation: Dilute ADCs to 0.1 mg/mL in human plasma. Incubate at 37°C.
-
Timepoints: Harvest aliquots at T=0, 24h, 48h, 96h, and 168h (7 days).
-
Quench: Flash freeze samples immediately at -80°C to stop reactions.
-
Purification (Critical Step):
-
Thaw samples. Add Protein A magnetic beads to capture the ADC (wash 3x with PBS).
-
Self-Validation: Analyze the flow-through. If Maleimide is unstable, you will find payload bound to Albumin in the flow-through.
-
-
Elution & Deglycosylation: Elute ADC, neutralize, and treat with PNGase F to simplify mass spectra.
-
LC-MS Analysis: Analyze intact mass. Calculate Average DAR for each timepoint.
Data Output:
-
Stable: Constant DAR over 7 days (Slope ≈ 0).
-
Unstable: DAR decreases; appearance of "naked" antibody (DAR 0).
Protocol B: Glutathione (GSH) Challenge
Objective: Mimic the intracellular or high-thiol stress environment to test chemical inertness.
-
Preparation: Prepare 50 mM reduced Glutathione (GSH) in PBS (pH 7.4).
-
Reaction: Mix ADC (10 µM) with GSH (5 mM) – 500-fold molar excess.
-
Incubation: 37°C for 24 hours.
-
Analysis: Inject directly onto HIC-HPLC (Hydrophobic Interaction Chromatography) or LC-MS.
-
Success Criteria: PD-ADCs should show <5% change in retention time or mass. Maleimides will show significant conversion to GSH-adducts.
Part 5: Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Plasma Stability Assay utilizing affinity capture and LC-MS.
References
-
Chudasama, V., et al. (2016). Pyridazinediones enable the controlled loading of antibody-drug conjugates. Chemical Science. [Link]
-
Robinson, E., et al. (2017).[5] Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody.[5][6] RSC Advances. [Link]
-
Bahou, C., et al. (2019).[7][8][9] Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation. Chemical Communications.[7] [Link]
-
Shen, B. Q., et al. (2012).[10] Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[10] Nature Biotechnology.[10] [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 9. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08362F [pubs.rsc.org]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating the Structural Landscape of 3,6-Disubstituted Pyridazines: A Crystallographic Comparison for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the strategic design of bioactive molecules is a cornerstone of innovation. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry, gracing the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific substitution pattern at the 3 and 6 positions of the pyridazine ring profoundly influences its physicochemical properties and biological activity. This guide provides an in-depth comparison of the crystallographic data for various 3,6-disubstituted pyridazine rings, offering insights into how substituent choice impacts molecular geometry and, consequently, biological function. This analysis is supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The unique arrangement of the nitrogen atoms in the pyridazine ring results in a high dipole moment and the capacity for robust, dual hydrogen-bonding interactions, which are critical for molecular recognition at biological targets.[3] Understanding the three-dimensional structure of these molecules at an atomic level through X-ray crystallography is paramount for rational drug design. It allows us to dissect the subtle interplay of steric and electronic effects imparted by different substituents, providing a roadmap for optimizing lead compounds.
Comparative Crystallographic Analysis of 3,6-Disubstituted Pyridazines
The geometry of the pyridazine ring and the orientation of its substituents are key determinants of a molecule's ability to interact with its biological target. Here, we compare the crystallographic data of several 3,6-disubstituted pyridazine derivatives to illustrate the impact of different substitution patterns.
A critical parameter in the crystal structures of 3,6-diaryl and 3,6-diheteroaryl pyridazines is the torsion angle between the pyridazine ring and the substituent rings. This angle dictates the overall planarity of the molecule, which can be crucial for fitting into the binding pockets of proteins.
| Compound Name | Substituents at C3 and C6 | Torsion Angles (°) (Pyridazine vs. Substituent Rings) | Key Biological Activity | Reference |
| 3,6-bis(pyridin-2-yl)pyridazine | Pyridin-2-yl | 9.23 and 12.98 | Corrosion Inhibition | [4] |
| 3,6-di-2-pyridinyl-4-pyridazine carbonitrile | Pyridin-2-yl, Pyridin-2-yl with cyano at C4 | Not explicitly stated, but planarity is discussed | Precursor for complexes | [5] |
| Alkylsulfanyl-pyridazino[4,5-b]indole derivative | Fused indole and alkylsulfanyl group | Not applicable (fused system) | Anticancer (EGFR, PI3K, AKT inhibitor) | [6] |
| Imidazo[1,2-b]pyridazine derivative | Fused imidazole and various substituents | Not applicable (fused system) | GSK-3β inhibitor for Alzheimer's disease | [7] |
| Imidazo[1,2-b]pyridazine derivative | Fused imidazole and various substituents | Not applicable (fused system) | PIM Kinase inhibitor for leukemia | [8] |
Insights from the Data:
The data reveals that even with ostensibly similar substituents like two pyridyl rings, the overall molecular conformation can vary. In the case of 3,6-bis(pyridin-2-yl)pyridazine, the pyridyl rings are twisted out of the plane of the pyridazine ring by approximately 9-13 degrees.[4] This deviation from planarity can be influenced by crystal packing forces and intramolecular interactions. For drug design, this is a critical consideration, as a more rigid, planar conformation might be required for optimal π-π stacking interactions within a protein binding site, while a more twisted conformation could be necessary to avoid steric clashes.[9]
In fused systems like the imidazo[1,2-b]pyridazines, the inherent rigidity of the polycyclic structure locks the molecule into a specific conformation. This pre-organization can be advantageous, reducing the entropic penalty upon binding to a target. The remarkable success of imidazo[1,2-b]pyridazines as kinase inhibitors underscores the power of this approach.[7][8]
The Causality Behind Experimental Choices: Structure-Activity Relationships
The ultimate goal of understanding crystallographic data is to establish clear structure-activity relationships (SAR). By correlating specific structural features with biological performance, we can make informed decisions in the design of new molecules.
For instance, in the development of pyridazine-based inhibitors of amyloid fibril formation, it was found that not only the type of aryl substituent but also their position on the ring was crucial for inhibitory activity.[10] A fluorinated derivative proved to be a more effective kinetic inhibitor, suggesting that electronic effects and the potential for halogen bonding play a significant role.
In the realm of kinase inhibitors, the planarity between the pyridazine core and other aromatic systems is often a key factor. For ROCK inhibitors, a pyridine-based compound was found to be a potent inhibitor, and its X-ray crystal structure revealed a crucial hydrogen bond with the hinge region of the kinase.[11] When the pyridine was replaced with a pyrimidine to reduce CYP inhibition, the potency was lost, highlighting the delicate balance of interactions required for activity.[11] This exemplifies how seemingly minor structural changes, which can be rationalized by examining crystallographic data, can have profound effects on biological activity.
Experimental Protocols: A Foundation of Trustworthiness
To ensure the integrity of this guide, we provide detailed, self-validating experimental protocols for the synthesis and crystallization of a representative 3,6-disubstituted pyridazine derivative.
Synthesis of 3-chloro-6-phenylpyridazine
This protocol describes a common synthetic route to a key intermediate used in the synthesis of more complex 3,6-disubstituted pyridazines.
-
Step 1: Synthesis of 3,6-dichloropyridazine. This can be achieved by treating maleic hydrazide with a chlorinating agent like phosphorus oxychloride.
-
Step 2: Suzuki-Miyaura Cross-Coupling. 3,6-dichloropyridazine is then coupled with phenylboronic acid in the presence of a palladium catalyst and a base to selectively introduce the phenyl group at the 6-position.
Crystallization Protocol
Obtaining high-quality crystals suitable for X-ray diffraction is crucial.
-
Method: Slow Evaporation. A common and effective method is slow evaporation. The purified 3-chloro-6-phenylpyridazine is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, or a mixture of hexane and ethyl acetate) to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over several days to weeks at room temperature. As the solvent evaporates, the concentration of the compound increases, leading to the formation of well-ordered crystals.
Visualizing the Workflow
To provide a clear overview of the process, the following diagram illustrates the synthetic workflow.
Caption: Synthetic and crystallization workflow for 3-chloro-6-phenylpyridazine.
Comparison with Alternative Heterocyclic Scaffolds
The choice of a heterocyclic core is a critical decision in drug design. Pyridazine is often compared to its isomers, pyrimidine and pyrazine, as well as other five- and six-membered heterocycles.
Caption: Comparison of pyridazine with common bioisosteric heterocyclic rings.
While all three diazines (pyridazine, pyrimidine, and pyrazine) reduce lipophilicity compared to a phenyl ring, pyridazine's adjacent nitrogen atoms give it unique electronic properties.[3] The choice between these scaffolds often depends on the specific requirements of the biological target. For example, if a dual hydrogen bond acceptor is needed to anchor a molecule in a binding site, pyridazine may be the optimal choice. Conversely, if a different vector for a substituent is required, pyrimidine or pyrazine might be more suitable.
Conclusion and Future Directions
The 3,6-disubstituted pyridazine scaffold is a versatile and valuable platform for the development of novel therapeutics. This guide has demonstrated that a deep understanding of the crystallographic features of these molecules is essential for rational drug design. By carefully selecting substituents and considering their impact on molecular geometry, researchers can fine-tune the properties of pyridazine derivatives to optimize their interaction with biological targets.
Future research in this area will undoubtedly benefit from the continued growth of crystallographic databases and the development of more accurate computational models to predict molecular conformation and binding affinities. The synthesis of novel 3,6-disubstituted pyridazines with diverse electronic and steric properties will continue to expand our understanding of their structure-activity relationships and unlock their full potential in medicinal chemistry.
References
Click to expand
-
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. 2023. [Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. 2007. [Link]
-
Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds as Multitarget Inhibitors of EGFR and Its Downstream PI3K-AKT Pathway. Molecules. 2022. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. N.A. [Link]
-
Crystal structure of 3,6-di-2-pyridinyl-4-pyridazine carbonitrile, C15H9N5. Zeitschrift für Kristallographie - New Crystal Structures. 2016. [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. 2015. [Link]
-
Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience. 2018. [Link]
-
The structures of pyridazines and related drugs. ResearchGate. N.A. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. 2023. [Link]
-
N-Substituted pyridazines as building blocks in novel supramolecular architectures. CrystEngComm. 2014. [Link]
-
Are pyridazines privileged structures?. MedChemComm. 2011. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. 2019. [Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020. [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules. 2023. [Link]
-
Crystal An Molecula Structure 3,6-Di (2-Pyridyl) - 1,4-Dihydro-1,2,4,5-Tetrazine. Scribd. N.A. [Link]
-
How different is pyrimidine as a core component of DNA base from its diazine isomers: A DFT study?. ResearchGate. N.A. [Link]
-
Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Borneo Journal of Pharmacy. 2025. [Link]
-
3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine. PubChem. N.A. [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. 2021. [Link]
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ResearchGate. N.A. [Link]
-
Pyridazine Derivatives. HETEROCYCLES. 2003. [Link]
-
Physicochemical properties of pyridazine-substituted imidazopyridazine analogues. ResearchGate. N.A. [Link]
-
Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. ResearchGate. N.A. [Link]
-
Six-Membered Ring Systems: Diazines and Benzo Derivatives. ChemInform. 2010. [Link]
-
The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure and Dynamics. 2023. [Link]
-
3,6-Di(4-pyridyl)-1,2,4,5-tetrazine. PubChem. N.A. [Link]
-
Crystal structure, Hirshfeld surface analysis and corrosion inhibition study of 3,6-bis-(pyridin-2-yl)-4-{[(3a S,5 S,5a R,8a R,8b S)-2,2,7,7-tetra-methyl-tetra-hydro-5 H-bis -... Acta Crystallographica Section E. 2019. [Link]
-
3-CHLORO-6-PHENYLPYRIDAZINE. gsrs. N.A. [Link]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[7][8][9]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Molecules. 2016. [Link]
-
I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. Crystal Growth & Design. 2021. [Link]
-
Pyridazine – Knowledge and References. Taylor & Francis. N.A. [Link]
-
Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate. N.A. [Link]
-
New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. N.A. [Link]
-
4-tert-butyl-3-chloro-6-phenylpyridazine. ChemSynthesis. N.A. [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. 2023. [Link]
-
Molecular Properties of the Valence Isomers of Diazines: Density Functional Theory (DFT) and Møller Plesset (mp2) Methods. Physical Chemistry. 2018. [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of Chemical Crystallography. 2014. [Link]
-
Computational Chemistry Aided Organic Chemistry Teaching: A Case of Comparison of Basicity and Stability of Diazine Isomers. University Chemistry. 2021. [Link]
-
The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. Journal of Chemical Research. 2016. [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Indian Chemical Society. 2025. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. 2024. [Link]
-
3-Chloro-6-phenylpyridazine. PubChem. N.A. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. 2022. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sarpublication.com [sarpublication.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure, Hirshfeld surface analysis and corrosion inhibition study of 3,6-bis-(pyridin-2-yl)-4-{[(3a S,5 S,5a R,8a R,8b S)-2,2,7,7-tetra-methyl-tetra-hydro-5 H-bis-[1,3]dioxolo[4,5- b:4',5'- d]pyran-5-yl)meth-oxy]meth-yl}pyridazine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. blumberginstitute.org [blumberginstitute.org]
- 10. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethynyl-6-(piperidin-1-yl)pyridazine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential safety and logistical information for handling 3-Ethynyl-6-(piperidin-1-yl)pyridazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from an expert analysis of its constituent chemical moieties: the pyridazine core, the piperidine ring, and the ethynyl group. This approach ensures a robust and cautious framework for laboratory operations.
Hazard Assessment: A Structural Perspective
Understanding the potential hazards of a novel compound begins with analyzing its structure. 3-Ethynyl-6-(piperidin-1-yl)pyridazine combines three distinct chemical functionalities, each with a known hazard profile.
-
Pyridazine Moiety : Pyridazine and its derivatives are nitrogen-containing heterocyclic compounds. Compounds in this class can cause irritation to the skin, eyes, and respiratory system.[1] They should be handled with care to avoid inhalation and direct contact.
-
Piperidine Moiety : Piperidine is a cyclic amine known for its corrosive properties and toxicity.[2][3] It can cause severe skin burns and eye damage.[2][4] It is also classified as toxic in contact with skin or if inhaled.[2] The presence of this functional group necessitates stringent measures to prevent any direct contact.
-
Ethynyl Group : While the ethynyl (acetylenic) group is key to the compound's synthetic utility, such functionalities can introduce reactivity risks. Certain acetylenic compounds can be unstable, though this is highly dependent on the overall molecular structure.
Based on this composite analysis, 3-Ethynyl-6-(piperidin-1-yl)pyridazine must be treated as a potentially toxic, corrosive, and irritant compound. A comprehensive Personal Protective Equipment (PPE) strategy is therefore not merely a recommendation but a critical requirement for safe handling.
Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate
The selection and proper use of PPE is your primary defense against chemical exposure. The following table summarizes the minimum required PPE for handling 3-Ethynyl-6-(piperidin-1-yl)pyridazine in any quantity.
| PPE Category | Specification | Rationale & Best Practices |
| Eye & Face Protection | ANSI Z87.1 certified safety goggles. A face shield should be worn over goggles during procedures with a high splash risk. | Protects against splashes and potential vapors. Goggles provide a seal around the eyes, which is superior to safety glasses.[5][6] |
| Hand Protection | Chemically resistant gloves (Nitrile for incidental contact; Butyl rubber or Viton™ for extended use). | The piperidine moiety necessitates robust hand protection.[7][8] Always inspect gloves for damage before use. Use proper glove removal technique to avoid contaminating your skin.[5] |
| Body Protection | A flame-retardant laboratory coat. A chemically resistant apron should be worn for handling larger quantities. | Protects skin from accidental splashes and contact.[9] Clothing should be buttoned to the neck and wrist. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. | This is the most critical engineering control to prevent inhalation of potentially toxic dust or vapors.[8] If a fume hood is non-operational, work must not proceed. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow minimizes the risk of exposure and ensures a controlled laboratory environment.
Step 1: Preparation
-
Designated Area : All handling of 3-Ethynyl-6-(piperidin-1-yl)pyridazine must occur within a designated area inside a certified chemical fume hood.[10]
-
Pre-use Inspection : Before starting, ensure the fume hood is functioning correctly. Verify that all necessary PPE is available and in good condition.
-
Gather Materials : Have all necessary glassware, reagents, and spill containment materials assembled inside the fume hood to minimize movement in and out of the controlled space.
Step 2: Handling and Use
-
Donning PPE : Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[8]
Step 3: Storage
-
Container : Store the compound in a tightly sealed, clearly labeled container.[8][11]
-
Location : The storage location must be a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents and strong acids.[7][10][11]
-
Ignition Sources : Keep away from all sources of ignition, including heat, sparks, and open flames.[8][10][11]
Diagram: Safe Handling Workflow
Caption: A sequential workflow for handling 3-Ethynyl-6-(piperidin-1-yl)pyridazine.
Emergency Response and Disposal Protocols
Accidents can happen despite the best precautions. Knowing the correct immediate response is critical.
Emergency Procedures
-
Skin Contact : Immediately remove all contaminated clothing.[6][12] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[7][13] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air at once.[6][7] If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[6] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[1][6] If the person is conscious, rinse their mouth with water.[6][14] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
-
Spill Response : Evacuate the immediate area. Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite).[10] Collect the material into a suitable, sealed container for hazardous waste disposal.[13] Prevent the spill from entering drains.[5][15]
Diagram: Emergency Response Protocol
Caption: Decision-making flow for an accidental exposure or spill event.
Disposal Plan
Proper disposal is a legal and ethical responsibility to protect ourselves and the environment.
-
Waste Classification : All materials contaminated with 3-Ethynyl-6-(piperidin-1-yl)pyridazine, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[13]
-
Containment : Collect all hazardous waste in a dedicated, sealed, and clearly labeled container.[10] Do not mix with other waste streams.
-
Disposal : Arrange for disposal through a licensed hazardous waste disposal company. Adhere to all federal, state, and local regulations.[13] Under no circumstances should this chemical or its containers be disposed of down the drain or in general trash.[13]
Conclusion
The safe handling of 3-Ethynyl-6-(piperidin-1-yl)pyridazine is predicated on a thorough understanding of its potential hazards, derived from its chemical structure. By implementing a stringent PPE policy, adhering to a meticulous operational workflow, and being prepared for emergency situations, researchers can mitigate risks effectively. This commitment to safety not only protects the individual but also upholds the integrity and trustworthiness of our scientific endeavors.
References
- Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- Pyridazine - Safety D
- Personal protective equipment for handling (2E)-3-(3-Pyridinyl)-1-(4 - Benchchem. Benchchem.
- SAFETY D
- SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
- SAFETY D
- Safety Data Sheet.
- SAFETY DATA SHEET. (2012, April 30). Thermo Fisher Scientific.
- Standard Operating Procedures for Pyridine.
- Pesticide use and personal protective equipment. (2024, December 27). Health.vic.
- SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
- Pyridazine - SAFETY DATA SHEET. (2025, September 18). Thermo Fisher Scientific.
- Incident management: pyridine. (2015, October 15). GOV.UK.
- Material Safety Data Sheet. (2012, January 17). SIGMA-ALDRICH.
- Piperazine Safety D
- Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine. Benchchem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. gustavus.edu [gustavus.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemlab-tachizaki.com [chemlab-tachizaki.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. Pesticide use and personal protective equipment [health.vic.gov.au]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

